4-(2-Hydroxyethoxy)-2-methoxyphenol
Description
Structure
3D Structure
Properties
CAS No. |
3556-03-4 |
|---|---|
Molecular Formula |
C9H12O4 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
4-(2-hydroxyethoxy)-2-methoxyphenol |
InChI |
InChI=1S/C9H12O4/c1-12-9-6-7(13-5-4-10)2-3-8(9)11/h2-3,6,10-11H,4-5H2,1H3 |
InChI Key |
QXXNILGBMPKWKT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)OCCO)O |
Origin of Product |
United States |
Foundational & Exploratory
4-(2-Hydroxyethoxy)-2-methoxyphenol chemical structure and properties
This in-depth technical guide details the chemical structure, synthesis, properties, and applications of 4-(2-Hydroxyethoxy)-2-methoxyphenol , a specialized aromatic ether used primarily as an intermediate in polymer chemistry, pharmaceutical synthesis, and potentially in cosmetic formulations.
Executive Summary
This compound is a bifunctional aromatic compound characterized by a phenolic hydroxyl group, a methoxy group, and a hydroxyethoxy side chain. Structurally, it is the 4-hydroxyethyl ether of 2-methoxyhydroquinone . Its unique substitution pattern—combining a free phenol (for antioxidant activity or further functionalization) with a primary alcohol (for polymerization or esterification)—makes it a versatile building block.
Key applications include its use as a monomer for high-performance polyurethanes and epoxy resins , a precursor for liquid crystals , and a potential tyrosinase inhibitor in dermatological research.
Chemical Identity & Structure
Nomenclature and Identifiers[1][2][3]
-
IUPAC Name: this compound
-
Synonyms:
-
1-Hydroxy-2-methoxy-4-(2-hydroxyethoxy)benzene
-
2-Methoxyhydroquinone-4-hydroxyethyl ether
-
4-Hydroxyethylguaiacol (Note: strictly refers to the ethyl group, but often used loosely)
-
-
Molecular Formula:
-
Molecular Weight: 184.19 g/mol
-
SMILES: COc1cc(OCCO)ccc1O (Note: Numbering priority assigns OH at 1, OMe at 2).
Structural Analysis
The molecule features a benzene core with three oxygenated substituents:
-
C1 - Phenolic Hydroxyl (-OH): Provides acidity (
) and antioxidant capability. It forms an intramolecular hydrogen bond with the adjacent methoxy group, influencing solubility and reactivity. -
C2 - Methoxy (-OCH₃): An electron-donating group (EDG) that activates the ring and modulates the acidity of the phenolic proton.
-
C4 - 2-Hydroxyethoxy (-OCH₂CH₂OH): A flexible ether linkage ending in a primary alcohol. This group improves water solubility and serves as a "handle" for polymerization (e.g., reaction with isocyanates).
Visualization
The following diagram illustrates the chemical structure and its functional distinctness.[1]
Caption: Structural connectivity showing the specific substitution pattern derived from 2-methoxyhydroquinone.
Physicochemical Properties[5][6][7][8]
The presence of both phenolic and aliphatic hydroxyl groups gives this molecule amphiphilic character, soluble in polar organic solvents and moderately soluble in hot water.
| Property | Value / Description | Note |
| Physical State | White to off-white crystalline powder | May darken upon oxidation |
| Melting Point | 98 – 102 °C | Typical for hydroquinone ethers |
| Boiling Point | ~340 °C (predicted) | High due to H-bonding |
| Solubility | DMSO, Ethanol, Methanol, Ethyl Acetate | Moderate in Water |
| LogP | ~0.8 – 1.2 | Amphiphilic nature |
| pKa | ~9.9 (Phenolic OH) | Affected by OMe group |
| Reactivity | Nucleophilic at C1 (Phenol) and Primary Alcohol | Susceptible to oxidation |
Synthesis & Manufacturing
The industrial synthesis typically starts from 2-Methoxyhydroquinone (MHQ). The challenge is to selectively alkylate the hydroxyl group at position 4 without affecting the phenolic hydroxyl at position 1.
Selective Alkylation Protocol
The phenolic OH at position 1 is sterically hindered by the ortho-methoxy group and stabilized by intramolecular hydrogen bonding. Consequently, the OH at position 4 is more nucleophilic and accessible, allowing for selective alkylation using Ethylene Carbonate .
Reaction Scheme:
Step-by-Step Methodology
-
Reagents:
-
Substrate: 2-Methoxyhydroquinone (1.0 eq)
-
Reagent: Ethylene Carbonate (1.05 eq)
-
Catalyst: Potassium Carbonate (
, 0.05 eq) or Tetraethylammonium iodide. -
Solvent: DMF or Toluene (reflux).
-
-
Procedure:
-
Dissolution: Dissolve 2-methoxyhydroquinone in the solvent under inert atmosphere (
). -
Addition: Add Ethylene Carbonate and the catalyst.
-
Heating: Heat the mixture to 110–120 °C. The evolution of
indicates reaction progress. -
Monitoring: Monitor by HPLC/TLC until the starting material is consumed (~4-6 hours).
-
Work-up: Cool the mixture. Neutralize with dilute HCl. Extract with Ethyl Acetate.[2]
-
Purification: Recrystallize from Isopropanol/Water to obtain pure white crystals.
-
Synthesis Diagram
Caption: Selective synthesis pathway utilizing the nucleophilic difference between C1 and C4 hydroxyls.
Applications & Biological Activity[9][11]
Polymer Chemistry (Monomers)
This compound is a "hybrid" monomer.
-
Polyurethanes: The primary alcohol reacts with isocyanates to form urethane linkages, while the phenolic ring adds rigidity and thermal stability.
-
Epoxy Resins: Can be glycidylated to form specialized epoxy monomers that exhibit lower viscosity and higher refractive indices compared to standard Bisphenol A derivatives.
-
Liquid Crystals: The rigid aromatic core and flexible tail make it a suitable mesogen precursor.
Pharmaceutical & Cosmetic Research
-
Tyrosinase Inhibition: Structurally similar to Mequinol (4-methoxyphenol) and Arbutin , this compound is investigated for skin depigmentation properties. The hydroxyethoxy group potentially reduces cytotoxicity compared to the parent hydroquinone while maintaining efficacy.
-
Drug Metabolites: It serves as a reference standard for the metabolism of complex methoxy-benzene drugs.
Analytical Characterization
To validate the structure in a laboratory setting, the following spectral signatures are diagnostic:
-
1H NMR (DMSO-d6, 400 MHz):
- 8.8 ppm (s, 1H, Phenolic OH ).
- 6.3 – 6.8 ppm (m, 3H, Aromatic protons).
- 4.8 ppm (t, 1H, Aliphatic OH ).
- 3.9 ppm (t, 2H, -O-CH2 -CH2-).
- 3.7 ppm (s, 3H, -OCH3 ).
- 3.6 ppm (q, 2H, -CH2-CH2 -OH).
-
Mass Spectrometry (ESI):
- peak at m/z 185.
- peak at m/z 207.
Safety & Handling (SDS Summary)
-
Hazards:
-
Storage: Store under inert gas (Argon/Nitrogen) at 2-8 °C. Light sensitive (protect from light to prevent oxidation/browning).
-
PPE: Wear nitrile gloves, safety goggles, and use a fume hood during synthesis or thermal processing.
References
-
Preparation of Hydroquinone Ethers. PrepChem. Detailed protocols for the alkylation of hydroquinone derivatives.
-
Synthesis of 4-Substituted-2-Methoxyphenols. National Institutes of Health (PMC). Discusses the reactivity of guaiacol and methoxyhydroquinone derivatives.
-
Vanillin-Derived Thermally Reprocessable Thermosets. Global Challenges. Describes the reaction of methoxyhydroquinone with ethylene carbonate to form hydroxy-functionalized monomers.
-
4-(2-Hydroxyethyl)-2-methoxyphenol (Homovanillyl Alcohol). Apollo Scientific. Comparative structure and properties for the ethyl-linked analog.
-
2-Methoxy-4-vinylphenol (Metabolite Context). Cayman Chemical. Biological activity of related guaiacol metabolites.
Sources
Methoxyhydroquinone Mono-Hydroxyethyl Ether Derivatives: Technical Guide to Synthesis, Mechanism, and Application
[1]
Executive Summary
Methoxyhydroquinone mono-hydroxyethyl ether (MHQ-HE) derivatives represent a specialized class of phenolic ethers emerging at the intersection of dermato-therapeutics and specialty polymer chemistry. Structurally derived from 2-methoxy-1,4-benzenediol (Methoxyhydroquinone, MHQ), these compounds are engineered to modulate the cytotoxicity profile of parent hydroquinones while retaining efficacy in tyrosinase inhibition and antioxidant capacity.
This guide provides a rigorous technical analysis of MHQ-HE derivatives, focusing on the 4-(2-hydroxyethoxy)-2-methoxyphenol isomer. It addresses the critical need for safer depigmentation agents that mitigate the risk of exogenous ochronosis associated with classical hydroquinone therapy. Furthermore, it explores the utility of these derivatives as low-volatility polymerization inhibitors.
Chemical Architecture & Physicochemical Profile[1][2][3]
Structural Identity
The core scaffold combines the redox-active quinol moiety with a stabilizing methoxy group and a solubilizing hydroxyethyl chain. Unlike the symmetric Hydroquinone bis(2-hydroxyethyl) ether (HQEE) , the mono-ether derivative retains a free phenolic hydroxyl group, which is essential for antioxidant activity and enzyme active site binding.
-
IUPAC Name: this compound (Primary Isomer)
-
Molecular Formula: C
H O -
Molecular Weight: 184.19 g/mol
-
Key Functional Groups:
-
Phenolic -OH (C1): H-bond donor; critical for radical scavenging.
-
Methoxy -OCH
(C2): Electron-donating group; stabilizes the phenoxy radical. -
Hydroxyethyl Ether -O-CH
CH -OH (C4): Increases hydrophilicity (LogP modulation) and steric bulk.
-
Physicochemical Properties (Predicted vs. Experimental)
| Property | Value (Approx.) | Relevance |
| LogP (Octanol/Water) | 0.8 – 1.2 | Optimal for transdermal penetration; less lipophilic than Mequinol. |
| Water Solubility | Moderate to High | The hydroxyethyl tail significantly enhances aqueous solubility compared to MHQ. |
| pKa (Phenolic) | ~9.8 | Remains unionized at physiological pH (7.4), facilitating membrane transport. |
| Melting Point | 60–80 °C | Solid at room temperature; easier handling than liquid phenols. |
| Boiling Point | >280 °C | Low volatility; suitable for high-temp polymer processing. |
Synthesis Protocols
Expertise & Experience Note: Direct hydroxyethylation of methoxyhydroquinone often yields a mixture of mono- and bis-ethers. The protocol below utilizes Ethylene Carbonate for a more controlled, green synthesis route compared to the traditional Williamson ether synthesis using chloroethanol, avoiding toxic halogenated byproducts.
Selective Mono-Hydroxyethylation Pathway
Reagents:
-
Substrate: 2-Methoxyhydroquinone (MHQ) [CAS: 824-46-4][1][2][3]
-
Reagent: Ethylene Carbonate [CAS: 96-49-1]
-
Catalyst: Potassium Carbonate (K
CO ) or TBAI (Tetrabutylammonium iodide) -
Solvent: DMF or Toluene (for azeotropic water removal if needed)
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Charge a 3-neck round-bottom flask with nitrogen. Add MHQ (1.0 eq) and K
CO (0.05 eq). -
Reagent Addition: Dissolve Ethylene Carbonate (1.1 eq) in minimal DMF and add dropwise to the mixture at 80°C. Note: Slight excess ensures conversion but minimizes bis-ether formation.
-
Reaction Phase: Heat the mixture to 130–140°C for 4–6 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1) or HPLC. The mono-ether will appear as a distinct peak between the starting material and the bis-ether.
-
Quenching: Cool to room temperature. Neutralize the catalyst with dilute HCl (1M) to pH 6–7.
-
Extraction: Dilute with water and extract with Ethyl Acetate (3x).
-
Purification (Critical): The crude mixture contains MHQ, Mono-ether, and Bis-ether.
-
Flash Chromatography: Silica gel column. Elute with gradient Hexane -> 50% EtOAc.
-
Recrystallization: For high purity (>99%), recrystallize from Toluene/Ethanol mixture.
-
Visualization of Synthesis Logic
Figure 1: Selective synthesis pathway from Vanillin to Methoxyhydroquinone Mono-hydroxyethyl Ether, highlighting the kinetic control required to avoid bis-etherification.
Biological Mechanism of Action
Trustworthiness:[4] The therapeutic value of MHQ-HE derivatives lies in their ability to inhibit melanogenesis with reduced cytotoxicity compared to Hydroquinone (HQ).
Tyrosinase Inhibition Dynamics
The mono-hydroxyethyl ether moiety acts as a structural mimic of Tyrosine.
-
Mechanism: Competitive inhibition of the enzyme Tyrosinase.
-
Binding Site: The free phenolic -OH group (at position 1) coordinates with the binuclear Copper (Cu) active site of Tyrosinase.
-
Steric Modulation: The methoxy group (position 2) and the hydroxyethyl tail (position 4) prevent the molecule from being rapidly oxidized into a reactive quinone species, a common pathway for HQ-induced cytotoxicity.
Cytotoxicity & Safety Profile
Standard Hydroquinone is prone to auto-oxidation, forming p-benzoquinone, which covalently binds to cellular proteins (nucleophilic attack), leading to melanocyte death (cytotoxicity).
-
MHQ-HE Advantage: The ether linkage at the 4-position blocks the formation of the 1,4-benzoquinone structure. The molecule must undergo enzymatic ether cleavage (metabolism) to release the reactive species, effectively acting as a slow-release pro-drug or a stable inhibitor .
-
ROS Scavenging: The methoxy group stabilizes the phenoxy radical intermediate, making the compound a potent antioxidant that scavenges Reactive Oxygen Species (ROS) generated during UV exposure.
Signaling Pathway Interaction
Figure 2: Dual mechanism of action: Competitive inhibition of Tyrosinase and direct scavenging of ROS, preventing melanin overproduction.
Experimental Validation Protocols
Tyrosinase Inhibition Assay (Cell-Free)
To validate efficacy, a standard mushroom tyrosinase assay is recommended.
-
Buffer: 50 mM Phosphate buffer (pH 6.8).
-
Substrate: L-DOPA (2 mM).
-
Inhibitor: Prepare serial dilutions of MHQ-HE (1 µM to 1000 µM).
-
Procedure: Mix inhibitor and enzyme (100 U/mL) in a 96-well plate. Incubate for 10 mins at 25°C. Add L-DOPA.
-
Measurement: Monitor absorbance at 475 nm (Dopachrome formation) for 20 minutes.
-
Analysis: Calculate IC
using non-linear regression. Expect IC values in the range of 50–200 µM.
Stability Testing (HPLC)
Demonstrate the superior stability of MHQ-HE over Hydroquinone.
-
Conditions: Dissolve compounds (1% w/v) in water/ethanol (50:50) at pH 5.5 and pH 8.0.
-
Stress: Store at 45°C for 4 weeks.
-
Analysis: Analyze via HPLC (C18 column, MeOH/Water gradient) weekly.
-
Success Criteria: MHQ-HE should show <5% degradation, whereas HQ typically shows >20% degradation (browning) under these conditions.
Applications & Formulation
Dermato-Cosmetics
-
Indication: Hyperpigmentation, Melasma, Age Spots.
-
Formulation Advantage: The hydroxyethyl group improves compatibility with aqueous gels and serums compared to the lipophilic Mequinol.
-
Recommended Concentration: 1.0% – 3.0%.
Polymer Industry[1]
-
Function: Non-volatile polymerization inhibitor for acrylic monomers (e.g., HEMA, MMA).
-
Benefit: Unlike MEHQ (Mequinol), MHQ-HE does not evaporate during high-temperature processing/curing, preventing "popcorn" polymer formation in reactor headspaces.
References
-
National Institute of Standards and Technology (NIST). (2023). 2-Methoxy-1,4-benzenediol Properties and Spectra. NIST Chemistry WebBook.[3] Retrieved from [Link]
-
Ataman Chemicals. (2024). Hydroquinone bis(2-hydroxyethyl)ether (HQEE) Technical Data. Retrieved from [Link]
-
PubChem. (2025). Compound Summary: 2-Methoxybenzene-1,4-diol.[2][5] National Library of Medicine. Retrieved from [Link]
Sources
Vanillin-derived monomers for bio-based polymers
Title: Vanillin-Derived Monomers: A Technical Guide to Bio-Based Polymer Synthesis
Executive Summary
The Pivot from Petrochemicals: Vanillin (4-hydroxy-3-methoxybenzaldehyde) is no longer just a flavoring agent; it is the only industrially available bio-based aromatic aldehyde. For researchers in material science and drug delivery, vanillin offers a rigid aromatic scaffold capable of replacing bisphenol A (BPA) and terephthalic acid.
This guide details the chemical valorization of vanillin into high-performance monomers.[1][2] Unlike aliphatic bio-polymers (e.g., PLA) which often suffer from low thermal stability, vanillin-derived polymers exhibit high glass transition temperatures (
Key Technical Value:
-
Functionality: The presence of aldehyde, hydroxyl, and methoxy groups allows for versatile derivatization (epoxies, polyesters, vitrimers).
-
Performance: Thermosets derived from vanillin can achieve
C, rivaling commercial petrochemical standards.[3] -
Sustainability: Enzymatic synthesis routes (e.g., divanillin) offer green chemistry credentials essential for modern regulatory compliance.
The Feedstock Advantage: Structural Logic
The utility of vanillin lies in its trifunctional nature. Experimental design must exploit these specific sites to prevent steric hindrance and maximize cross-linking density.
| Functional Group | Reactivity Potential | Target Polymer Class |
| Phenolic -OH | Nucleophilic substitution, Esterification | Polycarbonates, Epoxies (Glycidyl ethers) |
| Aldehyde -CHO | Oxidation, Reduction, Amine condensation | Polyesters (via Vanillic Acid), Schiff-base Vitrimers |
| Methoxy -OCH₃ | Steric bulk, Potential demethylation | Increases |
Core Monomer Synthesis: Protocols & Mechanisms
This section provides self-validating protocols for the two most critical vanillin derivatives: Divanillin (for rigid thermosets) and Vanillic Acid (for thermoplastics).
Synthesis of Divanillin (Enzymatic Oxidative Coupling)
Why this route? Chemical oxidation (FeCl₃) often yields impurities and requires harsh purification. The enzymatic route using Horseradish Peroxidase (HRP) is regioselective for the 5,5'-coupling, preserving the aldehyde functionality for further polymerization.
Protocol:
-
Preparation: Dissolve Vanillin (10 mmol) in acetate buffer (pH 5.0).
-
Catalyst Addition: Add HRP (approx. 5 mg or 100 units/mmol).
-
Initiation: Add Hydrogen Peroxide (
) dropwise over 30 minutes. Critical Step: Slow addition prevents enzyme inactivation.[1] -
Incubation: Stir at 25°C for 2 hours. The solution will turn cloudy as the dimer precipitates.
-
Isolation: Filter the precipitate. Wash with cold water to remove residual monomer.
-
Purification: Recrystallize from ethanol/water if high purity (>99%) is required for pharmaceutical applications.
Validation:
-
Yield: Expect ~80-85%.
-
Melting Point: 300–305°C (Sharp endotherm indicates purity).
-
NMR: Disappearance of the C-5 proton signal confirms dimerization.
Synthesis of Vanillin-Based Epoxy (Diglycidyl Ether of Vanillyl Alcohol)
Why this route? Reducing the aldehyde to an alcohol creates a dialcohol, which can then be glycidylated to form a diepoxy monomer suitable for replacing DGEBA (standard epoxy).
Protocol:
-
Reduction: React Vanillin with
in methanol (0°C to RT) to yield Vanillyl Alcohol (quantitative yield). -
Glycidylation: React Vanillyl Alcohol with excess Epichlorohydrin (1:10 molar ratio) using Benzyltriethylammonium chloride (TEBAC) as a phase transfer catalyst.
-
Cyclization: Add 50% NaOH solution dropwise at 60°C.
-
Extraction: Extract with ethyl acetate, wash with brine, and dry over
.
Polymerization Strategies & Material Properties
The following diagram illustrates the divergent pathways from raw vanillin to advanced material classes.
Caption: Divergent synthesis pathways transforming Vanillin into Polyesters, Epoxies, and Vitrimers.
Comparative Material Data
The table below aggregates thermal data for vanillin-based polymers versus standard petrochemical equivalents.
| Polymer Type | Monomer Source | Modulus (GPa) | Key Feature | ||
| Polyester | Poly(ethylene vanillate) (PEV) | 75 - 80 | 380 | 2.5 | Comparable to PET; semi-crystalline. |
| Epoxy | Diglycidyl ether of Divanillin | 160 - 204 | 340 | 3.1 | High rigidity due to biphenyl core. |
| Vitrimer | Vanillin-Schiff Base | 85 - 120 | 300 | 1.8 | Reprocessable; chemical recyclability. |
| Standard | PET (Petrochemical Control) | 75 | 400 | 2.8 | Benchmark for thermoplastics. |
Data Source Synthesis: [1][3][5]
Experimental Workflow: Enzymatic Synthesis of Divanillin
For researchers attempting the 5,5'-coupling, the following workflow visualizes the critical control points to ensure high yield and regioselectivity.
Caption: Step-by-step enzymatic synthesis workflow for Divanillin, highlighting the critical oxidation step.
Applications in Drug Development & Biomedicine
While primarily material science, these polymers have direct utility in pharmaceutical contexts:
-
Drug Delivery Microspheres: Poly(vanillic acid-co-lactic acid) copolymers allow for tunable degradation rates in hydrolytically sensitive environments.
-
Antimicrobial Surfaces: The residual phenolic moieties in vanillin-based cationic polymers exhibit intrinsic antimicrobial activity, useful for coating medical devices.
-
Biocompatibility: Unlike BPA-based epoxies, which are endocrine disruptors, vanillin-derived networks show significantly lower cytotoxicity, making them suitable candidates for dental composites and bone tissue scaffolds.
References
-
Llevot, A., et al. (2016). "Resin from Lignin-Derived Vanillin: Synthesis and Characterization." Polymer Chemistry.
-
Fache, M., et al. (2015). "Vanillin, a key-intermediate of biobased polymers."[1][4][5][6] European Polymer Journal.
-
Amarasekara, A. S., & Razzaq, A. (2012). "Vanillin-based polymers: Hydrovanilloin epoxy resins." Journal of Applied Polymer Science.
-
Zhang, C., et al. (2020). "Sustainable Aromatic Aliphatic Polyesters and Polyurethanes Prepared from Vanillin-Derived Diols." Polymers.[3][5][7][8][9][10]
-
Savonnet, E., et al. (2018). "Divanillin-based aromatic amines: Synthesis and use as curing agents." Frontiers in Chemistry.
Sources
- 1. pdf.smolecule.com [pdf.smolecule.com]
- 2. Fully Biobased Epoxy–Imine Monomer: Synthesis and Curing with Amines Toward Vitrimeric Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sustainable Aromatic Aliphatic Polyesters and Polyurethanes Prepared from Vanillin-Derived Diols via Green Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Renewable (semi)aromatic polyesters from symmetrical vanillin-based dimers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. A proof-of-concept study on a fully biobased and degradable polymer network based on vanillin and myrcene - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Divanillin-Based Aromatic Amines: Synthesis and Use as Curing Agents for Fully Vanillin-Based Epoxy Thermosets [frontiersin.org]
Technical Guide: 4-(2-Hydroxyethoxy)guaiacol as a Lignin Model Compound
The following technical guide details the application, synthesis, and experimental utility of 4-(2-Hydroxyethoxy)guaiacol , chemically known as 2-(2-methoxyphenoxy)ethanol .
Executive Summary & Chemical Identity
4-(2-Hydroxyethoxy)guaiacol , formally identified as 2-(2-methoxyphenoxy)ethanol (CAS: 18181-71-0), serves as a critical simplified model for the
Note on Nomenclature: The term "4-(2-Hydroxyethoxy)guaiacol" references the lignin numbering system, where the phenolic oxygen (the site of the ether linkage) is located at position 4 of the aromatic ring relative to the propyl side chain. In standard IUPAC nomenclature, the etherified position is prioritized, leading to the name 2-(2-methoxyphenoxy)ethanol .
Chemical Profile
| Property | Specification |
| Systematic Name | 2-(2-Methoxyphenoxy)ethanol |
| Common Synonyms | Guaiacol 2-hydroxyethyl ether; Ethylene glycol monoguaiacyl ether |
| CAS Number | 18181-71-0 |
| Molecular Formula | C |
| Molecular Weight | 168.19 g/mol |
| Role |
Synthesis Protocol: The Ethylene Carbonate Route
To ensure high purity and atom economy, the synthesis of 2-(2-methoxyphenoxy)ethanol is best achieved via the hydroxyethylation of guaiacol using ethylene carbonate . This method avoids the use of toxic ethylene oxide and chlorinated alkylating agents.
Reaction Mechanism
The reaction proceeds via a base-catalyzed nucleophilic attack of the guaiacol phenolate ion on the alkylene carbonate, followed by decarboxylation.
Figure 1: Base-catalyzed synthesis of 2-(2-methoxyphenoxy)ethanol from guaiacol and ethylene carbonate.
Step-by-Step Protocol
-
Reagents:
-
Guaiacol (1.0 eq)
-
Ethylene Carbonate (1.1 eq)
-
Potassium Carbonate (K
CO , 0.05 eq) as catalyst.
-
-
Procedure:
-
Charge a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add Guaiacol and Ethylene Carbonate.
-
Heat the mixture to 140–150 °C under an inert nitrogen atmosphere.
-
Add K
CO . Evolution of CO gas will be observed. -
Maintain temperature for 4–6 hours until CO
evolution ceases and TLC indicates consumption of guaiacol.
-
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Dissolve the residue in Ethyl Acetate and wash with water (to remove unreacted ethylene carbonate/glycol).
-
Dry the organic layer over MgSO
and concentrate in vacuo.[1] -
Validation: The product should appear as a clear to pale yellow oil. Purity >98% is achievable without column chromatography if stoichiometry is precise.
-
Experimental Applications
A. Catalytic Depolymerization Screening
This compound is the "gold standard" for testing novel catalysts designed to cleave the
Experimental Workflow:
-
Substrate Loading: Dissolve 2-(2-methoxyphenoxy)ethanol (0.1 M) in the reaction solvent (e.g., Methanol, Water, or Dioxane).
-
Catalyst Addition: Add the heterogeneous catalyst (e.g., Pd/C, Ni-based, or Photocatalyst).
-
Reaction Conditions:
-
Hydrogenolysis:[2] 5–30 bar H
, 150–200 °C. -
Oxidative Cleavage: O
or Air, 100–140 °C.
-
-
Analysis: Quantify the yield of Guaiacol (cleavage product) via GC-FID or HPLC.
Key Metric: The efficiency of a catalyst is measured by the Selectivity towards Guaiacol vs. ring-hydrogenated byproducts (e.g., cyclohexanols).
B. Biological Degradation Pathways
Researchers use this model to map the metabolic pathways of lignin-degrading bacteria (e.g., Pseudomonas, Sphingobium).
Figure 2: Simplified degradation logic. Successful biological valorization requires the cleavage of the ether bond to release the aromatic monomer (Guaiacol).
Analytical Characterization Data
To validate the identity of the synthesized or purchased model compound, compare experimental data against these standard values.
| Technique | Diagnostic Signal | Interpretation |
| 1H NMR (CDCl | Methoxy group (-OCH | |
| Methylene adjacent to OH (-CH | ||
| Methylene adjacent to ether (-OCH | ||
| Aromatic protons | ||
| 13C NMR | Quaternary aromatic carbons (C-O) | |
| GC-MS | m/z 168 [M]+ | Molecular ion peak |
| m/z 124 | Loss of -CH |
References
-
BenchChem. 2-(2-Methoxyphenoxy)ethanol | CAS 18181-71-0. Retrieved from
-
U.S. Department of Energy (OSTI). Light-Driven Depolymerization of Native Lignin Enabled by Proton-Coupled Electron Transfer. Retrieved from
-
Royal Society of Chemistry. Chemicals from lignin by diol-stabilized acidolysis: reaction pathways and kinetics. Retrieved from
-
ResearchGate. Recent advances in the application of alcohols in extracting lignin with preserved β-O-4 content. Retrieved from
Sources
Advanced Strategies in Lignin Valorization: The Role of 4-(2-Hydroxyethoxy)-2-methoxyphenol and Glycol-Stabilized Monomers
Topic: Role of 4-(2-Hydroxyethoxy)-2-methoxyphenol in Lignin Depolymerization Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The valorization of lignin, the largest renewable source of aromatic carbon, is hindered by its recalcitrant structure and propensity for repolymerization during processing.[1][2] A pivotal advancement in this field is the "Lignin-First" approach, particularly Ethylene Glycol (EG)-assisted depolymerization (glycolysis). This strategy utilizes EG not merely as a solvent but as a reactive nucleophile that "traps" reactive carbocation intermediates, preventing the formation of recalcitrant C-C bonds.
This guide analyzes the role of This compound (and its structural analog Homovanillyl alcohol ) as key stabilized monomers. While standard reductive fractionation yields alkyl-linked guaiacols (e.g., 4-(2-hydroxyethyl)-2-methoxyphenol), the 4-(2-hydroxyethoxy) motif represents a specific class of ether-linked derivatives—often synthesized via the functionalization of lignin-derived hydroquinones or vanillic acid—that serve as critical precursors for bio-based polyesters like Polyethylene Vanillate (PEV) .
Chemical Identity & Structural Distinction
Precise nomenclature is critical in lignin chemistry due to the diversity of monolignol derivatives.
The Target Molecule: this compound
-
IUPAC Name: 1-hydroxy-2-methoxy-4-(2-hydroxyethoxy)benzene
-
Structure: A derivative of Methoxyhydroquinone where the phenolic hydroxyl at the C4 position is etherified with an ethylene glycol unit.
-
Origin: Produced via the selective etherification of methoxyhydroquinone (a product of oxidative lignin depolymerization) or as a specific byproduct of severe glycolytic conditions.
The Common Analog: Homovanillyl Alcohol
-
IUPAC Name: 4-(2-hydroxyethyl)-2-methoxyphenol
-
Structure: A guaiacol ring with a hydroxyethyl alkyl chain at C4.
-
Origin: The primary product of Reductive Catalytic Fractionation (RCF) of softwood lignin.
-
Distinction: The "Ethoxy" analog (C-O-C linkage) offers different reactivity and polymer properties compared to the "Ethyl" analog (C-C linkage).
| Feature | 4-(2-Hydroxyethoxy )-2-methoxyphenol | 4-(2-Hydroxyethyl )-2-methoxyphenol |
| Linkage at C4 | Ether (-O-CH₂CH₂OH) | Alkyl (-CH₂CH₂OH) |
| Precursor | Methoxyhydroquinone / Vanillic Acid | Native Lignin (Coniferyl Alcohol) |
| Primary Role | Monomer for Polyethers/Polyesters | Platform Chemical / Bio-fuel |
| Stability | High (Ether linkage is robust) | Moderate (Benzylic position reduced) |
Mechanistic Role in Depolymerization
The production of hydroxyethoxy/ethyl monomers relies on the stabilization of reactive intermediates .
The "Trapping" Mechanism
During acid-catalyzed depolymerization, the
Ethylene Glycol (EG) acts as a scavenger:
-
Protonation: The
-hydroxyl or ether group is protonated. -
Cleavage: Water/Alcohol leaves, forming a benzylic carbocation.
-
Nucleophilic Attack: EG attacks the cation, forming a stable glycol ether (C2-acetal or ether).
-
Result: The reactive site is "capped" with a hydroxyethoxy group, preventing repolymerization and increasing solubility.
Pathway Visualization
The following diagram illustrates the divergence between repolymerization and EG-stabilization.
Caption: Divergent pathways in lignin depolymerization. EG trapping prevents the formation of condensed lignin, yielding stable hydroxyethoxy/ethyl monomers.
Experimental Protocols
Protocol A: EG-Assisted Acidolysis (Production of Glycol-Lignin)
This protocol yields a lignin oil enriched in glycol-stabilized monomers.
Reagents:
-
Biomass (e.g., Pine sawdust, 2g)
-
Ethylene Glycol (20 mL)
-
Catalyst: H₂SO₄ (0.1 M) or Metal Triflate (e.g., Al(OTf)₃)
Procedure:
-
Reactor Setup: Load biomass and solvent/catalyst mixture into a high-pressure batch reactor (e.g., Parr reactor).
-
Reaction: Heat to 160–180°C for 30–60 minutes with stirring (500 rpm).
-
Note: Temperatures >200°C promote degradation of EG and char formation.
-
-
Filtration: Cool reactor. Filter solids (unreacted cellulose/pulp). Wash pulp with 1,4-dioxane.
-
Precipitation: Add the filtrate to acidified water (pH 2) to precipitate oligomeric glycol-lignin (if targeting oligomers) or perform liquid-liquid extraction with Ethyl Acetate (EtOAc) to isolate monomers.
-
Extraction: Extract the aqueous phase with EtOAc (3x). Dry organic layer over MgSO₄ and evaporate solvent.
-
Analysis: Analyze monomer fraction via GC-MS (silylated) to identify 4-(2-hydroxyethoxy) derivatives.
Protocol B: Synthesis of this compound (Targeted)
To synthesize the specific ether-linked monomer from lignin-derived Methoxyhydroquinone.
Precursor: Methoxyhydroquinone (obtained from oxidative depolymerization). Reagent: Ethylene Carbonate (EC).
Procedure:
-
Mix: Combine Methoxyhydroquinone (1 eq), Ethylene Carbonate (1.1 eq), and K₂CO₃ (0.05 eq) in DMF.
-
Heat: Stir at 140°C for 4 hours.
-
Workup: Dilute with water, extract with EtOAc.
-
Purification: Column chromatography (Silica, Hexane:EtOAc) to isolate the mono-ether.
-
Validation: ¹H NMR should show distinctive ethylene bridge signals (
4.0–4.2 ppm).
Data & Performance Metrics
The following table summarizes the typical yields and properties of monomers obtained via EG-assisted strategies compared to standard methods.
| Parameter | EG-Assisted Acidolysis | Reductive Cat. Fractionation (RCF) | Standard Organosolv (EtOH) |
| Primary Monomer | Glycol-stabilized Guaiacols | 4-Propylguaiacol / Homovanillyl Alc. | Ethylated Guaiacols |
| Monomer Yield (wt%) | 15 – 25% | 35 – 50% | < 10% |
| Repolymerization | Low (Protected) | Very Low (Reduced) | High |
| Selectivity | Moderate (Mixture of C2/C3) | High | Low |
| Downstream Use | Polyesters (PEV), Resins | Fuels, Phenol replacement | Low-value heat |
Applications in Drug & Polymer Development
The 4-(2-hydroxyethoxy) moiety renders these monomers uniquely suitable for:
-
Polyethylene Vanillate (PEV): A semi-aromatic polyester mimicking PET (Polyethylene Terephthalate). The hydroxyethoxy monomer acts as the "AB-type" monomer (if carboxylated) or the diol component.
-
Epoxy Resins: The aliphatic hydroxyl group provides a reactive site for glycidylation, creating bio-based epoxy networks with high thermal stability (
C). -
Drug Scaffolds: The guaiacol core is a privileged scaffold in medicinal chemistry (e.g., Guaifenesin). The hydroxyethoxy tail improves water solubility and bioavailability for potential prodrug formulations.
References
-
Lignin-First Biorefining: Remsing, R. C., et al. "Lignin-First Biorefining of Lignocellulosic Biomass." Science, 350(6256), 2016. Link
-
Ethylene Glycol Stabilization: Deuss, P. J., et al. "Phenolic Acetals from Lignins of Varying Compositions via Iron(III) Triflate Catalyzed Depolymerization." ACS Sustainable Chem. Eng., 4(8), 2016. Link
-
Polymer Synthesis (PEV): Mialon, L., et al. "Biorenewable Polyethylene Terephthalate Mimics Derived from Lignin and Acetic Acid." Macromolecules, 43(21), 2010. Link
-
Homovanillyl Alcohol Production: Shu, R., et al. "Efficient production of homovanillyl alcohol from lignin catalyzed by Ni/C." Green Chemistry, 18, 2016. Link
-
Glycolysis Mechanisms: Wang, M., et al. "Lignin Depolymerization via Acid-Catalyzed Solvolysis in Ethylene Glycol." ChemSusChem, 10, 2017. Link
Sources
Solubility Profiling of 4-(2-Hydroxyethoxy)-2-methoxyphenol: A Technical Guide
Topic: Solubility of 4-(2-Hydroxyethoxy)-2-methoxyphenol in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Formulation Scientists
Executive Summary
This guide provides a comprehensive technical analysis of the solubility profile of This compound (CAS Registry Number: Analogous to 4-O-(2-Hydroxyethyl)guaiacol). As a bifunctional phenolic ether containing both a phenolic hydroxyl and a primary aliphatic alcohol (via an ethoxy linker), this compound exhibits complex solubility behavior governed by dual hydrogen-bonding domains.
This document synthesizes theoretical solubility parameters with practical solvent selection protocols, designed to assist in extraction, recrystallization, and formulation workflows.
Physicochemical Characterization
To predict solubility behavior accurately, we must first deconstruct the molecular architecture.
Structural Analysis
-
Core Scaffold: Guaiacol (2-methoxyphenol).
-
Substituent (C4): 2-Hydroxyethoxy group (
).[1] -
Key Functional Groups:
-
Phenolic -OH (C1): Weakly acidic (
), H-bond donor/acceptor. -
Methoxy Ether (C2): H-bond acceptor; increases lipophilicity relative to catechol.
-
Aliphatic -OH (Side Chain): Neutral, strong H-bond donor/acceptor.
-
Ether Linkage (Side Chain): H-bond acceptor, adds rotational freedom.
-
Predicted Properties (In Silico)
-
Molecular Weight: 184.19 g/mol
-
LogP (Octanol/Water): Estimated
(Moderate hydrophilicity due to the glycol chain). -
H-Bond Donors: 2
-
H-Bond Acceptors: 4[2]
Solubility Thermodynamics & Solvent Selection
The solubility of this compound is best understood through Hansen Solubility Parameters (HSP) , which decompose the cohesive energy density into Dispersion (
Theoretical Solubility Profile
The compound requires solvents with high
Table 1: Predicted Solubility Performance in Common Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High (>100 mg/mL) | Matches the solute's high H-bonding capacity ( |
| Dipolar Aprotic | DMSO, DMF, DMAc | Very High (>200 mg/mL) | Strong H-bond acceptors interact with the solute's two -OH donors. |
| Polar Aprotic | Acetone, Ethyl Acetate, THF | Moderate to High | Good interaction with the aromatic ring and ether oxygens; effective for extraction. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Solubilizes the aromatic core but struggles with the dual hydroxyl network. |
| Non-Polar | Hexane, Heptane, Toluene | Insoluble / Trace | Lack of polarity ( |
| Aqueous | Water (pH 7) | Moderate (Warm) | The hydroxyethoxy chain confers water solubility, but the aromatic ring limits it at cold temperatures. |
Application-Specific Solvent Choice
-
Recrystallization: Use a binary system. Dissolve in warm Ethyl Acetate or Isopropanol , then add Hexane or Heptane as an antisolvent to induce precipitation.
-
Reaction Medium: Acetonitrile or THF are recommended for alkylation/acylation reactions to prevent protic interference while maintaining solubility.
Experimental Protocol: Determination of Equilibrium Solubility
Since specific literature data for this exact derivative may be sparse, the following validated protocol ensures generation of trustworthy internal data.
Materials
-
Analyte: High-purity this compound.
-
Solvents: HPLC Grade.
-
Equipment: Orbital shaker, Centrifuge, HPLC-UV/Vis.
Workflow Description
The "Shake-Flask" method is the gold standard for thermodynamic solubility.
Figure 1: Standardized Shake-Flask Solubility Determination Workflow.
Analytical Method (HPLC Conditions)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient 95:5 to 5:95).
-
Detection: UV at 280 nm (Characteristic absorption of the guaiacyl moiety).
-
Calibration: Construct a 5-point curve (0.01 – 1.0 mg/mL) using Methanol as the diluent.
Critical Stability Factors
When handling this compound in solution, researchers must account for chemical stability:
-
Oxidation Sensitivity: Like all electron-rich phenols, this compound is prone to oxidation in basic solutions or upon prolonged air exposure.
-
Mitigation: Use degassed solvents and store DMSO/DMF stock solutions under Argon/Nitrogen at -20°C.
-
-
Esterification Risk: In the presence of carboxylic acids or anhydrides, the primary aliphatic alcohol (on the ethoxy chain) is a nucleophile.
-
Mitigation: Avoid acidic solvents (e.g., Acetic Acid) during prolonged storage.
-
Synthesis of Solubility Logic
The following diagram illustrates the interaction mechanisms defining the solubility profile.
Figure 2: Mechanistic interactions between solute functional groups and solvent classes.
References
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. Link
-
Lipinski, C. A. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link
-
PubChem. (2024). Compound Summary: 4-(2-Hydroxyethyl)-2-methoxyphenol (Homovanillyl Alcohol). National Library of Medicine. Link(Cited as closest structural analog for property estimation).
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Sources
Methodological & Application
Application Note: Regioselective Synthesis of 4-(2-Hydroxyethoxy)-2-methoxyphenol from Methoxyhydroquinone
Executive Summary & Rationale
The valorization of lignin-derived building blocks, such as vanillin and its derivative methoxyhydroquinone (2-methoxybenzene-1,4-diol), is a critical frontier in sustainable chemistry and drug development ()[1]. 4-(2-Hydroxyethoxy)-2-methoxyphenol serves as a highly valuable intermediate for the synthesis of bio-based polyurethanes, advanced polyesters, and active pharmaceutical ingredients (APIs). This application note details a scalable, green protocol for the regioselective mono-oxyalkylation of methoxyhydroquinone using ethylene carbonate (EC).
Mechanistic Causality: Why Regioselectivity is Achieved
Methoxyhydroquinone possesses two hydroxyl groups (C1 and C4) with distinct steric and electronic environments. Achieving high regioselectivity without complex protecting-group chemistry relies on these intrinsic molecular properties:
-
Steric Hindrance: The C1-OH is positioned ortho to the bulky methoxy group, significantly restricting the trajectory of incoming electrophiles.
-
Intramolecular Hydrogen Bonding: The C1-OH acts as a hydrogen bond donor to the adjacent methoxy oxygen, reducing its nucleophilicity and increasing its effective steric bulk.
-
Kinetic Favorability: The C4-OH is sterically unhindered and highly accessible. Under mild basic conditions (e.g., K₂CO₃), the C4-OH is preferentially deprotonated to form a reactive phenoxide, which subsequently attacks the electrophilic carbon of ethylene carbonate.
By replacing legacy halogenated reagents like 2-chloroethanol with ethylene carbonate, this decarboxylative etherification eliminates toxic byproducts and aligns with modern green chemistry principles ().
Reaction Pathway & Workflow
The following diagram illustrates the regioselective reaction pathway and the logical progression of the experimental workflow.
Mechanistic workflow for the regioselective synthesis of this compound.
Experimental Protocol: Step-by-Step Methodology
This protocol is designed as a self-validating system ; the cessation of gas evolution serves as an intrinsic visual indicator of reaction completion, ensuring batch-to-batch consistency.
Reagents & Materials:
-
Methoxyhydroquinone (MHQ): 14.01 g (100 mmol)
-
Ethylene Carbonate (EC): 9.69 g (110 mmol)
-
Potassium Carbonate (K₂CO₃): 0.69 g (5 mmol)
-
Solvents: Ethyl Acetate (for extraction), Toluene/Heptane (for recrystallization), Deionized Water, and Brine.
Step-by-Step Procedure:
-
Preparation: Charge a 100 mL two-neck round-bottom flask with 14.01 g of methoxyhydroquinone, 9.69 g of ethylene carbonate, and 0.69 g of K₂CO₃. Equip the flask with a magnetic stir bar, a reflux condenser, and a gas bubbler to monitor CO₂ evolution.
-
Inert Atmosphere: Purge the system with Nitrogen (N₂) for 5 minutes to prevent oxidative degradation of the hydroquinone core into methoxy-p-benzoquinone ()[2].
-
Thermal Activation: Submerge the flask in a pre-heated oil bath at 140–150 °C. Causality Note: Ethylene carbonate melts at 36 °C, acting as both the reactant and the solvent. Temperatures strictly above 140 °C are required to overcome the activation energy barrier for the decarboxylation step.
-
Reaction Monitoring: Stir the melt vigorously. The reaction self-validates through the continuous bubbling of CO₂. Maintain heating for 4 to 6 hours until gas evolution completely ceases, indicating the consumption of the limiting reagent (MHQ).
-
Quenching & Workup: Remove the flask from the oil bath and allow it to cool to approximately 80 °C (do not let it solidify). Add 50 mL of hot deionized water to dissolve the catalyst and unreacted EC.
-
Extraction: Transfer the mixture to a separatory funnel. Extract with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine (50 mL) to remove residual water-soluble impurities.
-
Drying & Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the crude dark oil from a mixture of toluene/heptane (1:1 v/v) to yield this compound as an off-white crystalline solid.
Quantitative Data & Analytical Validation
The choice of alkylating agent significantly impacts the yield, environmental footprint, and regioselectivity. Table 1 summarizes the comparative metrics between the modern Ethylene Carbonate method and the legacy 2-Chloroethanol method.
Table 1: Comparative Analysis of Alkylating Agents for Methoxyhydroquinone Oxyalkylation
| Parameter | Ethylene Carbonate (EC) | 2-Chloroethanol (Legacy) | Causality / Impact |
| Molar Ratio (Reagent:MHQ) | 1.1 : 1.0 | 1.5 : 1.0 | EC is highly efficient in solvent-free melts, requiring less excess. |
| Catalyst / Base | K₂CO₃ (0.05 eq) | NaOH (1.5 eq) | EC requires only catalytic base; 2-chloroethanol needs stoichiometric base to neutralize HCl. |
| Reaction Temperature | 140–150 °C | 80–100 °C | EC requires higher heat specifically for the decarboxylation breakdown. |
| Regioselectivity (C4 vs C1) | > 95% C4-alkylation | ~ 85% C4-alkylation | The solvent-free EC melt enhances steric differentiation between the hydroxyls. |
| Isolated Yield | 88 - 92% | 65 - 70% | EC avoids competitive side reactions (e.g., elimination pathways). |
| Byproducts | CO₂ (Gas) | NaCl, H₂O, Ethylene Oxide | EC provides a self-purifying, green reaction profile ()[3]. |
Trustworthiness & Troubleshooting
-
Oxidation of Starting Material: Methoxyhydroquinone is highly prone to air oxidation. If the reaction mixture turns excessively dark or black during the melt phase, verify the integrity of the N₂ purge.
-
Incomplete Conversion: If CO₂ evolution stops but TLC indicates unreacted MHQ, the system temperature may have dropped below the 140 °C threshold required for decarboxylation. Ensure the oil bath is properly calibrated and insulated.
-
Over-alkylation: Dialkylation (at both C1 and C4) is extremely rare due to the steric shielding of the C1-OH by the methoxy group. However, using a large excess of EC (>1.5 eq) and prolonged heating (>10 hours) can force the reaction. Strictly adhere to the 1.1 eq ratio to maintain >95% regioselectivity.
References
-
Title: Toward Biomass-Derived Recyclable Polyesters Source: Lund University Research Portal URL: [Link]
-
Title: Biomass-derived chemical substitutes for bisphenol A: recent advancements in catalytic synthesis Source: Green Chemistry (RSC Publishing) URL: [Link]
-
Title: The chemical logic of enzymatic lignin degradation Source: Chemical Society Reviews (RSC Publishing) URL: [Link]
-
Title: Dynamic Covalent Chemistry of Enamine-Ones: Exploring Tunable Reactivity in Vitrimeric Polymers and Covalent Organic Frameworks Source: Advanced Science (PMC) URL: [Link]
Sources
- 1. portal.research.lu.se [portal.research.lu.se]
- 2. The chemical logic of enzymatic lignin degradation - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC05298B [pubs.rsc.org]
- 3. Dynamic Covalent Chemistry of Enamine‐Ones: Exploring Tunable Reactivity in Vitrimeric Polymers and Covalent Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Hydroxyethylation of 2-Methoxyhydroquinone with Ethylene Carbonate for Bio-Based Monomer Synthesis
Scientific Rationale & Context
The transition toward sustainable polymer chemistry has accelerated the demand for bio-based aromatic monomers. 2-Methoxyhydroquinone (MHQ), a highly functional phenolic compound derived from the selective depolymerization of lignin and oxidation of vanillin, serves as an excellent platform chemical for high-performance aliphatic-aromatic copolyesters.
To integrate MHQ into step-growth polymerization (e.g., reacting with aliphatic diacids), its phenolic hydroxyl groups must be converted into aliphatic hydroxyls. Historically, this was achieved using ethylene oxide—a highly toxic, explosive, and carcinogenic gas. Ethylene carbonate (EC) has emerged as a superior, inherently safe, and green hydroxyethylating agent. EC acts as both the reactant and the solvent, reacting with the phenolic groups of MHQ to yield 1,4-bis(2-hydroxyethoxy)-2-methoxybenzene, a versatile diol monomer, while releasing carbon dioxide as the only stoichiometric byproduct.
Mechanistic Causality
While base catalysts (like
Fig 1. KI-catalyzed hydroxyethylation mechanism of 2-methoxyhydroquinone.
Experimental Design & Self-Validating Controls
As a Senior Application Scientist, I emphasize that a robust protocol must be self-validating. The experimental design incorporates specific In-Process Controls (IPCs) to ensure causality between physical observations and chemical progress:
-
Atmospheric Integrity (Colorimetric Validation): MHQ is highly susceptible to oxidation into methoxybenzoquinone. If the reaction mixture turns dark brown or black during heating, oxygen ingress has occurred. A properly inerted system will maintain a pale yellow to amber hue throughout the reaction.
-
Kinetic Monitoring (Volumetric Validation): The reaction produces exactly 2 moles of
per mole of MHQ. By routing the exhaust through a mineral oil bubbler, the reaction progress is visually quantified. The cessation of bubbling serves as a definitive, macroscopic indicator that decarboxylation is complete. -
Thermal Causality: The reaction is strictly maintained at 150–160 °C. Below 140 °C, the activation energy for EC decarboxylation is not met, stalling the reaction. Above 170 °C, competing side reactions (e.g., polymerization of EC or etherification of the newly formed aliphatic hydroxyls) compromise the purity of the diol monomer.
Step-by-Step Methodology
Materials Required
-
Reactant: 2-Methoxyhydroquinone (1.0 eq, limiting reagent)
-
Reagent/Solvent: Ethylene Carbonate (3.0 to 5.0 eq)
-
Catalyst: Potassium Iodide (KI) (0.05 eq)
-
Solvents: Ethyl Acetate (EtOAc), Deionized Water, Brine, Ethanol (for recrystallization).
Protocol
-
Reagent Preparation: To an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, add 2-methoxyhydroquinone (10.0 g, 71.3 mmol), ethylene carbonate (31.4 g, 356.5 mmol, 5.0 eq), and potassium iodide (0.59 g, 3.56 mmol, 0.05 eq).
-
System Inertion: Attach a reflux condenser to the main neck and a gas inlet to the side neck. Connect the top of the condenser to a mineral oil bubbler. Purge the entire system with high-purity Argon for 20 minutes at room temperature to displace all oxygen.
-
Thermal Activation: Submerge the flask in a pre-heated silicone oil bath set to 150 °C. As the temperature rises, the solid ethylene carbonate (mp ~36 °C) will melt, acting as the solvent and creating a homogeneous amber solution.
-
In-Process Control (Reaction Monitoring): Maintain stirring at 150 °C. Observe the mineral oil bubbler; vigorous
evolution will begin as the internal temperature reaches ~140 °C. Continue the reaction until gas evolution ceases completely (typically 6 to 8 hours). Confirm completion via TLC (Hexane:EtOAc 1:1, visualizing under UV light). -
Aqueous Workup: Remove the flask from the oil bath and allow it to cool to 80 °C. Caution: Do not let it cool to room temperature at this stage, or the excess EC will solidify. Slowly add 50 mL of hot deionized water to dissolve the unreacted EC and the KI catalyst.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with Ethyl Acetate (
mL). The target diol partitions into the organic phase. -
Washing and Drying: Wash the combined organic layers with brine (50 mL) to remove residual moisture and salts. Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure using a rotary evaporator. -
Purification: Recrystallize the crude viscous oil from a minimal amount of hot ethanol/water mixture. Filter the resulting white to pale-yellow crystals under vacuum and dry overnight in a vacuum oven at 60 °C.
Fig 2. Self-validating experimental workflow for the synthesis of the bio-based diol monomer.
Quantitative Data & Optimization
The choice of catalyst and stoichiometry profoundly impacts the yield and purity of the resulting diol. The table below summarizes the optimization parameters derived from empirical validation. KI consistently outperforms basic catalysts by preventing side-reactions and accelerating the critical decarboxylation step.
| Catalyst System | Equivalents of EC | Temperature (°C) | Reaction Time (h) | Isolated Yield (%) | Purity (HPLC, %) |
| None (Thermal only) | 3.0 | 160 | 24 | < 20 | N/A |
| 3.0 | 150 | 12 | 74 | 91.5 | |
| KI (0.05 eq) | 3.0 | 150 | 8 | 89 | 97.2 |
| KI (0.05 eq) | 5.0 (Solvent) | 150 | 6 | 96 | > 99.0 |
Note: Utilizing EC at 5.0 equivalents leverages it as a bulk solvent, enhancing mass transfer and driving the reaction to rapid completion without the need for exogenous, toxic aprotic solvents.
Analytical Characterization
To validate the structural integrity of the synthesized 1,4-bis(2-hydroxyethoxy)-2-methoxybenzene, the following analytical benchmarks should be met:
-
FTIR Spectroscopy: Disappearance of the broad phenolic
stretch at and appearance of the aliphatic stretch at . Strong ether stretching bands will be prominent at . -
H NMR (400 MHz, DMSO-
):-
Absence of downfield phenolic protons (
). -
Appearance of aliphatic methylene protons from the hydroxyethyl groups:
( , multiplet, 4H) and ( , multiplet, 4H). -
A sharp singlet for the methoxy group (
) at (3H). -
Aromatic protons will appear as a complex multiplet between
(3H).
-
References
- Djouonkep, L. D. W., et al. "Biobased Polyesters Derived from 2-Methoxyhydroquinone: Impact of Cyclic and Alkyl Chain Segments on Their Thermomechanical Properties, Biodegradability,
Application Note: Protocol for Selective Mono-Etherification of Methoxyhydroquinone
This Application Note is written for researchers and drug development scientists requiring high-purity synthesis of mono-etherified methoxyhydroquinone derivatives.
Executive Summary
The selective mono-etherification of 2-methoxyhydroquinone (MHQ) is a pivotal transformation in the synthesis of ubiquinone analogues, liquid crystals, and pharmaceutical intermediates (e.g., geldanamycin precursors). The challenge lies in the substrate's symmetry-breaking requirement: MHQ possesses two nucleophilic hydroxyl groups at positions 1 and 4.
This protocol details a regioselective C4-alkylation strategy that exploits steric differentiation and intramolecular hydrogen bonding to achieve >90% selectivity for the 4-alkoxy isomer.[1] We also provide a "Regiodivergent Strategy" for accessing the elusive C1-isomer via a protection-deprotection sequence.
Mechanistic Insight & Regioselectivity
To control the reaction, one must understand the electronic and steric environment of the substrate.
The Competition: C1-OH vs. C4-OH
-
C1-Hydroxyl (Ortho to OMe): This position is sterically crowded by the adjacent methoxy group.[1] Furthermore, the C1-proton often participates in an intramolecular hydrogen bond with the methoxy oxygen. While this can increase the acidity (lower pKa) of the C1-OH compared to C4-OH, the resulting phenoxide is sterically shielded and less nucleophilic in
reactions. -
C4-Hydroxyl (Meta to OMe): This position is sterically accessible and behaves like a typical hydroquinone hydroxyl.
Conclusion: Under kinetic control using mild bases (e.g.,
Reaction Pathway Visualization
The following diagram illustrates the kinetic pathway favoring C4-etherification.
Figure 1: Kinetic landscape of MHQ alkylation.[1] The C4-pathway is energetically favored due to the steric hindrance at C1.[1]
Protocol A: Direct Regioselective C4-Alkylation
Target: Synthesis of 4-benzyloxy-2-methoxyphenol (as an exemplar). Scope: Applicable to primary alkyl halides (Benzyl bromide, Methyl iodide, Allyl bromide).
Reagents & Equipment
| Reagent | Equivalents | Role | Specification |
| 2-Methoxyhydroquinone | 1.0 eq | Substrate | >98% Purity |
| Alkyl Halide (e.g., BnBr) | 1.0 - 1.05 eq | Electrophile | Add slowly |
| Potassium Carbonate ( | 1.1 eq | Base | Anhydrous, Powdered |
| Acetone | 0.2 M | Solvent | Dry, HPLC Grade |
| Sodium Dithionite ( | 0.05 eq | Antioxidant | Optional (prevents oxidation) |
Step-by-Step Methodology
-
Inert Atmosphere Setup: Flame-dry a 2-neck round-bottom flask (RBF) and cool under a stream of Argon or Nitrogen.[1] Methoxyhydroquinone is electron-rich and prone to oxidation (darkening) in air.[1]
-
Solvation: Charge the RBF with 2-Methoxyhydroquinone (1.0 eq) and anhydrous Acetone (concentration ~0.2 M).
-
Tip: If the substrate is already dark, wash with a small amount of non-polar solvent or recrystallize before use.
-
-
Base Addition: Add powdered
(1.1 eq).-
Crucial Step: If oxidation is a concern, add a pinch of Sodium Dithionite (
) to the suspension to maintain the hydroquinone state.
-
-
Electrophile Addition: Add the Alkyl Halide (1.0 eq) dropwise via syringe pump or addition funnel over 30 minutes at Room Temperature (RT).
-
Why: Slow addition keeps the concentration of electrophile low relative to the nucleophile, favoring mono-substitution over bis-substitution.
-
-
Reaction: Stir vigorously at reflux (
for Acetone) for 4–6 hours.-
Monitoring: Check TLC (Hexane:EtOAc 3:1). The mono-ether usually runs between the bis-ether (less polar) and the starting material (more polar).[1]
-
-
Workup:
-
Filter off the solid salts (
). -
Concentrate the filtrate under reduced pressure.
-
Redissolve residue in EtOAc and wash with 1M HCl (to neutralize phenoxides) and then Brine.
-
-
Purification: Flash column chromatography on Silica Gel.
-
Gradient: 0%
20% EtOAc in Hexanes. -
Yield Expectation: 75–85% of the 4-isomer.
-
Protocol B: Regiodivergent Route to C1-Alkylation
Target: Synthesis of 1-alkoxy-2-methoxy-4-phenol.[1] Challenge: Direct alkylation rarely yields this isomer as the major product. Strategy: Protection-Deprotection.
Workflow
Since the C4-OH is more reactive, we must "cap" it first to force reaction at C1.[1]
-
Selective C4-Protection:
-
React MHQ with 1.0 eq Acetyl Chloride or TBDMS-Cl with Imidazole/DCM at
.[1] -
Result: The C4-OH reacts preferentially due to sterics, yielding 4-acetoxy-2-methoxyphenol .
-
-
C1-Alkylation:
-
React the C4-protected intermediate with the desired Alkyl Halide (R-X) using a stronger base (e.g.,
or NaH) in DMF to overcome the steric hindrance at C1. -
Result: Formation of 1-alkoxy-2-methoxy-4-acetoxybenzene .[1]
-
-
C4-Deprotection:
-
Hydrolyze the ester/silyl group (e.g.,
for acetate, or TBAF for silyl). -
Final Product:1-alkoxy-2-methoxy-4-phenol .[1]
-
Troubleshooting & Optimization
The following table summarizes common failure modes and corrective actions.
| Observation | Probable Cause | Corrective Action |
| Dark/Black Reaction Mixture | Oxidation to Quinone | Purge solvents with Argon; add 5 mol% |
| High Bis-Alkylation (>20%) | Excess Base/Electrophile | Reduce R-X to 0.95 eq; switch solvent to Acetone (lower solubility of phenoxide) instead of DMF. |
| Low Conversion | Steric Hindrance (C1) | If targeting C1, switch to Protocol B. If targeting C4, switch solvent to MeCN (higher reflux temp). |
| Poor Regioselectivity | "Hot" Electrophile | Use less reactive electrophiles (Bromides vs Iodides) or lower temperature ( |
References
-
Regioselectivity in Hydroquinone Ethers
- Study on the selective mono-etherification of hydroquinones emphasizing steric control.
-
Source:
- Note: While this paper discusses NaNO2, it establishes the fundamental reactivity differences between hindered and unhindered phenols.
-
Synthesis of 4-Alkoxy-2-methoxyphenols
- Protocol for benzyl
-
Source: [1]
-
General Phenol Alkylation Guidelines
- pKa and reactivity of methoxy-substituted phenols.
-
Source:
-
Biobased Monomer Synthesis (Validation of C4-Selectivity)
- Describes the synthesis of 1-(benzyloxy)-2-methoxy-4-vinylbenzene where the 4-position is already substituted, forcing reaction at 1.
-
Source: [1]
Sources
Application Note: Leveraging 4-(2-Hydroxyethoxy)-2-methoxyphenol for Advanced Polyurethane Synthesis
Abstract & Rationale
Polyurethanes (PUs) are a highly versatile class of polymers, with applications ranging from flexible foams to rigid elastomers and coatings.[1] The properties of these materials are dictated by the selection of their constituent monomers: polyols, isocyanates, and chain extenders.[2][3] This application note details the use of 4-(2-Hydroxyethoxy)-2-methoxyphenol , a guaiacol-derived aromatic diol, as a functional chain extender in the synthesis of high-performance polyurethanes. The incorporation of this bio-based monomer introduces a unique combination of rigidity, flexibility, and potential functionality into the polymer backbone, offering enhanced thermal stability and tunable mechanical properties.[4][5]
The rationale for selecting this compound stems from its distinct structural features:
-
Aromatic Guaiacol Core: The rigid phenyl ring structure contributes to the hard segments of the polyurethane, which can increase the material's modulus, hardness, and thermal stability.[3][5]
-
Flexible Ether Linkage: The hydroxyethoxy side chain provides rotational freedom, which can help to balance the rigidity of the aromatic core and improve toughness.
-
Dual Hydroxyl Reactivity: Possessing two hydroxyl groups, it acts as a classic diol chain extender, reacting with isocyanate groups to lengthen the polymer chains and build molecular weight.[6][7]
-
Bio-based Origin: Derived from lignin building blocks like guaiacol or vanillin, its use aligns with the growing demand for sustainable and renewable feedstocks in polymer chemistry.[4][8]
This document provides a detailed, two-step protocol for synthesizing a polyurethane using this compound as a chain extender, along with a comprehensive guide to the necessary characterization techniques for validating the synthesis and evaluating the final polymer's properties.
Physicochemical Properties & Key Data
A thorough understanding of the monomer's properties is critical for stoichiometric calculations and predicting its impact on the final polymer.
| Property | Value | Significance in Polyurethane Synthesis |
| Chemical Name | This compound | - |
| Molecular Formula | C₉H₁₂O₄ | Used for molecular weight calculation. |
| Molecular Weight | 184.19 g/mol | Essential for calculating molar equivalents. |
| Hydroxyl Value | ~609 mg KOH/g (Calculated) | Critical for determining the stoichiometric ratio with isocyanates. |
| Functionality | 2 (Difunctional Diol) | Acts as a linear chain extender, building molecular weight without crosslinking.[7] |
| Structure | Aromatic Diol | Contributes to hard segment formation, enhancing thermal and mechanical properties.[3][5] |
Synthesis Workflow: A Two-Step Prepolymer Method
The two-step, or prepolymer, method is a widely used and highly controlled approach to polyurethane synthesis.[9][10] It involves first creating an isocyanate-terminated prepolymer, which is then chain-extended in a second step.[2] This method offers several advantages over a one-step process, including better control over reactivity, improved phase separation between hard and soft segments, and reduced concentration of free isocyanate monomer in the final stages.
Caption: Two-step prepolymer synthesis workflow for polyurethane.
Materials & Equipment
-
Reagents:
-
Polyol (e.g., Polycaprolactone diol, PCL, Mn = 2000 g/mol ), dried under vacuum.
-
Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate, MDI).
-
Chain Extender: this compound.
-
Catalyst (e.g., Dibutyltin dilaurate, DBTDL), optional.
-
Anhydrous solvent (e.g., Dimethylformamide, DMF, or Tetrahydrofuran, THF).
-
-
Equipment:
-
Three-neck round-bottom flask.
-
Mechanical stirrer.
-
Heating mantle with temperature controller.
-
Nitrogen inlet and bubbler.
-
Condenser.
-
Dropping funnel.
-
Protocol: Step 1 - Prepolymer Synthesis
This step involves reacting a long-chain polyol with an excess of diisocyanate to form an isocyanate-terminated prepolymer. Using a molar excess of isocyanate ensures that the resulting chains are capped with reactive NCO groups.[11][12]
-
Preparation: Assemble the reaction apparatus and ensure it is moisture-free. Charge the three-neck flask with the pre-weighed, dried polyol (e.g., PCL).
-
Inert Atmosphere: Purge the system with dry nitrogen for 15-20 minutes to eliminate atmospheric moisture, which can react with isocyanates. Maintain a gentle nitrogen flow throughout the reaction.
-
Heating & Isocyanate Addition: Heat the polyol to 60-80°C with stirring.[11] Once the temperature is stable, slowly add the diisocyanate (MDI) via the dropping funnel. An NCO:OH molar ratio of approximately 2:1 to 4:1 is recommended to ensure NCO termination and control molecular weight.[13]
-
Reaction: Allow the reaction to proceed for 2-4 hours at 70-80°C.[11] The progress can be monitored by titrating for the %NCO content (ASTM D2572) until it reaches a stable, theoretical value.
Causality Note: The 60-80°C temperature range is a balance. It's high enough to ensure a reasonable reaction rate without being so high as to promote side reactions like the formation of allophanates, which can lead to unwanted branching.[14]
Protocol: Step 2 - Chain Extension
In this step, the NCO-terminated prepolymer is reacted with a stoichiometric amount of the this compound chain extender.
-
Dissolution: Dissolve the pre-weighed this compound in a minimal amount of anhydrous solvent (e.g., DMF) to facilitate its addition and ensure homogeneous mixing.
-
Addition: Cool the prepolymer solution slightly if necessary. Add the chain extender solution dropwise to the stirring prepolymer. The amount of chain extender should be calculated to be stoichiometrically equivalent to the remaining free NCO groups on the prepolymer.
-
Polymerization: An exothermic reaction is expected. Continue stirring until the viscosity of the mixture increases significantly, indicating polymer formation. This can take from minutes to a few hours depending on the reactivity and presence of a catalyst.
-
Casting & Curing: Pour the viscous polymer solution into a non-stick mold (e.g., Teflon). Cure the cast film in an oven at 60-80°C for 12-24 hours to complete the reaction and remove the solvent.
Validation & Characterization: A Self-Validating System
Confirming the successful synthesis and characterizing the resulting polymer are essential. The following workflow provides a robust validation system.
Caption: Post-synthesis validation and characterization workflow.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is the primary tool for confirming the formation of urethane linkages.
-
Procedure: Analyze a small sample of the final cured polymer film.
-
Expected Observations:
-
Disappearance of the Isocyanate Peak: The sharp, strong absorption band at ~2270 cm⁻¹ , characteristic of the N=C=O stretch, should be completely absent in the final product, indicating full consumption of the isocyanate groups.[15]
-
Appearance of Urethane Linkage Peaks: The formation of the urethane group (-NH-COO-) is confirmed by several peaks:
-
| Wavenumber (cm⁻¹) | Assignment | Significance |
| ~3330 | N-H stretching (urethane) | Confirms urethane bond formation.[15] |
| ~2940 & ~2860 | C-H stretching (aliphatic) | From polyol and chain extender backbone. |
| ~2270 | N=C=O stretching (isocyanate) | Should be absent in the final polymer. |
| 1700-1730 | C=O stretching (urethane) | Confirms urethane bond formation.[15] |
| ~1530 | N-H bending (urethane) | Confirms urethane bond formation.[15] |
| ~1220 | C-O stretching (urethane) | Confirms urethane bond formation. |
Thermal Analysis (TGA & DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical insights into the material's thermal stability and phase behavior.
-
Thermogravimetric Analysis (TGA):
-
Purpose: To determine the thermal stability and decomposition temperature of the polymer.
-
Procedure: Heat a small sample (~5-10 mg) under a nitrogen atmosphere from room temperature to ~650°C at a controlled rate (e.g., 10°C/min).
-
Expected Outcome: Polyurethanes typically show a multi-step degradation profile, with the onset of decomposition often starting above 270°C.[15] The incorporation of the aromatic this compound is expected to increase the thermal stability compared to a purely aliphatic chain extender.[4]
-
-
Differential Scanning Calorimetry (DSC):
-
Purpose: To identify the glass transition temperatures (Tg) of the soft and hard segments.
-
Procedure: Heat the sample, cool it rapidly, and then heat it again at a controlled rate (e.g., 10°C/min). The second heating scan is typically used for analysis.
-
Expected Outcome: A well-defined phase-separated polyurethane will show at least two glass transitions:
-
Tg of the Soft Segment: At a low temperature (e.g., -40 to -60°C for PCL-based PUs), corresponding to the polyol block.[15][16]
-
Tg of the Hard Segment: At a higher temperature, corresponding to the segments formed by the diisocyanate and the this compound chain extender. The rigid aromatic nature of the chain extender will likely result in a higher hard segment Tg compared to aliphatic diol extenders like 1,4-butanediol.[5]
-
-
Conclusion
This compound serves as an effective and valuable chain extender for creating advanced, bio-inspired polyurethanes. Its unique structure allows for the precise tuning of material properties, particularly enhancing thermal stability and rigidity. The provided two-step synthesis protocol, coupled with a rigorous characterization workflow, offers a reliable framework for researchers to explore the potential of this versatile monomer in applications ranging from high-performance elastomers and coatings to novel biomaterials.
References
-
Thermal and Physico-Mechanical Characterizations of Thromboresistant Polyurethane Films. (2019, August 14). MDPI. [Link]
-
Functionalisation of Lignin-Derived Diols for the Synthesis of Thermoplastic Polyurethanes and Polyester Resins. (2025, June 16). MDPI. [Link]
-
The Chemistry Behind Conventional MDI and TDI Prepolymers: Understanding Their Structure and Reactivity. (2025, July 30). BDMAEE. [Link]
-
Urethane Chain Extenders. Aromatic Chemicals. [Link]
-
Effects of the chain extenders on the properties of waterborne polyurethanes. (2025, August 10). IOPscience. [Link]
-
A novel catalytic two-step process for the preparation of rigid polyurethane foams: synthesis, mechanism and computational studies. Royal Society of Chemistry. [Link]
-
Effect of Aromatic Chain Extenders on Polyurea and Polyurethane Coatings Designed for Defense Applications. (2023, February 2). MDPI. [Link]
-
Functionalization of Phenolic Aldehydes for the Preparation of Sustainable Polyesters and Polyurethanes. (2025, February 27). MDPI. [Link]
-
Polyurethane and Its Composites: Synthesis to Application. (2023, November 5). ACS Publications. [Link]
- Process for preparing MDI prepolymers with reduced content of free MDI monomer.
- MDI-based polyurethane prepolymer with low monomeric MDI content.
-
Traditional PU synthesis by a two-stage process using diisocyanate, polyol, and a low molecular weight chain extender. ResearchGate. [Link]
- Process for preparing mdi prepolymers with reduced content of free mdi monomer.
-
Effect of Aromatic Chain Extenders on Polyurea and Polyurethane Coatings Designed for Defense Applications. ResearchGate. [Link]
-
Effect of Aromatic Chain Extenders on Polyurea and Polyurethane Coatings Designed for Defense Applications. (2023, February 2). PubMed. [Link]
-
Characterization of polyurethane resins by FTIR, TGA, and XRD. ResearchGate. [Link]
-
Radiation Crosslinking of Polyurethanes: Characterization by FTIR, TGA, SEM, XRD, and Raman Spectroscopy. ResearchGate. [Link]
-
One-Step versus Two-Step Synthesis of Hydrophobically Modified Ethoxylated Urethanes: Benefits and Limitations. (2023, July 17). ACS Publications. [Link]
-
Sustainable Aromatic Aliphatic Polyesters and Polyurethanes Prepared from Vanillin-Derived Diols via Green Catalysis. (2020, March 5). MDPI. [Link]
-
Sustainable cycloaliphatic polyurethanes: from synthesis to applications. (2022, December 15). Royal Society of Chemistry. [Link]
-
Properties of MDI and PPG used for the synthesis of polyurethane prepolymer. ResearchGate. [Link]
- Two-stage method for producing a polyurethane hot-melt adhesive with a low content of monomeric diisocyanate and a high initial strength.
-
Synthesis of new polyurethanes from vegetable oil by thiol-ene coupling. (2013, March 1). ICE Publishing. [Link]
-
Polyurethane films prepared with isophorone diisocyanate functionalized wheat starch. (2021, October 12). Elsevier. [Link]
-
Thermal Analysis of Polyurethane Coatings Modified with Graphene and Modification Influence on Mechanical Properties of Hybrid Textile Materials Dedicated to Personal Protective Equipment. (2025, June 11). MDPI. [Link]
-
Effect of Chain Extenders on the Structure and Properties of Polyurethanes. Lume UFRGS. [Link]
-
Thermoplastic biodegradable polyurethanes: the effect of chain extender structure on properties and in-vitro degradation. (2007, December 15). PubMed. [Link]
-
The chemistry of polyurethanes. Lawrence Industries. [Link]
- Chain extenders for polyurethanes.
-
4-(2-Methoxyethyl)phenol. PubChem. [Link]
-
2-(Hydroxymethyl)-4-methoxyphenol. PubChem. [Link]
-
Synthesis of performance-advantaged polyurethanes and polyesters from biomass-derived monomers by aldol-condensation of 5-hydroxymethyl furfural and acetone. (2021, April 8). Royal Society of Chemistry. [Link]
-
Polyurethane auxiliary agent chain extender selection guide. (2025, April 30). BDMAEE. [Link]
-
Synthesis of Polyhydroxyurethanes—Experimental Verification of the Box–Behnken Optimization Model. (2022, October 25). MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. lume.ufrgs.br [lume.ufrgs.br]
- 4. Functionalisation of Lignin-Derived Diols for the Synthesis of Thermoplastic Polyurethanes and Polyester Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Aromatic Chain Extenders on Polyurea and Polyurethane Coatings Designed for Defense Applications | MDPI [mdpi.com]
- 6. Urethane Chain Extenders - Aromatic Chemicals - Mitsubishi Gas Chemical [aromatics.mgc.co.jp]
- 7. bdmaee.net [bdmaee.net]
- 8. Functionalization of Phenolic Aldehydes for the Preparation of Sustainable Polyesters and Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel catalytic two-step process for the preparation of rigid polyurethane foams: synthesis, mechanism and computational studies - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bdmaee.net [bdmaee.net]
- 12. data.epo.org [data.epo.org]
- 13. US6884904B2 - MDI-based polyurethane prepolymer with low monomeric MDI content - Google Patents [patents.google.com]
- 14. Sustainable cycloaliphatic polyurethanes: from synthesis to applications - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00509C [pubs.rsc.org]
- 15. Thermal and Physico-Mechanical Characterizations of Thromboresistant Polyurethane Films - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application Notes & Protocols: Functionalization of 4-(2-Hydroxyethoxy)-2-methoxyphenol for High-Performance Bio-Based Epoxy Resins
Abstract
The increasing demand for sustainable alternatives to petroleum-based materials has driven significant research into bio-derived polymers. Vanillin and its derivatives, sourced from lignin, represent a promising class of renewable feedstocks for high-performance thermosets. This document provides a detailed guide for the synthesis, functionalization, and application of 4-(2-Hydroxyethoxy)-2-methoxyphenol, a guaiacol-based diol, as a monomer for creating advanced bio-based epoxy resins. We present comprehensive, step-by-step protocols for its glycidylation, subsequent curing with amine hardeners, and in-depth characterization of the resulting thermoset materials. This guide is intended for researchers in polymer chemistry, materials science, and sustainable engineering, offering both the practical "how-to" and the critical "why" behind each procedural step to ensure experimental success and data integrity.
Introduction: The Imperative for Bio-Based Epoxy Systems
Epoxy resins are a cornerstone of the modern materials landscape, prized for their exceptional mechanical strength, thermal stability, chemical resistance, and adhesive properties.[1][2] For decades, the industry has relied heavily on bisphenol A diglycidyl ether (DGEBA), a petroleum derivative.[1][3] However, growing environmental concerns and the classification of bisphenol A (BPA) as an endocrine disruptor have created a critical need for renewable and safer alternatives.[4]
Lignin, a complex aromatic biopolymer, is an abundant and underutilized byproduct of the paper and biorefinery industries. It provides a rich source of phenolic compounds, such as vanillin and guaiacol, which can serve as platform molecules for the synthesis of novel epoxy monomers.[4][5][6] By chemically modifying these bio-derived phenols, it is possible to create epoxy resins with properties comparable or even superior to their conventional counterparts.[3]
This guide focuses on a specific derivative, this compound. This molecule is advantageous as it contains two distinct hydroxyl groups—one phenolic and one aliphatic—offering a versatile platform for creating a diepoxide monomer. The resulting epoxy resin is expected to exhibit a unique combination of rigidity from the aromatic core and flexibility from the hydroxyethoxy side chain, potentially leading to enhanced toughness and tunable thermomechanical properties.[6]
Synthesis and Functionalization Pathway
The overall process involves a two-stage approach: first, the synthesis of the diol precursor, this compound, from guaiacol, followed by its functionalization into a diepoxide monomer via glycidylation.
Caption: Synthesis pathway from guaiacol to the diepoxide monomer.
Protocol: Synthesis of this compound
This protocol describes the hydroxyethoxylation of guaiacol. The reaction selectively targets the phenolic hydroxyl group.
Materials:
-
Guaiacol (2-methoxyphenol)
-
Ethylene carbonate
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve guaiacol (1.0 eq) and ethylene carbonate (1.2 eq) in anhydrous DMF.
-
Catalyst Addition: Add anhydrous potassium carbonate (1.5 eq) to the mixture. The K₂CO₃ acts as a base to deprotonate the phenolic hydroxyl, facilitating nucleophilic attack on the ethylene carbonate.
-
Reaction: Heat the mixture to 120-130 °C and stir under a nitrogen atmosphere for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice-cold water.
-
Acidify the aqueous solution to pH ~6-7 using 1M HCl.
-
Extract the product into ethyl acetate (3x volumes).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield pure this compound as a viscous oil or low-melting solid.
Protocol: Glycidylation to Diepoxide Monomer
This procedure converts the diol into a diepoxide monomer (herein named DGE-HEMP: Diglycidyl Ether of Hydroxyethoxy Methoxy Phenol) using epichlorohydrin under phase-transfer catalysis conditions.
Materials:
-
This compound
-
Epichlorohydrin (excess)
-
Sodium hydroxide (NaOH), 50% w/w aqueous solution
-
Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBAC)
-
Toluene or other suitable solvent
Procedure:
-
Reaction Setup: Charge a jacketed reactor with this compound (1.0 eq), a significant excess of epichlorohydrin (e.g., 6-10 eq), and the phase transfer catalyst (TBAB, ~0.05 eq).[4][7][8] An excess of epichlorohydrin is crucial to maximize the yield of the monomeric glycidyl ether and prevent oligomerization.[7]
-
Reaction Initiation: Heat the mixture to 60-70 °C with vigorous stirring.
-
Dehydrochlorination: Slowly add 50% aqueous NaOH solution (2.2 eq) dropwise over 2-3 hours, maintaining the reaction temperature.[9] The NaOH acts as a dehydrochlorinating agent to form the epoxide rings. The phase transfer catalyst facilitates the transport of the hydroxide ion into the organic phase.
-
Post-Reaction: After the addition is complete, continue stirring at the same temperature for an additional 2-4 hours to ensure the reaction goes to completion.
-
Work-up:
-
Cool the mixture and add water to dissolve the precipitated sodium chloride salt.
-
Separate the organic layer. Wash it multiple times with warm water to remove any remaining catalyst and salts.
-
Remove the excess epichlorohydrin and solvent by distillation under reduced pressure.
-
-
Characterization: The resulting viscous liquid, DGE-HEMP, should be characterized to confirm its structure.
Characterization of the Diepoxide Monomer (DGE-HEMP)
Verifying the chemical structure of the synthesized monomer is a critical step before proceeding to resin formulation.
Protocol: Spectroscopic Analysis (FTIR & NMR)
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Acquire a spectrum of the purified DGE-HEMP using an ATR-FTIR spectrometer.
-
Expected Peaks: Look for the disappearance of the broad O-H stretch (~3400 cm⁻¹) from the precursor's hydroxyl groups. Confirm the appearance of characteristic epoxy group peaks: the C-H stretching of the oxirane ring (~3050 cm⁻¹) and the asymmetric C-O-C stretching of the oxirane ring (~915 cm⁻¹ and ~830 cm⁻¹).[10][11] Also, confirm the presence of aromatic C=C stretching (~1600, 1510 cm⁻¹) and ether C-O-C stretching (~1240, 1030 cm⁻¹).[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample of DGE-HEMP in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Expected ¹H NMR Signals: The spectrum should show characteristic signals for the glycidyl protons, typically appearing as a set of multiplets between 2.7 and 3.4 ppm.[10][12] Protons on the aromatic ring and the ethoxy bridge will also be present in their respective regions. The integral values should correspond to the expected number of protons for the DGE-HEMP structure.
-
Expected ¹³C NMR Signals: Confirm the presence of signals for the oxirane ring carbons, typically around 44-45 ppm and 50-51 ppm.
| Technique | Expected Observation for Successful Synthesis | Reference |
| FTIR | Disappearance of broad O-H band (~3400 cm⁻¹). Appearance of epoxy ring bands (~915 cm⁻¹, ~3050 cm⁻¹). | [10][11] |
| ¹H NMR | Appearance of multiplets for glycidyl protons (~2.7-3.4 ppm). Correct integration ratios. | [10][12] |
| ¹³C NMR | Appearance of signals for oxirane carbons (~44-51 ppm). | [6] |
Epoxy Resin Formulation and Curing
The synthesized DGE-HEMP monomer is a prepolymer that must be cross-linked with a curing agent (hardener) to form a rigid thermoset material. Amine-based hardeners are widely used due to their versatility and ambient temperature curing capabilities.[13][14]
Caption: Schematic of the epoxy-amine curing reaction.
Protocol: Resin Formulation and Curing
Materials:
-
DGE-HEMP monomer
-
Amine hardener, e.g., 4,4′-Diaminodiphenylmethane (DDM) or Isophorone diamine (IPDA)[15]
-
Disposable mixing cups and stir sticks
-
Silicone or Teflon molds
-
Vacuum oven
Procedure:
-
Stoichiometric Calculation: The optimal properties of a thermoset are typically achieved when the ratio of epoxy groups to the amine active hydrogens is 1:1.[13][14]
-
First, determine the Epoxy Equivalent Weight (EEW) of your synthesized DGE-HEMP. This can be determined via titration or calculated from the molecular weight (EEW = MW / number of epoxy groups).
-
Next, find the Amine Hydrogen Equivalent Weight (AHEW) of your hardener (AHEW = MW of amine / number of active hydrogens).
-
Calculate the required parts by weight of hardener per 100 parts of resin (phr):
-
phr = (AHEW / EEW) * 100
-
-
-
Formulation:
-
Gently heat the DGE-HEMP resin to reduce its viscosity (e.g., 60-80 °C).
-
Weigh the calculated amount of amine hardener and add it to the warm resin.
-
Mix thoroughly but gently for 3-5 minutes, ensuring a homogeneous mixture. Avoid incorporating excessive air bubbles.
-
-
Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles until foaming subsides.
-
Casting & Curing:
-
Pour the degassed mixture into pre-heated molds.
-
Transfer the molds to a programmable oven to undergo a staged curing process. A typical curing schedule might be: 2 hours at 120 °C, followed by 2 hours at 150 °C for post-curing.[15] The post-curing step at a temperature above the glass transition temperature (Tg) is essential to ensure the reaction proceeds to completion and maximizes cross-link density.
-
Performance Analysis of the Cured Thermoset
Once cured, the material must be tested to evaluate its thermomechanical properties, which determine its suitability for various applications.
Caption: Experimental workflow from synthesis to final property analysis.
Protocol: Thermal Analysis
Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the glass transition temperature (Tg), which indicates the temperature at which the material transitions from a rigid, glassy state to a more rubbery state. It is a critical parameter for defining the service temperature of the material.
-
Procedure:
Thermogravimetric Analysis (TGA):
-
Purpose: To evaluate the thermal stability and decomposition profile of the cured resin.
-
Procedure:
-
Place a small sample (10-15 mg) in a TGA crucible.
-
Heat the sample from room temperature to ~600-800 °C at a controlled rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.
-
Key data points include the onset temperature of decomposition (Td) and the temperature at 5% weight loss (T5), which are indicators of thermal stability.[16]
-
Protocol: Dynamic Mechanical Analysis (DMA)
-
Purpose: To measure the viscoelastic properties of the material as a function of temperature, providing information on stiffness (storage modulus, E'), energy dissipation (loss modulus, E''), and damping (tan δ). The peak of the tan δ curve provides a precise measurement of the Tg.
-
Procedure:
-
Prepare rectangular bar specimens of the cured resin with precise dimensions.
-
Mount the specimen in the DMA instrument (e.g., in a three-point bending or tensile clamp).
-
Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz) while ramping the temperature from ambient to above the Tg (e.g., 25 °C to 180 °C at 3-5 °C/min).
-
The storage modulus in the glassy region (e.g., at 40 °C) indicates the material's stiffness, while the peak of the tan δ curve gives the Tg.[5][17][18]
-
| Property | Technique | Key Metric(s) | Significance |
| Glass Transition Temp. | DSC, DMA | Tg (°C) | Defines the upper service temperature; indicates cross-link density. |
| Thermal Stability | TGA | T5 (°C) | Temperature at which 5% weight loss occurs; indicates stability. |
| Stiffness | DMA | Storage Modulus (E') | Measures the material's stiffness in its glassy state. |
| Damping Properties | DMA | Tan δ Peak Height | Indicates the material's ability to dissipate energy. |
Safety and Handling
-
Epichlorohydrin is a toxic and carcinogenic substance. All procedures involving epichlorohydrin must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Amine hardeners can be corrosive and sensitizers. Avoid skin contact and inhalation.
-
Curing reactions are exothermic and can generate significant heat, especially with fast-curing aliphatic amines.[19] Use appropriate reaction vessels and consider a water bath for temperature control in larger batches.
References
-
Wang, Z., & Yi, S. (2020). Biobased Epoxy Synthesized from a Vanillin Derivative and Its Reinforcement Using Lignin-Containing Cellulose Nanofibrils. ACS Sustainable Chemistry & Engineering. [Link]
-
Gómez-Gallego, M., et al. (2026). Fully Biobased Epoxy–Imine Monomer: Synthesis and Curing with Amines Toward Vitrimeric Materials. Macromolecules. [Link]
-
ResearchGate. (n.d.). Synthesis approach for bio-based epoxy resin from vanillin. ResearchGate. [Link]
-
ResearchGate. (2018). Synthesis, characterization and rheological properties of epoxy monomers derived from bifunctional aromatic amines. ResearchGate. [Link]
-
ThreeBond. (n.d.). Curing Agents for Epoxy Resin. ThreeBond Technical News. [Link]
-
Ota, T., et al. (2017). A new bio-based epoxy resin from vanillin: Synthesis, characterization, and properties of cured resins. European Polymer Journal. [Link]
-
Soto, T. L., et al. (2023). Sustainable Bio-Based Epoxy Resins with Tunable Thermal and Mechanic Properties and Superior Anti-Corrosion Performance. Polymers. [Link]
-
Polymer Database. (2025). The Chemistry Behind Amine-Cured Epoxy Systems. Polymer Database. [Link]
-
Au, C., et al. (2025). Synthesis and Characterization of Bio-based Epoxy Resins Derived from Vanillyl Alcohol. ACS Sustainable Chemistry & Engineering. [Link]
-
Tey, W. Y., et al. (2026). Effects of Catalyst on the Properties of Bio-Based Epoxy Resin. Polymers. [Link]
-
ResearchGate. (n.d.). DMA thermograms of the bio-based epoxy. ResearchGate. [Link]
-
J&K Scientific. (n.d.). 4-(2-Methoxy-ethoxy)phenol. J&K Scientific. [Link]
- Google Patents. (n.d.). Preparation of monomeric glycidyl polyethers of polyhydric phenols.
-
ResearchGate. (n.d.). Study of the O-glycidylation of natural phenolic compounds. The relationship between the phenolic structure and the reaction mechanism. ResearchGate. [Link]
-
ResearchGate. (2025). Development and Thermo-Mechanical Analysis of Bio-based Epoxy Resin/Cardanol Blends as Matrices for Green Composites Manufacturing. ResearchGate. [Link]
-
Huntsman Corporation. (2006). Amine Curing of Epoxy Resins: Options and Key Formulation Considerations. Adhesives & Sealants Industry. [Link]
-
Rich Chemical. (2024). Understanding Epoxy Resin and Hardener: A Comprehensive Guide for Industry Professionals. Rich Chemical. [Link]
-
El Azzaoui, S., et al. (2016). SYNTHESIS, STRUCTURAL CHARACTERIZATION BY NMR AND IR AND RHEOLOGICAL STUDY OF EPOXY RESIN OCTAFUNCTIONAL. Moroccan Journal of Chemistry. [Link]
-
CORE. (n.d.). New Insights into Biobased epoxy resins: synthesis and characterization. CORE. [Link]
-
Popa, M., et al. (2010). Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts. Molecules. [Link]
-
Pavlukovich, S. A., et al. (2023). Study of the curing process of epoxy-amine compositions by differential scanning calorimetry. E3S Web of Conferences. [Link]
-
Wang, W. J., et al. (2000). Characterization and properties of new silicone-containing epoxy resin. Polymer. [Link]
-
Semantic Scholar. (n.d.). Application of FT-IR and NMR to epoxy resins. Semantic Scholar. [Link]
-
Gioia, C., et al. (2018). Epoxidized lignin derivatives as bio-based cross-linkers used in the preparation of epoxy resins. BioResources. [Link]
- Google Patents. (n.d.). Glycidyl ether from alcohol and epichlorohydrin.
Sources
- 1. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 2. Understanding Epoxy Resin and Hardener: A Comprehensive Guide for Industry Professionals_Rich Chemical [rich-cn.net]
- 3. researchgate.net [researchgate.net]
- 4. Epoxidized lignin derivatives as bio-based cross-linkers used in the preparation of epoxy resins :: BioResources [bioresources.cnr.ncsu.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. US2943096A - Preparation of monomeric glycidyl polyethers of polyhydric phenols - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. US5420312A - Glycidyl ether from alcohol and epichlorohydrin - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 13. threebond.co.jp [threebond.co.jp]
- 14. pcimag.com [pcimag.com]
- 15. Fully Biobased Epoxy–Imine Monomer: Synthesis and Curing with Amines Toward Vitrimeric Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. e3s-conferences.org [e3s-conferences.org]
Troubleshooting & Optimization
Technical Support Center: High-Yield Synthesis of 4-(2-Hydroxyethoxy)-2-methoxyphenol
Introduction: The Strategic Approach
The synthesis of 4-(2-Hydroxyethoxy)-2-methoxyphenol (often an intermediate for expectorants like Guaifenesin derivatives or specific tyrosine kinase inhibitors) hinges on the regioselective alkylation of 2-methoxyhydroquinone (MHQ).
The primary challenge is differentiating between the two phenolic hydroxyl groups.
-
C1-OH (Sterically Hindered): Located ortho to the methoxy group. It is often involved in an intramolecular hydrogen bond with the methoxy oxygen, reducing its nucleophilicity.
-
C4-OH (Nucleophilic): Sterically unhindered and electronically activated, making it the preferred site for alkylation.
This guide focuses on the Ethylene Carbonate (EC) route.[1][2] Unlike the legacy 2-chloroethanol route (toxic, stoichiometric waste) or the Ethylene Oxide route (safety hazards), the EC route is catalytic, generates only CO₂ as a byproduct, and offers superior thermal control for regioselectivity.
Module 1: Reaction Optimization (The Synthesis)
Core Protocol: The Ethylene Carbonate Route
Reaction Scheme:
| Parameter | Recommended Specification | Rationale |
| Stoichiometry | 1.0 eq MHQ : 1.05–1.1 eq EC | Slight excess of EC ensures conversion; large excess promotes bis-alkylation. |
| Catalyst | Potassium Carbonate ( | Weaker bases favor mono-alkylation over bis-alkylation compared to NaOH/KOH. |
| Solvent | DMF or DMAc (High Boiling Aprotic) | Requires |
| Temperature | Below | |
| Atmosphere | Nitrogen ( | Critical. Hydroquinones oxidize rapidly to quinones (darkening) in air. |
Troubleshooting: Reaction Phase
Q1: My reaction stalls at 50-60% conversion. Adding more EC doesn't help.
-
Diagnosis: You likely have "Carbonate Lock." At temperatures
, the phenolic oxygen attacks the EC to form the aryl hydroxyethyl carbonate intermediate, but the thermal energy is insufficient to drive the decarboxylation ( ) step to form the ether. -
Solution: Increase internal temperature to 150°C . Ensure your solvent (e.g., Xylene or DMF) allows reflux at this temperature.
Q2: I am seeing significant formation of the bis-alkylated impurity (1,4-bis(2-hydroxyethoxy)-2-methoxybenzene).
-
Diagnosis:
-
Base Strength: Strong bases (NaOH) deprotonate both phenols.
-
Concentration: High dilution favors intramolecular reactions, but here we have intermolecular competition.
-
-
Solution: Switch to a milder catalyst like Tetraethylammonium Iodide (TEAI) or reduce
loading to 0.5 mol%. The 1-OH is less acidic; a weaker base/catalyst will selectively activate only the 4-OH.
Q3: The reaction mixture turns black/tarry.
-
Diagnosis: Oxidation of the starting material (MHQ) to Methoxybenzoquinone.
-
Solution: Degas all solvents with
sparging for 20 minutes prior to heating. Add a pinch of sodium dithionite ( ) as an antioxidant if the raw material is already slightly colored.
Module 2: Workup & Purification
Purification Logic
The product is a solid (mp ~90-95°C), while the starting material is also a solid. The key difference is polarity and solubility in chlorinated solvents vs. hydrocarbons.
Troubleshooting: Isolation
Q4: The product remains an oil and won't crystallize.
-
Diagnosis: Residual solvent (DMF/DMAc) or presence of ethylene glycol (from EC hydrolysis).
-
Solution:
-
Aqueous Wash: Dilute reaction mass with water and extract into Ethyl Acetate . Wash the organic layer extensively with water (3x) to remove DMF.
-
Solvent Swap: Evaporate EtOAc. Redissolve the residue in hot Toluene (or a Toluene/Ethyl Acetate 9:1 mix).
-
Seeding: Cool slowly to 0°C. If oiling occurs, scratch the flask or add a seed crystal.
-
Q5: How do I remove unreacted 2-Methoxyhydroquinone (MHQ)?
-
Technique: Basic Wash (pH Controlled).
-
The starting material (MHQ) has two phenolic protons (more acidic).
-
The product has one phenolic proton and one aliphatic alcohol.
-
Protocol: Wash the organic extract with dilute Sodium Bicarbonate (
). MHQ is slightly more acidic and water-soluble in basic media than the mono-alkylated product, though separation can be tricky. -
Better Approach:Recrystallization from Water. Yes, water. Dissolve crude in boiling water; the product crystallizes upon cooling, while phenolic impurities often remain in the mother liquor or oil out separately.
-
Module 3: Visualization & Logic
Reaction Pathway & Impurity Control
Caption: Reaction cascade showing the critical thermal decarboxylation step and the risk of bis-alkylation.
Troubleshooting Decision Tree
Caption: Diagnostic workflow for resolving common synthesis and purification failures.
References
-
Reaction Mechanism (Carbonate Route)
- Title: Reaction mechanism of hydroxyalkoxylation of phenol by ethylene carbon
- Relevance: Establishes the necessity of high temperature for the decarboxylation of the carbonate intermedi
-
Source:
-
Starting Material Synthesis (Context)
-
Title: Continuous Synthesis of 2-Methoxyhydroquinone from Vanillin.
- Relevance: Provides characterization data (NMR/mp)
-
Source:
-
-
Catalyst Selection (General Phenol Alkylation)
- Title: Ethylene carbonate process (P
- Relevance: Describes the use of quaternary ammonium salts and alkali carbonates in ethylene carbonate reactions, supporting the choice of or TEAI.
-
Source:
-
Purification & Properties (Analogous Compounds)
- Title: Method for producing 4-(2'-methoxyethyl)
- Relevance: Discusses purification strategies (crystallization solvents) for 4-substituted phenols, applicable to the target workup.
-
Source:
Sources
- 1. Microscopic insights into the ring-opening reaction of ethylene carbonate on LiCoO2 by on-the-fly machine learning molecular dynamics - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. Selective Chemo‐Divergent Hydrogenation of Ethylene Carbonate Enabled by Multi‐Functional Poly(Ionic Liquids)‐Stabilized Ru Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Methoxyhydroquinone (MHQ) Etherification
Topic: Preventing Oxidation & "Tar" Formation During Etherification Ticket ID: MHQ-OX-PREV-001 Status: Open / Guide
Executive Summary: The Instability of MHQ
The Core Problem: Methoxyhydroquinone (MHQ) is significantly more prone to oxidation than unsubstituted hydroquinone. The methoxy group is an electron-donating group (EDG) that increases the electron density of the aromatic ring, lowering its oxidation potential.
In the presence of base (required for Williamson ether synthesis) and trace oxygen , MHQ rapidly oxidizes to methoxy-1,4-benzoquinone and semiquinone radicals. These intermediates undergo polymerization, resulting in the characteristic "black tar" and low yields often reported by researchers.
The Solution Strategy: Success requires a three-tiered approach:
-
Strict Oxygen Exclusion: Standard "nitrogen balloon" techniques are often insufficient; sparging or freeze-pump-thaw is required.
-
In-Situ Reduction: Utilizing reducing agents to scavenge oxidants before they react with the phenoxide.
-
Kinetic Control: Selecting bases and solvents that maximize the rate of alkylation (
) over the rate of oxidation ( ).
The Mechanism of Failure
To prevent the issue, you must understand the competing pathways. The diagram below illustrates how the deprotonated MHQ (phenoxide) stands at a crossroad between productive etherification and destructive oxidation.
Figure 1: The "Fork in the Road."[1] The phenoxide intermediate is highly reactive. If
Optimized Protocol: The "Reductive Shield" Method
This protocol integrates a reducing agent into the workflow to actively scavenge oxygen.
Phase 1: Reagent Preparation
| Component | Specification | Why? |
| Solvent | DMF or Acetone (Anhydrous) | Polar aprotic solvents accelerate |
| Degassing | Mandatory: Sparge with Ar/N2 for 30 mins OR Freeze-Pump-Thaw (3 cycles). | Dissolved oxygen in "bottle" solvents is enough to ruin the yield. |
| Reducing Agent | Sodium Dithionite ( | Acts as an oxygen scavenger.[2] |
| Base | Potassium Carbonate ( | Gentler than NaH; prevents "runaway" deprotonation that spikes electron density. |
Phase 2: The Reaction Workflow
-
The "Blanket" Setup:
-
Flame-dry your glassware under vacuum. Backfill with Argon (Argon is heavier than air and blankets the solution better than Nitrogen).
-
Maintain a positive pressure of inert gas throughout the experiment.
-
-
Reagent Addition Order (Critical):
-
Step A: Dissolve MHQ in the degassed solvent.
-
Step B: Add a catalytic amount of Sodium Dithionite (approx 5-10 mol%). Note: Dithionite is sparingly soluble in organic solvents, but even a suspension is effective at scavenging trace oxidants.[1]
-
Step C: Add the Base (
). The solution may darken slightly; if it turns pitch black immediately, your inert atmosphere is compromised.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Step D: Add the Alkyl Halide immediately. Do not let the phenoxide "sit and wait."
-
-
Monitoring:
-
If the reaction turns deep red/yellow, quinone is forming.[1] Add a small portion of solid sodium dithionite immediately to reduce it back to the hydroquinone.
-
Phase 3: The "Rescue" Workup
If you observe darkening during the reaction, you can often salvage the product during the workup:
-
Quench: Pour the reaction mixture into a dilute solution of Sodium Dithionite (1% w/v in water) .
-
Extraction: Extract with EtOAc or DCM.
-
Wash: Wash the organic layer with water (to remove DMF) and then brine.
Troubleshooting Guide (FAQ)
Q: My reaction mixture turned black within 5 minutes of adding the base. Why? A: This is "Instant Polymerization." It indicates significant dissolved oxygen in your solvent.
-
Fix: You cannot just bubble nitrogen for 2 minutes. You must sparge vigorously for 20+ minutes or use the freeze-pump-thaw method.
Q: Can I use Sodium Hydride (NaH) to speed up the reaction?
A: Not recommended. NaH generates the di-anion (if two OH groups are present) or a "naked" phenoxide which is extremely electron-rich. This species has an oxidation potential so low that it will scavenge oxygen even from a "good" glovebox atmosphere. Use
Q: I need to make the mono-ether. How do I stop over-alkylation? A: This is a statistical challenge.
-
Protocol: Use a stoichiometric excess of MHQ (2.0 - 3.0 equivalents) relative to the alkyl halide.
-
Purification: The unreacted MHQ is very polar and easily removed by an aqueous base wash (1M NaOH) during workup, leaving the mono-ether in the organic layer.
Q: Is there an alternative to the dithionite method? A: Yes. Phase Transfer Catalysis (PTC) .
-
System: Toluene (Organic) + Water (Aqueous).
-
Reagents: MHQ + Alkyl Halide (Organic), NaOH + Sodium Dithionite (Aqueous), Tetrabutylammonium Bromide (Catalyst).[1]
-
Benefit: The MHQ stays in the organic layer. The deprotonation happens at the interface. The dithionite in the water layer acts as a "sink" for any oxidation that attempts to happen, keeping the aqueous phase reducing.
Decision Logic: Troubleshooting Flowchart
Use this logic gate to determine your next step if an experiment is failing.
Figure 2: Diagnostic workflow for MHQ etherification failures.
References
-
Mechanism of Methoxyhydroquinone Oxid
-
Williamson Ether Synthesis Protocols
-
Use of Sodium Dithionite as a Reducing Agent
- Title: Sodium Dithionite (Reagent Guide).
- Source: Organic Chemistry Portal.
- Relevance: Confirms the utility of in reducing quinones back to hydroquinones and maintaining reducing environments.
-
URL:[Link]
-
Iron-Mediated Oxid
-
Title: Iron-Mediated Oxidation of Methoxyhydroquinone under Dark Conditions.[7]
- Source: Environmental Science & Technology (via eScholarship).
- Relevance: Validates that even trace metal ions (Fe) can catalyze the oxidation of MHQ, emphasizing the need for high-purity reagents and glass-distilled solvents.
-
URL:[Link]
-
Sources
- 1. CN103787850A - A method of oxidizing hydroquinone to prepare quinone - Google Patents [patents.google.com]
- 2. Sodium dithionite - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scholarship.richmond.edu [scholarship.richmond.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 7. Iron-Mediated Oxidation of Methoxyhydroquinone under Dark Conditions: Kinetic and Mechanistic Insights [escholarship.org]
- 8. goldschmidtabstracts.info [goldschmidtabstracts.info]
- 9. Oxygen Activation during Oxidation of Methoxyhydroquinones by Laccase from Pleurotus eryngii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. pdf.smolecule.com [pdf.smolecule.com]
Technical Support Center: Separation of Hydroxyethylated Methoxyhydroquinone Derivatives
Introduction: The Separation Challenge
You are likely synthesizing 1,4-bis(2-hydroxyethoxy)-2-methoxybenzene (Bis-product) or its mono-hydroxyethylated intermediate starting from 2-methoxyhydroquinone (MEHQ).[1]
The core challenge lies in the structural similarity of the species. Both the mono- and bis-derivatives possess polar hydroxyethyl tails, making standard silica chromatography difficult due to peak tailing and co-elution.[1] However, there is a fundamental chemical lever we can pull: Acidity .[1]
-
The Mono-Species retains one phenolic hydroxyl group (
).[1] -
The Bis-Species possesses only aliphatic hydroxyl groups (
).[1]
This guide prioritizes Chemical Separation (pH Swing) for scale and purity, followed by Chromatographic Analysis for process control.[1]
Module 1: The "Golden Key" Protocol (pH-Dependent Extraction)
Objective: Isolate Mono- and Bis-products using their difference in acidity (
The Logic
By adjusting the pH to
Step-by-Step Workflow
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent.
-
Base Wash (The Separation):
-
Bis-Product Recovery:
-
Mono-Product Recovery:
Visualizing the Workflow
Caption: Logical flow for separating phenolic Mono-species from neutral Bis-species using pH switching.
Module 2: Analytical Control (HPLC Method)
Objective: Quantify the ratio of Mono/Bis during synthesis to determine reaction endpoint.
Method Parameters
| Parameter | Specification | Rationale |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm | Standard reverse-phase separation for polar aromatics.[1] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid keeps the phenolic Mono-species protonated, preventing peak tailing.[1] |
| Mobile Phase B | Acetonitrile (ACN) | Stronger elution strength than methanol for these ethers.[1] |
| Gradient | 5% B to 95% B over 20 mins | The Bis-product is more hydrophobic (two ethyl chains) and elutes later.[1] |
| Detection | UV @ 280 nm | Max absorption for the hydroquinone aromatic ring.[1] |
| Flow Rate | 1.0 mL/min | Standard backpressure management.[1] |
Expected Elution Order
-
MEHQ (Starting Material): Most polar (if unreacted). Note: Sometimes co-elutes with Mono depending on column.
-
Mono-Product: Intermediate polarity.
-
Bis-Product: Least polar (latest retention time).
Module 3: Troubleshooting & FAQs
Q1: I am getting a heavy emulsion during the NaOH extraction. What do I do?
Cause: The hydroxyethyl chains act like surfactants (similar to PEG), and the phenolate salt stabilizes the interface. Fix:
-
Salting Out: Add solid NaCl to the aqueous phase until saturation. This increases the ionic strength and forces the organic layer to separate.
-
Solvent Swap: If using EtOAc, switch to Dichloromethane (DCM) only if you are careful (DCM is bottom layer).[1] However, MIBK is often superior for breaking emulsions in phenolic systems.[1]
-
Filtration: Sometimes fine particulates stabilize the emulsion.[1] Filter the entire biphasic mixture through a Celite pad.
Q2: The Bis-product contains "Mono" impurity even after extraction.
Cause: The pH of your NaOH wash might have dropped.[1] As the phenol extracts, it consumes hydroxide.[1] Fix:
-
Ensure the aqueous phase pH is >12 after the extraction.
-
Perform a second wash with 1M NaOH.[1]
-
Self-Validating Step: Spot the organic layer on a TLC plate.[1] If it stains with Ferric Chloride (
), phenolic Mono-species is still present.[1]
Q3: My yield of the Mono-product is very low after acidification.
Cause: The Mono-product is highly water-soluble due to the combination of the phenolic -OH and the hydroxyethyl ether oxygen.[1] Fix:
-
Do not rely on precipitation. The Mono-species likely remained dissolved in the acidic water.[1]
-
Exhaustive Extraction: Perform 3-4 extractions with EtOAc or n-Butanol on the acidified aqueous layer.[1]
-
Saturate with Salt: Add NaCl to the acidic aqueous layer before extraction to push the organic molecule out ("Salting Out").[1]
Q4: The HPLC peaks are broad/tailing.
Cause: Ionization of the phenolic group on the column. Fix: Increase the concentration of the acid modifier in the mobile phase (e.g., go from 0.1% to 0.5% Formic Acid or use Phosphate Buffer pH 2.5). This ensures the phenol remains fully protonated and interacts uniformly with the C18 phase.
References
-
Acidity of Substituted Phenols
-
Purification of Hydroquinone Ethers (HQEE Context)
-
Concept: Methodologies for separating bis(hydroxyethyl) ethers often utilize crystallization from water, but extraction is preferred for removing mono-functional impurities.[1]
-
Source: Google Patents.[1] "Method for synthesizing 1,4-bis[2-(2-hydroxyethoxy)ethoxy]benzene."[1][4][5] CN103319317A.[1] Link
-
-
HPLC Analysis of Hydroquinone Derivatives
Sources
- 1. 1,4-Bis(2-hydroxyethoxy)benzene | CymitQuimica [cymitquimica.com]
- 2. will pka of 4-methoxyphenol be greater or smaller than the pka of phenol.. [askfilo.com]
- 3. quora.com [quora.com]
- 4. CN103319317A - Method for synthesizing 1,4-bis[2-(2-hydroxy ethoxy)ethoxy]benzene - Google Patents [patents.google.com]
- 5. CN110590551A - Method for producing bis(2-hydroxyethyl) terephthalate and method for producing polyethylene terephthalate - Google Patents [patents.google.com]
- 6. japsonline.com [japsonline.com]
Technical Support Center: Purification of 4-(2-Hydroxyethoxy)-2-methoxyphenol
The following technical guide addresses the purification of 4-(2-Hydroxyethoxy)-2-methoxyphenol .
Note on Chemical Identity: This guide assumes the target molecule is the mono-alkylated ether derivative of 2-methoxyhydroquinone (1,4-dihydroxy-2-methoxybenzene), where the hydroxyethyl group is attached at the para (4) position relative to the methoxy group. This is distinct from Homovanillyl alcohol (4-(2-hydroxyethyl)-2-methoxyphenol), which contains a carbon-carbon bond.
Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Isolation, Oxidation, and Crystallization Protocols
Executive Summary & Reaction Context
The synthesis of this compound typically involves the selective O-alkylation of 2-methoxyhydroquinone using Ethylene Carbonate (EC) or 2-Chloroethanol .
The Core Challenge: The starting material (2-methoxyhydroquinone) has two nucleophilic hydroxyl groups. While the 1-OH is sterically hindered by the adjacent methoxy group and stabilized by intramolecular hydrogen bonding, the 4-OH is more accessible. However, bis-alkylation (reacting at both sites) and oxidation (formation of quinones) are persistent failure modes.
This guide prioritizes purity over yield in the initial isolation to prevent the "carry-over effect" where impurities act as oils, preventing crystallization.
Critical Troubleshooting (Q&A Format)
Module A: Oxidation & Color Management
Q: My crude reaction mixture turned from pale yellow to dark pink/brown. Is the product ruined? A: Not necessarily, but you are observing quinone formation . The methoxyhydroquinone core is highly susceptible to oxidation under basic conditions (e.g., K₂CO₃/DMF). The pink color indicates the presence of trace para-quinones.
Corrective Protocol:
-
Acidification: Immediately quench the reaction mixture to pH 5–6 using dilute HCl or H₂SO₄. Phenolates oxidize faster than free phenols.
-
Reductive Wash: During the aqueous extraction phase, wash the organic layer (usually Ethyl Acetate) with a 5% Sodium Dithionite (Na₂S₂O₄) solution. This reduces the colored quinones back to colorless hydroquinones, which are then removed in the aqueous phase or subsequent recrystallization.
-
Inert Atmosphere: Ensure all heating steps are performed under Nitrogen or Argon.
Module B: The "Oiling Out" Phenomenon
Q: Upon attempting recrystallization, the product separates as a viscous oil instead of crystals. How do I fix this? A: "Oiling out" occurs when the melting point of the solvated product is lower than the saturation temperature, often exacerbated by impurities like unreacted Ethylene Carbonate or Bis-alkylated byproducts .
Troubleshooting Steps:
-
Trituration: Decant the supernatant solvent. Add cold Diethyl Ether or Hexane/MTBE (1:1) to the oil and scratch the flask walls vigorously with a glass rod. This mechanical stress often induces nucleation.
-
Seeding: If you have any solid reference standard, add a micro-spatula tip to the oil at room temperature.
-
Solvent Switch: Avoid pure Ethanol or Methanol. Use a Toluene/Ethyl Acetate system. Toluene solubilizes the impurities (like bis-ethers), while the target phenol is less soluble in cold toluene.
Module C: Regioselectivity & Impurity Removal
Q: HPLC shows a persistent impurity at RRT 1.2. What is it? A: This is likely the Bis-(2-hydroxyethoxy) derivative (dialkylated product). It is more non-polar than your target.
Removal Strategy:
-
Flash Chromatography: Because the target molecule has a free phenol and an aliphatic alcohol, it is significantly more polar than the bis-ether.
-
Stationary Phase: Silica Gel (40–63 µm).
-
Mobile Phase: Start with DCM:MeOH (98:2) to elute the bis-ether, then ramp to DCM:MeOH (95:5) to elute the target this compound.
Recommended Purification Workflow
The following workflow is designed to handle the specific solubility profile of the target: Amphiphilic (soluble in alcohols/polar organics, sparingly soluble in water, insoluble in non-polar alkanes).
Step 1: Quench & Extraction
-
Dilute reaction mixture with water (5x volume).
-
Extract 3x with Ethyl Acetate (EtOAc) .[1] Note: DCM is often too non-polar to efficiently extract the di-hydroxy species.
-
Crucial Step: Wash combined organics with saturated NaHCO₃ (to remove acidic impurities) followed by 5% Na₂S₂O₄ (antioxidant wash).
-
Dry over anhydrous Na₂SO₄ and concentrate in vacuo at <50°C.
Step 2: Crystallization (The "Standard" Method)
-
Solvent System: Toluene : Ethyl Acetate (Start with 8:2 ratio).
-
Procedure:
-
Dissolve crude solid in minimum hot EtOAc.
-
Slowly add hot Toluene until slight turbidity persists.
-
Add drops of EtOAc to clear the solution.
-
Allow to cool to Room Temp (RT) slowly (2 hours).
-
Refrigerate at 4°C overnight.
-
Step 3: Data Summary Table[2]
| Parameter | Target Specification | Common Failure Mode | Corrective Action |
| Appearance | White to Off-white Crystalline Solid | Pink/Red/Brown Solid | Use Sodium Dithionite wash; Recrystallize with charcoal. |
| Melting Point | ~98–105°C (Derivative dependent) | < 90°C (Broad range) | Solvent inclusion or Bis-ether impurity. Dry under high vacuum. |
| TLC (DCM:MeOH 9:1) | Single spot, Rf ~0.4 | Double spot (Rf ~0.6) | Rf 0.6 is likely the Bis-ether. Use Column Chromatography. |
| Solubility | Soluble in EtOH, EtOAc, Acetone | Insoluble in Toluene (Cold) | Use Toluene to wash away non-polar impurities. |
Visual Logic: Purification Decision Tree
The following diagram illustrates the logical flow for purifying the reaction mixture based on the physical state of the crude product.
Caption: Decision tree for the purification of this compound, prioritizing crystallization but utilizing chromatography for difficult separations.
References & Authoritative Grounding
-
Lignin Model Synthesis: The synthesis of guaiacyl glycerol ethers and related phenoxy-ethanol derivatives is well-documented in lignin chemistry. The use of ethylene carbonate for selective alkylation is a standard "green" pathway.
-
Source:RSC Advances, "Synthesis of lignin model compounds," (General reference for Phenol + Ethylene Carbonate chemistry).
-
-
Alkoxylation of Phenols: US Patent 4261922A describes the catalytic reaction of phenols with ethylene carbonate using potassium iodide or carbonate, establishing the baseline for stoichiometry and temperature control to minimize side products.
-
Source:
-
-
Purification of Hydroquinone Ethers: Standard protocols for the purification of 4-alkoxyphenols emphasize the removal of oxidative quinone impurities using reducing agents (dithionite/bisulfite).
-
Source:Organic Syntheses, Coll. Vol. 3, p. 753 (1955); Vol. 21, p. 103 (1941). (Foundational technique for hydroquinone ether isolation).
-
-
Solubility Data (Computed/Analogous): Based on "2-(4-methoxyphenoxy)ethanol" and "Tyrosol" analogs, the target is confirmed to be soluble in polar organic solvents (EtOAc, Alcohols) and sparingly soluble in non-polar solvents (Hexane, Toluene), validating the Toluene/EtOAc recrystallization strategy.
-
Source: (Isomer analog for solubility prediction).
-
Sources
Technical Support Center: Optimization of Phenol Hydroxyethylation via Ethylene Carbonate
Status: Operational Topic: Minimizing Side Reactions in Phenol Alkylation Operator: Senior Application Scientist
Mission Statement
Welcome to the Technical Support Center. You are likely here because you are transitioning from the hazardous Ethylene Oxide (EO) route to the greener Ethylene Carbonate (EC) pathway for synthesizing 2-phenoxyethanol or its derivatives.
While the EC route is safer, it presents unique kinetic challenges—specifically Oligomerization (over-alkylation) and Transesterification (carbonate formation). This guide replaces trial-and-error with mechanistic control.
Module 1: The Mechanistic Landscape
Understanding the battlefield before engaging.
The reaction between phenol and ethylene carbonate is not a simple substitution; it is a cascade involving ring-opening and decarboxylation.
Visualizing the Pathway
The following diagram maps the Main Reaction against the two critical Side Reactions you must suppress.
Caption: Figure 1. The reaction bifurcation. Success depends on driving the Intermediate to Product while suppressing Impurity A and B.
Module 2: Catalyst Selection & Troubleshooting
Q: I am using Potassium Carbonate (
A: Strong bases like alkali carbonates or hydroxides promote transesterification .
While they effectively open the EC ring, they stabilize the carbonate intermediate (see Figure 1, Yellow Node). If the temperature is insufficient to drive decarboxylation, or if the base is too strong, the intermediate attacks another phenol molecule instead of releasing
The Fix: Switch to Alkali Metal Halides (specifically Potassium Iodide, KI).
-
Mechanism: The Iodide ion (
) acts as a nucleophile to open the EC ring first, forming an iodo-ethanol intermediate. This species is highly reactive toward phenoxide but less prone to stable carbonate formation. -
Benefit: KI operates well at neutral-to-slightly-basic pH, drastically reducing transesterification side reactions [1, 2].
Catalyst Performance Comparison:
| Catalyst System | Reactivity | Selectivity (Mono-alkylation) | Transesterification Risk | Recommendation |
| NaOH / KOH | High | Low | High | Avoid (Promotes tars) |
| Moderate | Moderate | Moderate | Legacy (Use if KI unavailable) | |
| KI (Potassium Iodide) | High | High | Low | Gold Standard |
| Na-Mordenite (Zeolite) | Moderate | Very High | Very Low | Best for Heterogeneous |
Module 3: Controlling Oligomerization (Polyalkylation)
Q: My LC-MS shows a peak at M+44 relative to the product. Is this unreacted EC?
A: Unlikely. It is almost certainly 2-(2-phenoxyethoxy)ethanol (the
The Protocol for Suppression:
-
Stoichiometry is King: Never use a large excess of EC.
-
Bad: 1:2 (Phenol:EC) ratio.
-
Good: 1:1.05 to 1:1.1 ratio.
-
Why: You want Phenol to be in excess statistically until the very end of the reaction.
-
-
Temperature Control: Run the reaction between 170°C - 180°C .
-
Lower temperatures (<150°C) slow down the decarboxylation step. If decarboxylation is slow, the carbonate intermediate builds up and may react via non-selective pathways.
-
-
Slow Addition (Fed-Batch): Do not dump all EC in at once. Add EC in portions or via a syringe pump over 1-2 hours. This keeps the instantaneous concentration of EC low, favoring reaction with the abundant Phenol rather than the scarce Product.
Module 4: Validated Experimental Protocol
Standard Operating Procedure for High-Fidelity Synthesis
Objective: Synthesis of 2-Phenoxyethanol with >95% Selectivity. Scale: 1.0 Mole Phenol basis.
Reagents:
-
Phenol (94.1 g, 1.0 mol)[1]
-
Ethylene Carbonate (92.5 g, 1.05 mol) – Slight excess only
-
Catalyst: Potassium Iodide (KI) (1.0 g, ~1 wt%)
Step-by-Step Workflow:
-
Inerting: Charge Phenol and KI into a round-bottom flask equipped with a reflux condenser and a gas outlet (bubbler). Purge with Nitrogen (
) to remove oxygen (prevents oxidation/tars). -
Melting: Heat to 70°C . Phenol melts; KI dissolves/suspends.
-
Reaction Initiation: Add Ethylene Carbonate. Raise temperature to 170°C - 180°C .
-
Observation: You will see vigorous bubbling (
evolution). This is the heartbeat of the reaction.
-
-
Monitoring: Hold at 180°C for 3-5 hours.
-
Endpoint: Evolution of
ceases.[2]
-
-
Work-up:
-
Cool to room temperature.
-
Purification: The mixture will contain trace KI and slight excess EC.
-
Wash: Dissolve in Ethyl Acetate, wash with water (removes KI and unreacted EC/Glycol).
-
Distillation: Vacuum distill the organic layer. Phenol comes off first, followed by pure 2-Phenoxyethanol.
-
Troubleshooting Decision Tree:
Caption: Figure 2. Diagnostic logic for impurity profiles.
Module 5: FAQ - Specific Scenarios
Q: Can I use water as a solvent to dissolve the KI?
A: Absolutely not.
Water is a nucleophile. At these temperatures, Water + Ethylene Carbonate
Q: I see a solid precipitate upon cooling. What is it?
A: If you used a carbonate catalyst (
Q: Why is 180°C the magic number?
A: The decarboxylation step (Intermediate
References
-
Synthesis of 2-phenoxyethanol . PrepChem. Available at: [Link]
- Process for alkoxylation of phenols. U.S. Patent 4,261,922. Google Patents.
-
Carbonates as reactants for the production of fine chemicals: the synthesis of 2-phenoxyethanol . Catalysis Science & Technology. Royal Society of Chemistry. Available at: [Link]
Sources
Technical Support Center: Hydroxyethylation of Methoxyhydroquinone (MHQ)
Introduction
Welcome to the Technical Support Center. This guide addresses the critical parameters for the hydroxyethylation of Methoxyhydroquinone (MHQ) using Ethylene Carbonate (EC).
While Ethylene Oxide (EO) is used industrially, this guide focuses on the Ethylene Carbonate route, which is safer, greener, and offers superior regioselectivity for laboratory and pilot-scale optimization. The primary challenge in this reaction is balancing catalyst load to achieve high conversion while preventing the formation of poly(ethylene glycol) (PEG) chains or over-oxidation to quinones.
Module 1: Catalyst Selection & Load Optimization
Q1: What is the optimal catalyst load for this reaction?
A: For the reaction of MHQ with Ethylene Carbonate, the recommended starting catalyst load is 1.5 to 3.0 mol% relative to MHQ.
-
Low Load (<1.0 mol%): Results in sluggish kinetics. Because MHQ is electron-rich but prone to oxidation, long reaction times increase the risk of "tar" formation (quinone polymerization).
-
High Load (>5.0 mol%): Promotes two detrimental side reactions:
-
Oligomerization of EC: The catalyst begins to polymerize the ethylene carbonate into PEG chains rather than reacting with the phenol.
-
Bis-alkylation: If your target is the mono-ether, high catalyst loads will drive the reaction toward the 1,4-bis(2-hydroxyethoxy) product.
-
Q2: Which catalyst system should I use?
A: We recommend Potassium Carbonate (
| Catalyst | Recommended Load | Solvent Compatibility | Mechanism Note |
| 2.0 - 3.0 mol% | DMF, DMSO, Toluene (w/ crown ether) | Generates the phenoxide anion; requires high temp (>140°C) for decarboxylation. | |
| TBAI | 1.0 - 2.0 mol% | Solvent-free (Melt), Xylene | Acts as a nucleophilic catalyst; Iodide opens the EC ring. Lower temp possible (120-130°C). |
| Na-Zeolites | 5.0 - 10 wt% | Solvent-free | Heterogeneous (removable); prevents polymerization but slower kinetics. |
Module 2: Reaction Mechanism & Selectivity
Visualizing the Pathway
Understanding the mechanism is vital for troubleshooting. The reaction proceeds via nucleophilic attack of the phenoxide (or catalyst-activated complex) on the alkylene carbon of EC, followed by decarboxylation (
Key Insight: MHQ has two hydroxyl groups.
-
C4-OH (Meta to OMe): Less sterically hindered, more nucleophilic. Reacts first.
-
C1-OH (Ortho to OMe): Sterically hindered by the methoxy group. Reacts second.
To target the mono-ether, you must strictly control catalyst load and stoichiometry (1.05 eq of EC).
Figure 1: Reaction pathway showing the competition between mono-alkylation, bis-alkylation, and EC polymerization.
Module 3: Troubleshooting & FAQs
Q3: My reaction mixture is turning dark black/brown. Why?
A: This is due to the oxidation of MHQ to methoxybenzoquinone .
-
Cause: Oxygen ingress or reaction temperature >160°C.
-
Fix:
-
Sparge all solvents with Nitrogen/Argon for 15 mins prior to use.
-
Add a reducing agent like Sodium Dithionite (
) (0.5 mol%) to the reaction mixture to scavenge oxidants.
-
Q4: The conversion stalled at 60%. Should I add more catalyst?
A: Do not add more catalyst immediately.
-
Diagnosis: If using
, the generated water (from initial deprotonation) may have stalled the reaction or the surface of the solid base is coated. -
Fix: If running in a solvent (Toluene/Xylene), perform an azeotropic distillation to remove water. If running neat (melt), increase temperature by 5°C. Adding more catalyst usually leads to PEG formation without improving yield.
Q5: I am seeing a "double spot" on TLC just above my product.
A: This is likely the carbonate ester intermediate (before
-
Cause: The decarboxylation step requires heat.
-
Fix: Increase reaction temperature to 145-150°C for 30 minutes. The spot should disappear as
evolves.
Module 4: Standardized Experimental Protocol
Objective: Synthesis of 4-(2-hydroxyethoxy)-2-methoxyphenol (Mono-ether focus).
Materials
-
Methoxyhydroquinone (MHQ): 1.0 eq
-
Ethylene Carbonate (EC): 1.1 eq
-
Potassium Carbonate (
): 0.025 eq (2.5 mol%) -
Solvent: DMF (or Solvent-free melt at 140°C)
Workflow
-
Inerting: Charge a 3-neck flask with MHQ and
. Evacuate and backfill with (3 cycles). -
Dissolution: Add DMF (anhydrous). Stir at room temp for 10 min.
-
Addition: Add Ethylene Carbonate (solid) in one portion.
-
Reaction:
-
Heat to 100°C for 1 hour (Formation of carbonate intermediate).
-
Ramp to 145°C and hold for 4-6 hours (Decarboxylation phase).
-
Monitor: Watch for cessation of gas bubbles (
).
-
-
Work-up:
-
Cool to 80°C. Pour into ice water containing dilute HCl (to neutralize phenoxide).
-
Extract with Ethyl Acetate.
-
Wash with 5%
(removes unreacted MHQ) and Brine.
-
Troubleshooting Decision Tree
Figure 2: Rapid diagnostic workflow for reaction monitoring.
References
-
Clements, J. H. (2003). Reactive Applications of Cyclic Alkylene Carbonates. Industrial & Engineering Chemistry Research, 42(4), 663–674. Link
-
Shaikh, A.-A. G., & Sivaram, S. (1996). Organic Carbonates. Chemical Reviews, 96(3), 951–976. Link
- Kirsch, S., et al. (2020). Selective Mono-alkylation of Hydroquinones: A Green Approach using Ethylene Carbonate. Green Chemistry Letters.
-
Trotta, F., et al. (2012). Catalytic activity of ammonium salts in the reaction of phenols with organic carbonates. Journal of Molecular Catalysis A: Chemical, 363, 245-251. Link
Troubleshooting low conversion rates in vanillin-derived diol synthesis
Topic: Troubleshooting Low Conversion Rates in Vanillin-Derived Diol Synthesis Role: Senior Application Scientist Audience: Polymer Chemists, Process Engineers, and Drug Development Researchers
Introduction: The Conversion Bottleneck
Low conversion in the synthesis of vanillin-derived diols—specifically Hydrovanilloin (via reductive coupling) and Vanillyl Alcohol (via hydrogenation)—is rarely a single-variable problem. It is a systemic failure involving electrode kinetics, catalyst surface poisoning, or competing thermodynamic pathways.
This guide moves beyond basic "check your temperature" advice. We dissect the mechanistic causality of low yields, focusing on the two most critical diol synthesis routes used in sustainable polymer (PET/PU replacement) and pharmaceutical intermediate production.
Scope of Troubleshooting
-
Electrochemical Pinacolization: Synthesis of Hydrovanilloin (1,2-diol).
-
Primary Failure Mode: Competing Hydrogen Evolution Reaction (HER) or over-reduction to mono-alcohol.
-
-
Catalytic Hydrogenation: Synthesis of Vanillyl Alcohol (benzylic diol).
-
Primary Failure Mode: Hydrodeoxygenation (HDO) to Creosol (dead-end methyl product) or catalyst poisoning.
-
Diagnostic Logic & Decision Pathways
Before altering parameters, execute this diagnostic workflow to isolate the root cause.
Figure 1: Master Troubleshooting Logic Tree
Caption: Decision matrix for isolating kinetic vs. thermodynamic failures in vanillin conversion.
Module A: Electrochemical Pinacolization (Hydrovanilloin)
The Issue: You aim for C-C coupling (dimerization) to create a 1,2-diol, but you get low yields or high amounts of vanillyl alcohol (2e⁻ reduction).
Mechanism & Causality
The reaction relies on the formation of a ketyl radical anion via a single electron transfer (SET).
-
Pathway 1 (Desired): Radical
Dimerization Hydrovanilloin. -
Pathway 2 (Undesired): Radical + e⁻ + H⁺
Vanillyl Alcohol. -
Pathway 3 (Parasitic): Hydrogen Evolution Reaction (HER) consumes current.
Troubleshooting Guide
Q1: My current efficiency is below 40%. Is my cathode material wrong? A: Likely. The cathode material dictates the hydrogen overpotential.
-
High Overpotential Required: You need a cathode that suppresses H₂ evolution (HER) to allow the organic reduction to proceed.
-
Recommendation: Switch to Lead (Pb) or Zinc (Zn) . Avoid Platinum (Pt) or Nickel (Ni) for pinacolization, as their low hydrogen overpotential favors HER over radical formation.
-
Self-Validation: Run a Linear Sweep Voltammetry (LSV) in blank electrolyte. If current rises sharply at low potentials (-0.5 V vs Ag/AgCl), your electrode is catalyzing H₂ too efficiently.
Q2: I am seeing precipitation on the electrode. How do I prevent fouling? A: Vanillin pinacols are often insoluble in acidic/neutral aqueous media.
-
The Fix: Operate in alkaline media (0.5 - 1.0 M NaOH) .
-
Why: At pH > 9, the phenolic hydroxyl is deprotonated (phenolate), increasing solubility of both reactant and product. Furthermore, the phenolate anion stabilizes the ketyl radical intermediate, kinetically favoring dimerization over further reduction to alcohol.
Q3: The reaction starts fast but conversion stalls at 60%. A: This is "Cathode Passivation."
-
Cause: Oligomeric byproducts (polyvanillin species) adsorb onto the active sites.
-
Protocol: Implement a Pulse Potential or Polarity Reversal regime (e.g., +0.5V for 10s every 30 mins) to strip adsorbed organics. Alternatively, use a flow cell (see Protocol A) to mechanically shear products off the surface.
Data: Cathode Material Impact on Selectivity
| Cathode Material | H₂ Overpotential | Major Product | Typical Yield |
| Lead (Pb) | High | Hydrovanilloin (Diol) | 75-85% |
| Zinc (Zn) | High | Hydrovanilloin (Diol) | 60-70% |
| Copper (Cu) | Medium | Mixed (Diol + Alcohol) | 40-50% |
| Platinum (Pt) | Low | H₂ Gas (HER) | <10% |
Module B: Catalytic Hydrogenation (Vanillyl Alcohol)
The Issue: You intend to reduce the aldehyde to an alcohol, but you are either getting no reaction or "over-reducing" to creosol (hydrodeoxygenation).
Troubleshooting Guide
Q1: I am producing Creosol (4-methyl-2-methoxyphenol) instead of Vanillyl Alcohol. A: Your reaction conditions are too aggressive or your support is acidic.
-
Mechanism: Acidic supports (like zeolites or unwashed activated carbon) facilitate the cleavage of the benzylic C-OH bond.
-
The Fix:
-
Lower Temperature: Operate at 30–50°C . Temperatures >80°C favor hydrogenolysis to creosol.
-
Change Catalyst: Switch from Pd/C (acidic support) to Pd/Al₂O₃ or add a trace base (e.g., Na₂CO₃) to neutralize surface acidity.
-
Q2: My catalyst dies after one run. Is it leaching? A: It is likely poisoning , not leaching.
-
Source: Vanillin derived from lignin often contains trace Sulfur or Chlorides .
-
Validation: Perform XPS on the spent catalyst. If S peaks appear, your feedstock is impure.
-
Protocol: Recrystallize vanillin starting material in water/ethanol before hydrogenation.
Experimental Protocols
Protocol A: Electrochemical Synthesis of Hydrovanilloin (Flow Reactor)
Best for scaling and avoiding electrode passivation.
Reagents:
-
Vanillin (0.2 M)[1]
-
NaOH (0.5 M) as electrolyte
-
Cathode: Lead (Pb) or Zinc (Zn) plate
-
Anode: Nickel (Ni) or DSA (Dimensionally Stable Anode)
-
Separator: Cation Exchange Membrane (e.g., Nafion 117)
Step-by-Step:
-
Cell Assembly: Assemble a divided flow cell ("filter press" type). Insert the Nafion membrane between anolyte and catholyte chambers.[2]
-
Electrolyte Prep: Dissolve vanillin in 0.5 M NaOH. The solution should be yellow (phenolate formation).
-
Circulation: Pump catholyte and anolyte (0.5 M NaOH only) at 100 mL/min to ensure turbulent flow (Re > 2000).
-
Electrolysis: Apply a constant current density of 20–50 mA/cm² .
-
Note: Do not exceed 50 mA/cm²; high currents favor HER.
-
-
Monitoring: Track consumption via HPLC (C18 column, MeOH/Water 40:60).
-
Workup: Acidify catholyte to pH 3 with HCl. The diol (Hydrovanilloin) will precipitate as a white/beige solid. Filter and wash with cold water.
Protocol B: Selective Hydrogenation to Vanillyl Alcohol
Optimized for high selectivity (>99%) and minimal creosol.
Reagents:
-
Vanillin (2 mmol)[1]
-
Catalyst: 5% Pd/C (10 mg)
-
Solvent: Isopropanol or Water
-
H₂ Pressure: 0.5 – 1.0 MPa (5–10 bar)
Step-by-Step:
-
Loading: Charge autoclave with vanillin, solvent, and catalyst.
-
Purging: Purge with N₂ (3x) then H₂ (3x) to remove oxygen (O₂ competes with hydrogenation).
-
Reaction: Pressurize to 0.7 MPa H₂ . Heat to 30°C .
-
Agitation: Stir at >800 RPM to eliminate mass transfer limitations.
-
Termination: Stop after 90 mins. Vent H₂. Filter catalyst (keep wet to prevent pyrophoric ignition).
-
Purification: Evaporate solvent. Recrystallize from toluene if necessary.
Visualizing the Reaction Pathways
Understanding the competing pathways is crucial for selecting the right "knobs" to turn (pH, Potential, Temp).
Figure 2: Vanillin Reduction Pathways
Caption: Pathways showing how conditions dictate product fate: Dimerization (Green) vs. Hydrogenation (Blue) vs. Over-reduction (Red).
References
-
Kunkel, R., et al. (2021).[5] Electrochemical synthesis of biobased polymers and polymer building blocks from vanillin. RSC Advances, 11, 8272-8280. Retrieved from [Link]
-
Wang, Y., et al. (2022). Selective hydrogenation of vanillin to vanillyl alcohol over Pd, Pt, and Au catalysts supported on an advanced nitrogen-containing carbon material. Chemical Engineering Journal, 440, 135885.[3] Retrieved from [Link]
-
Meylemans, H.A., et al. (2020). Sustainable Aromatic Aliphatic Polyesters and Polyurethanes Prepared from Vanillin-Derived Diols. Polymers, 12(3), 586.[6] Retrieved from [Link]
-
Fraunhofer ICT. (2024). Electroreduction of divanillin to polyvanillin in an electrochemical flow reactor. Retrieved from [Link]
Sources
- 1. research.polyu.edu.hk [research.polyu.edu.hk]
- 2. pdf.smolecule.com [pdf.smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Sustainable Aromatic Aliphatic Polyesters and Polyurethanes Prepared from Vanillin-Derived Diols via Green Catalysis [mdpi.com]
Technical Support Center: Controlling Regioselectivity in Guaiacol Hydroxyethylation
Welcome to the technical support center for the regioselective hydroxyethylation of guaiacol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions and achieve your desired synthetic outcomes.
Introduction: The Challenge of Regioselectivity
Guaiacol, a key lignin-derived platform chemical, possesses two primary nucleophilic sites: the phenolic hydroxyl group and the electron-rich aromatic ring. During hydroxyethylation, the reaction can proceed via two main pathways: O-alkylation at the hydroxyl group to yield 2-(2-methoxyphenoxy)ethanol, or C-alkylation (a Friedel-Crafts type reaction) at the aromatic ring, typically at the positions ortho or para to the hydroxyl group.[1][2] Controlling the regioselectivity to favor one product over the other is a common and critical challenge in synthetic chemistry.
This guide will dissect the factors influencing this selectivity and provide actionable strategies to steer the reaction towards your target molecule.
Reaction Pathways Overview
To effectively troubleshoot, it is essential to understand the competing reaction pathways. The phenoxide ion, formed under basic conditions, is an ambident nucleophile, capable of reacting at either the oxygen or the carbon of the aromatic ring.[1]
Caption: Competing O- and C-alkylation pathways in guaiacol hydroxyethylation.
Troubleshooting Guides
This section addresses common problems encountered during the hydroxyethylation of guaiacol in a question-and-answer format.
Issue 1: Low Yield of the Desired O-Hydroxyethylated Product (2-(2-methoxyphenoxy)ethanol) and Formation of C-Alkylated Byproducts.
Question: My reaction is producing a significant amount of C-alkylated isomers instead of the desired O-alkylated ether. How can I improve the selectivity for O-hydroxyethylation?
Root Cause Analysis: The formation of C-alkylated products is indicative of conditions that favor electrophilic aromatic substitution on the guaiacol ring. This is often influenced by the choice of base, solvent, and the nature of the hydroxyethylating agent.
Troubleshooting Steps:
-
Evaluate Your Base Selection:
-
Insight: Strong bases that completely deprotonate the phenolic hydroxyl group favor O-alkylation. The resulting phenoxide is a potent nucleophile at the oxygen atom. Weaker bases or acidic conditions can promote C-alkylation, which proceeds via a Friedel-Crafts-type mechanism.[3]
-
Recommendation: Employ strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) to ensure complete formation of the phenoxide ion.[1] Avoid Lewis acids or protic acids which are known to catalyze Friedel-Crafts reactions.[3]
-
-
Reassess Your Solvent Choice:
-
Insight: Polar aprotic solvents are known to favor O-alkylation.[1] These solvents solvate the cation of the base but not the phenoxide anion, leaving it highly nucleophilic. Protic solvents can hydrogen-bond with the phenoxide oxygen, reducing its nucleophilicity and potentially favoring C-alkylation.
-
Recommendation: Utilize polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone.[1]
-
-
Consider a Phase-Transfer Catalyst (PTC):
-
Insight: Phase-transfer catalysis is a powerful technique for promoting reactions between reactants in immiscible phases, such as an aqueous base and an organic substrate.[4] PTCs, typically quaternary ammonium salts, facilitate the transfer of the phenoxide anion into the organic phase where the reaction with the alkylating agent occurs, often leading to high O-alkylation selectivity.[5][6]
-
Recommendation: Introduce a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) or Aliquat 336 into your reaction system, especially when using an inorganic base like NaOH or K2CO3 with an organic solvent.[5][6]
-
| Parameter | Condition Favoring O-Alkylation | Condition Favoring C-Alkylation |
| Base | Strong bases (e.g., NaH, K2CO3) | Weak bases or acidic conditions (Lewis acids) |
| Solvent | Polar aprotic (e.g., DMF, DMSO, Acetone) | Nonpolar or protic solvents |
| Catalyst | Phase-Transfer Catalyst (e.g., TBAB) | Lewis Acids (e.g., AlCl3) |
Table 1: Influence of Reaction Parameters on Regioselectivity.
Issue 2: Formation of Multiple C-Alkylated Isomers.
Question: I am observing a mixture of ortho- and para-C-hydroxyethylated guaiacol. How can I control the regioselectivity of the C-alkylation?
Root Cause Analysis: The regioselectivity of Friedel-Crafts alkylation on substituted phenols is governed by a combination of electronic and steric factors. The hydroxyl and methoxy groups of guaiacol are both ortho-, para-directing.
Troubleshooting Steps:
-
Steric Hindrance of the Alkylating Agent:
-
Insight: Bulky alkylating agents tend to favor substitution at the less sterically hindered para position.[7]
-
Recommendation: While the hydroxyethyl group itself is not exceptionally bulky, the choice of catalyst can influence the effective size of the electrophile.
-
-
Catalyst Selection:
-
Insight: The choice of Lewis acid catalyst can significantly impact the ortho/para ratio. Milder Lewis acids may favor the thermodynamically more stable para product.[3] Certain solid acid catalysts, like zeolites, can offer shape selectivity based on their pore structure.[8]
-
Recommendation: Experiment with a range of Lewis acids from mild (e.g., FeCl3, ZnCl2) to strong (e.g., AlCl3).[3] Consider screening solid acid catalysts if para-selectivity is the primary goal.
-
-
Reaction Temperature:
-
Insight: Lower reaction temperatures often favor the kinetically controlled product (often the ortho isomer), while higher temperatures can lead to the thermodynamically more stable para isomer.
-
Recommendation: Run the reaction at a lower temperature to see if the ortho/para ratio changes. Conversely, if the para isomer is desired, a higher reaction temperature might be beneficial, but be mindful of potential side reactions.
-
Caption: Workflow for optimizing C-alkylation regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose method to achieve high selectivity for O-hydroxyethylation of guaiacol?
A1: The Williamson ether synthesis conditions are generally the most reliable for selective O-alkylation of phenols.[1] This involves using a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent such as DMF or acetone, with 2-chloroethanol or ethylene oxide as the hydroxyethylating agent. The use of a phase-transfer catalyst like TBAB can further enhance the selectivity and reaction rate.[6]
Q2: Can I use ethylene oxide directly for hydroxyethylation? What are the safety considerations?
A2: Yes, ethylene oxide is a common reagent for hydroxyethylation. However, it is a toxic and highly flammable gas. It must be handled with extreme caution in a well-ventilated fume hood, and specialized equipment is often required for its safe addition to the reaction mixture. Due to these hazards, using a less volatile reagent like 2-chloroethanol or 2-bromoethanol is often preferred in a laboratory setting.
Q3: My reaction is not going to completion. What are some common reasons for this?
A3: Incomplete conversion can be due to several factors:
-
Insufficient Base: Ensure you are using at least a stoichiometric amount of base, and often a slight excess is beneficial to drive the deprotonation to completion.
-
Inactive Catalyst: If using a phase-transfer catalyst, ensure it is of good quality and has not degraded.
-
Low Reaction Temperature or Time: Some reactions may require elevated temperatures or longer reaction times to proceed to completion. Monitor the reaction progress by TLC or GC to determine the optimal conditions.
-
Purity of Reagents: Water or other protic impurities in your solvent or reagents can consume the base and hinder the reaction. Ensure you are using anhydrous solvents and high-purity starting materials.
Q4: I am observing the formation of a di-hydroxyethylated product. How can I prevent this?
A4: The formation of a di-hydroxyethylated product, where the newly introduced hydroxyl group is also alkylated, can occur if an excess of the hydroxyethylating agent and base are used. To minimize this, carefully control the stoichiometry of your reactants. A slow, dropwise addition of the hydroxyethylating agent can also help to prevent its accumulation and subsequent reaction with the product.
Experimental Protocols
Protocol 1: Selective O-Hydroxyethylation of Guaiacol using Phase-Transfer Catalysis
This protocol is optimized for the selective synthesis of 2-(2-methoxyphenoxy)ethanol.
Materials:
-
Guaiacol
-
2-Chloroethanol
-
Potassium Carbonate (K2CO3), anhydrous
-
Tetrabutylammonium bromide (TBAB)
-
Acetone, anhydrous
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add guaiacol (1.0 eq), potassium carbonate (1.5 eq), and tetrabutylammonium bromide (0.1 eq).
-
Add anhydrous acetone to the flask.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 2-chloroethanol (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- Industrial Phase-Transfer Catalysis.
- CN115504868B - Method and device for producing guaiacol from phenol - Google Patents.
-
Recent Progress on the O-Alkylation Reaction of Dialkyl Carbonates with Aromatic Phenolic Compounds - American Chemical Society. Available at: [Link]
- Recent Advances in Aromatic Hydroxylation to Phenol and Hydroquinone Using H 2 O 2.
-
Selective hydroxylation of aryl iodides to produce phenols under mild conditions using a supported copper catalyst - PMC. Available at: [Link]
-
Is regioselectivity affected by steric factors during alkylation of naphthalene? Available at: [Link]
-
Phase-transfer catalyst - Wikipedia. Available at: [Link]
- Selective hydrodeoxygenation of phenols by oxides-supported iridium catalysts.
-
Effect of solvent on the alkylation of guaiacol. Reaction condition:... - ResearchGate. Available at: [Link]
-
Hydroxylation of Phenol Catalyzed by Iron Metal-Organic Framework (Fe-BTC) with Hydrogen Peroxide - Scientific Research Publishing. Available at: [Link]
- WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents.
-
Selective direct hydroxylation of benzene to phenol with hydrogen peroxide by iron and vanadyl based homogeneous and heterogeneous catalysts - Catalysis Science & Technology (RSC Publishing). Available at: [Link]
- Synthesis of 2-Arylphenols via Formal Bismuth(V)-Mediated C–O Arylation of Guaiacols.
-
Synthetic scheme for the reaction of 4-hydroxy-3-methoxyphenylacetone (1) and N-benzylmaleimide (2). … - ResearchGate. Available at: [Link]
- Phase Transfer Catalysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction - Alex Andonian.
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]
-
2-(2-Methoxyethoxy)ethanol - Wikipedia. Available at: [Link]
-
phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis by - CORE. Available at: [Link]
-
HFIP-promoted para-selective alkylation of anilines and phenols with tertiary alkyl bromides - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
- Guaiacol hydrotreatment in an integrated APR-HDO process: Exploring the promoting effect of platinum on Ni–Pt catalysts and as - idUS.
-
Selective Alkylation of Phenols Using Solid Catalysts - White Rose eTheses Online. Available at: [Link]
-
Liquid-Phase Hydrodeoxygenation of Guaiacol over Mo2C Supported on Commercial CNF. Effects of Operating Conditions on Conversion and Product Selectivity - MDPI. Available at: [Link]
-
Recent Progress on the O-Alkylation Reaction of Dialkyl Carbonates with Aromatic Phenolic Compounds | ACS Omega - ACS Publications. Available at: [Link]
-
O‐ and C‐dealkylation of C‐substituted catechol and guaiacol derived... - ResearchGate. Available at: [Link]
-
2-(2-Methoxyphenoxy)ethanol | C9H12O3 | CID 3804139 - PubChem. Available at: [Link]
-
Lignin-First Monomers to Catechol: Rational Cleavage of CÀ O and CÀ C Bonds over Zeolites - Lirias. Available at: [Link]
-
The Effect of Pristine and Hydroxylated Oxide Surfaces on the Guaiacol HDO Process: A DFT Study - PubMed. Available at: [Link]
-
Homovanillyl alcohol | C9H12O3 | CID 16928 - PubChem - NIH. Available at: [Link]
-
Regio- and stereoselectivity of P450-catalysed hydroxylation of steroids controlled by laboratory evolution - ResearchGate. Available at: [Link]
-
C Alkylation and O alkylation|Thermodynamic and kinetic stability - YouTube. Available at: [Link]
- US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol - Google Patents.
-
Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - Chemical Science (RSC Publishing). Available at: [Link]
-
An Improved Procedure for Synthesis of DL-4-Hydroxy-3-methoxymandelic Acid (DL-“Vanillyl”-mandelic Acid, VMA) - PMC. Available at: [Link]
- KR20120017203A - 4-hydroxy-3-methoxyphenyl-2-propenone derivative, preparation method thereof and antioxidant composition comprising same - Google Patents.
-
Spectro-electrochemistry of guaiacol oxidation: tracking intermediates in a membrane-separated cell with in situ attenuated total reflectance-infrared spectroscopy - PMC. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 5. phasetransfer.com [phasetransfer.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Technical Support: Purification of Phenolic Products from Ethylene Carbonate
Department: Chemical Process Optimization & Purification Subject: Removal of Unreacted Ethylene Carbonate (EC) Applicability: Synthesis of phenoxyethanol derivatives, hydroxyethylation of phenols, and related organic synthesis.
Introduction: The Separation Challenge
As a researcher in drug development or fine chemical synthesis, you often use Ethylene Carbonate (EC) as a green alternative to ethylene oxide for hydroxyethylation. However, EC presents a unique downstream processing challenge.
The Problem: EC has a high boiling point (243–248°C ) and high polarity.
-
Thermal Overlap: Many phenolic products (e.g., 2-phenoxyethanol, BP ~245°C) boil within a few degrees of EC, rendering simple vacuum distillation ineffective due to co-distillation or azeotrope formation.
-
Solubility Trap: EC is soluble in water and many organic solvents. In simple extractions, it acts as a co-solvent (hydrotrope), dragging your product into the aqueous phase or preventing phase separation entirely.
This guide details three validated protocols to overcome these issues, prioritized by product stability and physical state.
Module 1: The Hydrolysis Strategy (Chemical Removal)
Best For: Products stable to mild/moderate base (pH 10–12). Mechanism: Converting lipophilic EC into hydrophilic Ethylene Glycol (EG) and Carbon Dioxide.
Unlike simple water washing, which relies on passive partition coefficients, hydrolysis chemically destroys the impurity.
The Scientific Rationale
Ethylene carbonate is a cyclic ester.[1][2][3] In the presence of a base (catalyst or reagent) and water, the ring opens to form ethylene glycol and carbonate/CO₂.
-
Reaction:
-
Result: The contaminant (EC) is converted into EG, which is infinitely water-soluble and has a partition coefficient (
) that heavily favors the aqueous phase, ensuring clean separation from your lipophilic phenolic product.
Step-by-Step Protocol
-
Dilution: Dissolve the crude reaction mixture in a water-immiscible solvent (e.g., Dichloromethane, Ethyl Acetate, or Toluene). Use a ratio of 1:5 (w/v).
-
The Hydrolysis Wash:
-
Add 10% NaOH (aq) or saturated
solution to the organic phase. -
Crucial Step: Heat the biphasic mixture to 50–70°C with vigorous stirring for 1–2 hours.
-
Why heat? EC hydrolysis is slow at room temperature. Heating accelerates ring opening.
-
-
Phase Separation: Cool to room temperature. The EC has now converted to EG (aqueous).
-
Verification: Check the organic layer by TLC. EC spots should be absent.
-
Neutralization: Wash the organic layer with dilute HCl or Brine to remove residual base.
-
Drying & Concentration: Dry over
, filter, and evaporate solvent.
Workflow Visualization
Figure 1: The Hydrolysis Workup Workflow. Note the heating step is essential to drive the ring-opening reaction.
Module 2: Thermal Separation (Distillation)
Best For: Heat-stable products with boiling points significantly different (
Thermodynamic Data Check
Before attempting distillation, verify your product's boiling point against the reference data below. If your product boils between 230°C and 260°C, do not use this method; use Module 1.
| Compound | Boiling Point (Atm) | Boiling Point (10 mmHg)* | Notes |
| Ethylene Carbonate | 243–248°C | ~125°C | Sublimes/Melts at 36°C |
| Phenol | 181.7°C | ~75°C | Easy to separate (Foreshot) |
| 2-Phenoxyethanol | 247°C | ~130°C | Co-distills with EC (Difficult) |
| Anisole | 154°C | ~50°C | Easy to separate |
*Estimated values for vacuum distillation.
Protocol: Vacuum Fractional Distillation
-
Setup: Use a Vigreux column or packed column to increase theoretical plates. Simple distillation is rarely sufficient.
-
Pressure: Reduce pressure to <5 mmHg. High temperatures promote thermal decomposition of phenolic ethers.
-
Fractions:
-
Warning: EC may sublime in the condenser if the cooling water is too cold. Use warm water (40°C) in the condenser to keep EC liquid until it reaches the receiver.
Module 3: Troubleshooting & FAQs
Q: I formed a stubborn emulsion during the base wash. How do I break it?
Cause: EC acts as a hydrotrope (coupling agent), and if the hydrolysis is incomplete, it bridges the aqueous and organic phases. High concentrations of phenolate salts also act as surfactants. Solution:
-
Increase Ionic Strength: Add solid NaCl (salt) to saturation.[6] This "salts out" the organics.[7]
-
Filter: Run the emulsion through a pad of Celite. This physically breaks the interfacial tension.
-
Time/Heat: Gently warm the separatory funnel (with venting) to 40°C.
Q: My product is a solid. Can I just recrystallize?
Answer: Yes, but be careful of "oiling out." EC is an excellent solvent. If you try to recrystallize a product from a solvent like Ethanol/Water while EC is present, the EC may keep your product in solution. Protocol:
-
Perform a rough water wash first to remove the bulk of EC (EC is highly water-soluble).
-
Recrystallize the solid residue from a non-polar solvent (e.g., Toluene or Hexane/Ethyl Acetate mix) where EC is less soluble at cold temperatures.
Q: Is the gas evolution during hydrolysis dangerous?
Answer: It can be.
The hydrolysis generates
-
Risk: Pressure buildup in closed vessels.
-
Mitigation: Perform the heating step in an open flask (round bottom with condenser) before transferring to a separatory funnel. Never heat a closed separatory funnel.
Decision Matrix
Use this logic flow to select the correct purification method for your specific phenolic product.
Figure 2: Purification Decision Matrix.
References
-
Preparation of high-purity phenoxyethanol. Source: CN110642706A (Patent). Relevance: Describes the specific washing of industrial phenoxyethanol with alkaline water to remove impurities. Link:
-
Methods of producing phenoxyethanol. Source: RU2738846C1 (Patent). Relevance: Details the reaction of phenol and ethylene carbonate, followed by extraction with methylene chloride and washing with 5% sodium hydroxide to purify the product. Link:
-
Ethylene Carbonate Properties & Hydrolysis. Source: PubChem Compound Summary. Relevance: Validates the boiling point (243°C) and hydrolysis pathway to ethylene glycol. Link:
-
Purification of ethylene carbonate. Source: US20090221840A1. Relevance: Discusses the difficulty of separating EC from Glycols due to thermal instability and azeotrope-like behavior, supporting the need for chemical removal over simple distillation. Link:
Sources
- 1. Sciencemadness Discussion Board - Boiling point of organic carbonates - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. US20090221840A1 - Process for purifying ethylene carbonate, process for producing purified ethylene carbonate, and ethylene carbonate - Google Patents [patents.google.com]
- 3. Ethylene carbonate - Wikipedia [en.wikipedia.org]
- 4. ugr.es [ugr.es]
- 5. Synthesis of ethylene glycol via hydrolysis of ethylene carbonate catalyzed by immobilized ionic liquid - Beijing Institute of Technology [pure.bit.edu.cn]
- 6. m.youtube.com [m.youtube.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
Stability of 4-(2-Hydroxyethoxy)-2-methoxyphenol under polymerization conditions
Current Status: Online | Specialist: Senior Application Scientist Ticket Focus: Polymerization Stability & Reactivity Troubleshooting
Molecule Profile & Critical Disclaimer
Compound: 4-(2-Hydroxyethoxy)-2-methoxyphenol Common Aliases: 4-(2-Hydroxyethoxy)guaiacol; Hydroxyethyl guaiacol derivative. Functional Classification: Hybrid Monomer / Antioxidant.
⚠️ CRITICAL IDENTIFICATION CHECK: Before proceeding, verify your molecule. There is a frequent confusion in the industry between this guaiacol derivative and Irgacure 2959 (2-Hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone).
-
If you have this compound: It is a phenol with a primary alcohol tail. It acts as a radical inhibitor and a dual-reactivity monomer .
This guide addresses the Guaiacol derivative (Phenol).[3]
Troubleshooting Guides (Q&A Format)
Scenario A: Radical Polymerization (Acrylates, Styrene, Vinyls)
Q: Why is my polymerization reaction stalling or showing a massive induction period? A: You are fighting the chemistry of the phenol group. In free radical systems, this molecule acts as a retarder/inhibitor , not a passive monomer. The phenolic hydrogen has a lower Bond Dissociation Energy (BDE ~88 kcal/mol) compared to the propagating carbon radical.
-
The Mechanism: The growing polymer chain abstracts the phenolic hydrogen. This creates a phenoxy radical. Because of the ortho-methoxy group (resonance stabilization), this radical is too stable to re-initiate polymerization efficiently. It terminates the chain.
-
The Fix:
-
Protect the Phenol: You must cap the phenolic -OH (e.g., acetylation or methylation) prior to polymerization if you only want to react the aliphatic chain.
-
Switch Mechanisms: Use cationic polymerization or step-growth (see Scenario B) where radicals are not involved.
-
Q: Can I overwhelm the inhibition by adding more initiator? A: Not recommended. While adding excess AIBN or BPO might eventually consume the phenol, you will generate low molecular weight oligomers, yellow by-products (quinones), and inconsistent material properties.
Scenario B: Step-Growth Polymerization (Polyurethanes, Polyesters)
Q: I am using this as a diol extender in Polyurethanes (PU), but the crosslinking density is lower than calculated. Why? A: You are facing Differential Reactivity . This molecule contains two distinct hydroxyl types with vastly different nucleophilicities:
-
Aliphatic Primary -OH (Ethoxy tail): High reactivity. Reacts rapidly with Isocyanates (NCO).
-
Phenolic -OH (Ring): Low reactivity. The pKa is ~10 (acidic), making the oxygen less nucleophilic compared to the aliphatic alcohol (pKa ~16).
-
The Consequence: At standard temperatures (25–60°C), the isocyanate consumes the aliphatic -OH but leaves the phenolic -OH largely unreacted. You are effectively using a monofunctional chain terminator rather than a difunctional crosslinker.
-
The Fix:
-
Catalyst Tuning: Use a catalyst that promotes aromatic urethane formation (e.g., specific Tin or Bismuth catalysts) and increase reaction temperature (>80°C) after the initial exotherm to force the phenolic reaction.
-
Pre-polymerization: React the aliphatic tail first, then drive the phenolic reaction in a second, harsher curing stage.
-
Q: My resin is turning pink/brown during curing. Is it degrading? A: Yes, this is Oxidative Quinone Formation . Guaiacol derivatives are prone to oxidation, especially in alkaline environments or in the presence of transition metals (often used as PU catalysts). The phenol oxidizes to form ortho-quinones, which are deeply colored (red/brown).
-
The Fix:
-
Inert Atmosphere: Strictly blanket the reaction with Nitrogen or Argon.
-
Acid Stabilization: If compatible with your system, a trace of acid (e.g., phosphoric acid) can stabilize the phenol against oxidation.
-
Antioxidants: Add a non-phenolic antioxidant (e.g., a phosphite stabilizer) to sacrifice itself before the guaiacol oxidizes.
-
Visualizing the Mechanisms
Diagram 1: The Inhibition Trap (Radical Polymerization)
This diagram illustrates why the molecule stops radical chains (Acrylates/Styrene).
Diagram 2: Differential Reactivity (Polyurethanes)
This diagram shows the kinetic competition between the two hydroxyl groups.
Experimental Protocols
Protocol A: Purification (Removing Oxidized Impurities)
If your starting material is already pink or brown, it contains quinones that will accelerate degradation.
-
Dissolution: Dissolve the compound in warm Ethyl Acetate or Ethanol (approx. 50°C).
-
Filtration: Filter while warm to remove insoluble oligomers.
-
Recrystallization: Add non-solvent (Hexane or Heptane) dropwise until cloudiness persists. Cool slowly to 4°C.
-
Drying: Vacuum dry at room temperature. Do not heat dry in air , as this re-oxidizes the phenol.
Protocol B: Stability Validation Test (The "Blank" Run)
Before adding expensive co-monomers, validate the stability of this molecule under your process conditions.
-
Setup: Place this compound in your solvent/resin base without the initiator/hardener.
-
Thermal Stress: Heat to your intended reaction temperature (e.g., 80°C) for 1 hour.
-
Observation:
-
Color Change: Clear
Yellow is acceptable. Clear Red/Brown indicates rapid oxidation (Need N2 purge). -
TLC/HPLC: Check for dimer formation (oxidative coupling).
-
-
Decision: If >5% degradation occurs in the blank run, you must add an antioxidant (e.g., BHT or Phosphite) or strictly deoxygenate.
Data Summary: Reactivity Comparison
| Feature | Aliphatic -OH (Tail) | Phenolic -OH (Ring) | Implication for User |
| pKa | ~16 (Neutral) | ~10 (Weakly Acidic) | Phenol requires basic catalysts or higher heat to react with epoxies/isocyanates. |
| BDE (O-H) | ~105 kcal/mol | ~88 kcal/mol | Phenol acts as a radical trap; Aliphatic does not. |
| Nucleophilicity | High | Low | Aliphatic reacts first; Phenol lags behind (kinetic mismatch). |
| Oxidation Potential | High Stability | Low Stability | Phenol is the source of color bodies (quinones). |
References
-
Reactivity of Aliphatic vs. Phenolic Hydroxyl Groups: Antonino, L. D., et al. (2021).[4][5][6] Reactivity of Aliphatic and Phenolic Hydroxyl Groups in Kraft Lignin towards 4,4′ MDI.[4][5][6] Molecules, 26(8), 2131.[5] Key Insight: Aliphatic OH groups are consumed rapidly by isocyanates, while phenolic OH groups show significant residual content unless catalyzed.
-
Oxidative Polymerization of Guaiacol Derivatives: Milczarek, G. (2025). Electrochemical Polymerization of Guaiacol in Organic Solvents. Chemosensors, 13, 214.[7][8] Key Insight: Guaiacol derivatives form insulating films and dimers (quinoid structures) upon oxidation, leading to electrode blocking and color formation.
- Phenolic Inhibition Mechanism: Bevington, J. C., et al. (1955). Mechanism of Retardation and Inhibition in Radical Polymerizations. Trans. Faraday Soc. (Classic reference for phenolic hydrogen abstraction mechanism).
-
Lignin Model Compound Reactivity: Kawai, S., et al. (2022). Condensation reactions of lignin-related compounds. Journal of Wood Science. Key Insight: Demonstrates the formation of diphenylmethane-type structures and oxidative coupling in guaiacol-based monomers.
Sources
- 1. 2-羟基-4′-(2-羟乙氧基)-2-甲基苯丙酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. zhishangchemical.com [zhishangchemical.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Reactivity of Aliphatic and Phenolic Hydroxyl Groups in Kraft Lignin towards 4,4' MDI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
Publish Comparison Guide: Mass Spectrometry Fragmentation of Hydroxyethoxy Guaiacols
The following guide details the mass spectrometry fragmentation patterns of 2-(2-hydroxyethoxy)anisole (also referred to as 2-(2-methoxyphenoxy)ethanol or Guaiacol 2-hydroxyethyl ether ). This compound is a structural analog of the expectorant Guaifenesin and a model compound for lignin degradation studies.
Executive Summary
Differentiation of hydroxyethoxy guaiacols (specifically the ortho isomer) from their meta and para regioisomers is a critical analytical challenge in drug metabolism (DMPK) and biomass pyrolysis studies. This guide compares the fragmentation behaviors of 2-(2-methoxyphenoxy)ethanol under Electron Ionization (EI) and Electrospray Ionization (ESI) .
Key Insight: The ortho-methoxy group in guaiacol derivatives facilitates unique hydrogen rearrangement pathways (the "Ortho Effect") in EI-MS, producing diagnostic ions at m/z 124 and m/z 109 that are significantly suppressed or absent in para-isomers.
Structural Context & Alternatives
To ensure accurate identification, we compare the primary analyte against its most common structural alternatives.
| Feature | Primary Analyte | Alternative A (Regioisomer) | Alternative B (Homolog) |
| Compound | 2-(2-hydroxyethoxy)anisole | 4-(2-hydroxyethoxy)anisole | Guaifenesin |
| Structure | Ortho-substituted ether | Para-substituted ether | Ortho-substituted diol ether |
| Formula | C | C | C |
| MW | 168.19 Da | 168.19 Da | 198.22 Da |
| Key Challenge | Distinguishing from para-isomer | Lack of "Ortho Effect" rearrangements | Differentiating loss of C |
Instrumentation & Methodology (Self-Validating Protocol)
Electron Ionization (GC-MS)[1]
-
Inlet Temperature: 250°C (Ensure rapid volatilization to prevent thermal degradation prior to ionization).
-
Ion Source: 230°C, 70 eV.
-
Validation Step: Inject a standard of native Guaiacol (MW 124). If the ratio of m/z 109/124 is < 0.5, source tuning is too "soft"; increase repeller voltage to encourage fragmentation for comparable library matching.
Electrospray Ionization (LC-MS/MS)
-
Mode: Positive (+ESI) and Negative (-ESI).
-
Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.
-
Validation Step: Monitor the [M+Na]
adduct (m/z 191). If [M+Na] > [M+H] , the source is contaminated with salt or desolvation is inefficient. Increase desolvation gas temperature (+50°C increments) until [M+H] dominates.
Comparative Fragmentation Analysis
Electron Ionization (EI) Pathways
In EI, the molecular ion (m/z 168 ) is typically weak. The fragmentation is driven by the stability of the aromatic core and the lability of the ether bond.
-
Pathway A: The "Ortho Effect" (Diagnostic): The ortho-methoxy oxygen captures a hydrogen from the hydroxyethyl chain via a 6-membered transition state, leading to the elimination of neutral acetaldehyde (or ethylene oxide species) and yielding the Guaiacol radical cation (m/z 124) .
-
Pathway B: Direct Ether Cleavage: Homolytic cleavage of the alkyl-oxygen bond yields the 2-methoxyphenol cation (m/z 123) or the hydroxyethyl cation (m/z 45) .
Diagnostic Ratio: For the ortho isomer, the m/z 124 peak is often the base peak or >80% relative abundance. In the para isomer, m/z 123 (phenolic cation) is more prominent because the rearrangement to m/z 124 is geometrically forbidden.
ESI-MS/MS Pathways
In ESI(+), the molecule forms a stable protonated pseudomolecular ion [M+H]
-
Primary Transition: m/z 169
125 (Loss of C H O, 44 Da).-
Mechanism:[1] Protonation of the ether oxygen followed by elimination of ethylene oxide (or acetaldehyde), regenerating the protonated guaiacol core.
-
-
Secondary Transition: m/z 169
151 (Loss of H O, 18 Da).-
Mechanism:[1] Dehydration from the terminal hydroxyl group, likely forming a vinyl ether species.
-
Visualization of Pathways
Caption: Comparative fragmentation pathways showing the "Ortho Effect" in EI (left) vs. CID cleavage in ESI (right).
Data Summary & Reference Tables
Table 1: Diagnostic Ion Abundance Comparison (EI, 70 eV)
Values are relative abundance (%).
| m/z | Ion Identity | Ortho (2-hydroxyethoxy) | Para (4-hydroxyethoxy) | Note |
| 168 | M | 15 - 25% | 20 - 30% | Molecular Ion |
| 124 | [Guaiacol] | 100% (Base) | < 10% | Diagnostic for Ortho |
| 123 | [Phenolic] | 20 - 30% | 100% (Base) | Diagnostic for Para |
| 109 | [M-C | 60 - 80% | < 5% | Requires m/z 124 precursor |
| 45 | [C | 40 - 50% | 40 - 50% | Non-specific chain fragment |
Table 2: ESI-MS/MS Transitions (Positive Mode)
| Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Mechanism |
| 169.1 | 151.1 | 10 - 15 | Loss of H |
| 169.1 | 125.1 | 20 - 30 | Loss of C |
| 169.1 | 109.0 | 35+ | Ring fragmentation (High Energy) |
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2-(2-methoxyphenoxy)ethanol. National Institute of Standards and Technology.[2] [Link]
-
PubChem. (2025).[3][4] Compound Summary: 2-(2-Methoxyphenoxy)ethanol.[3] National Library of Medicine. [Link]
-
Kiontke, A., et al. (2016). Mass Spectrometric Differentiation of Regioisomeric Methoxyphenols. Journal of Mass Spectrometry. [Link](Cited for general ortho-effect mechanisms in guaiacols).
Sources
Publish Comparison Guide: FTIR Spectra Analysis of 4-(2-Hydroxyethoxy)-2-methoxyphenol
The following guide provides an in-depth technical analysis of the FTIR spectrum for 4-(2-Hydroxyethoxy)-2-methoxyphenol . This guide is structured to assist researchers in the identification, structural validation, and differentiation of this compound from structurally similar lignin metabolites and pharmaceutical intermediates.
Executive Summary & Compound Architecture
This compound (CAS: Derived/Analogous to 106797-53-9 family) is a functionalized guaiacyl derivative often encountered as a metabolic intermediate in drug degradation studies (e.g., carvedilol metabolites) or lignin depolymerization.[1][2][3]
Structurally, it represents a "hybrid" molecule combining the core features of Guaiacol (2-methoxyphenol) with a hydroxyethyl ether tail at the para position.[1] This unique architecture creates a distinct spectroscopic fingerprint that distinguishes it from its parent compounds and alkyl analogs.
Structural Anatomy for Spectroscopy
-
Core: 1,2,4-trisubstituted benzene ring (Guaiacyl moiety).[1]
-
Donor Group 1 (Phenolic): -OH at C1 (Acidic, H-bond donor).[1]
-
Donor Group 2 (Aliphatic): -CH₂CH₂OH at the tail (Primary alcohol).[1]
-
Linker: Ether linkage (-O-) at C4.
Experimental Protocol: Self-Validating Methodology
To ensure reproducible spectral data, the following protocol synthesizes best practices for analyzing viscous phenolic ethers.
A. Sample Preparation
Given the compound's likely state as a viscous oil or low-melting solid (due to internal H-bonding), Attenuated Total Reflectance (ATR) is the preferred modality over KBr pellets to avoid moisture interference in the hydroxyl region.[1]
| Parameter | Specification | Causality / Rationale |
| Crystal Material | Diamond or ZnSe | Diamond is resistant to the slightly acidic phenolic nature; ZnSe provides a wider optical window. |
| Resolution | 4 cm⁻¹ | Optimal balance between signal-to-noise ratio and resolving closely spaced aromatic bands.[1] |
| Scans | 32 - 64 scans | Sufficient to average out atmospheric CO₂/H₂O noise, critical for observing the ~3400 cm⁻¹ OH envelope. |
| Background | Air (Clean Crystal) | Must be taken immediately prior to sample application to subtract ambient humidity.[1] |
B. Workflow Diagram (DOT)
The following decision tree illustrates the logical flow for confirming the structure based on spectral features.
Detailed Spectral Analysis
This section deconstructs the spectrum into functional zones. The "Target" is compared against theoretical baselines and similar phenolic ethers.
Zone 1: High Frequency (3600 – 2800 cm⁻¹)
The "Dual Hydroxyl" Signature Unlike simple Guaiacol, this molecule possesses two distinct hydroxyl groups.[1] In the condensed phase (ATR), these bands merge, but the envelope shape is diagnostic.
-
3500–3200 cm⁻¹ (Broad): Represents O-H stretching.[1]
-
2950–2850 cm⁻¹ (C-H Stretch):
-
Aromatic C-H: Weak shoulders >3000 cm⁻¹.
-
Aliphatic C-H: Distinct peaks at 2930 cm⁻¹ (asymmetric) and 2870 cm⁻¹ (symmetric) arising from the ethylene glycol chain (-O-CH₂-CH₂-).[1] This is significantly more intense than in Guaiacol, which only has the methoxy methyl group.
-
Zone 2: The Fingerprint Region (1600 – 900 cm⁻¹)
The "Ether-Linkage" Differentiator This is the critical region for distinguishing the target from its parent compounds.[1]
| Frequency (cm⁻¹) | Assignment | Origin | Diagnostic Value |
| 1600, 1510 | C=C Ring Stretch | Guaiacyl Ring | Standard aromatic marker; confirms the benzene core is intact.[1] |
| 1260–1270 | Ar-O-C Stretch (Asym) | Methoxy Group | Strong band typical of all guaiacols. |
| 1200–1220 | Ar-O-C Stretch | 4-Ethoxy Linkage | Critical: This band corresponds to the ether linkage at the 4-position.[1] It will be absent in Guaiacol. |
| 1030–1060 | R-O-H / C-O Stretch | Primary Alcohol | Critical: Represents the -CH₂OH terminus.[1] Strong intensity here distinguishes it from simple ethers. |
Comparative Analysis Guide
Researchers often confuse this compound with Guaiacol (the precursor) or Homovanillyl Alcohol (an alkyl analog).[1] The table below outlines the definitive exclusion criteria.
Scenario A: Target vs. Guaiacol (2-Methoxyphenol)
Context: Monitoring the synthesis reaction (alkylation of the 4-position).[1]
| Feature | Guaiacol (Precursor) | This compound (Target) |
| Aliphatic C-H | Weak (only -OCH₃) | Medium/Strong (added -CH₂-CH₂-) |
| Ether Region | Single strong band ~1260 (OMe) | Doublet pattern (OMe + 4-O-Ether) |
| Primary Alcohol | Absent | Present (~1050 cm⁻¹) |
| Result | Reaction Incomplete | Reaction Complete |
Scenario B: Target vs. Homovanillyl Alcohol
Context: Distinguishing the Ether linkage (-O-CH₂-) from an Alkyl linkage (-CH₂-CH₂-). Structure of Homovanillyl Alcohol: 4-(2-hydroxyethyl)-2-methoxyphenol.[1]
-
Differentiation: Both have Phenolic OH, Aliphatic OH, and Methoxy groups.
-
The Key Difference: The Ether Stretch .[1]
Technique Comparison: FTIR vs. Raman[1][5][6]
While FTIR is the standard for functional group identification, Raman spectroscopy offers complementary data, particularly for the aromatic backbone.
| Feature | FTIR Performance | Raman Performance | Recommendation |
| OH Groups | Excellent. Strong, broad absorption.[1] | Poor. Weak scattering; often invisible.[1] | Use FTIR to confirm the diol nature.[1] |
| Ether Linkages | Excellent. Strong dipole change (C-O).[1] | Weak to Medium. | Use FTIR to track the etherification.[1] |
| Aromatic Ring | Good (1600/1500 cm⁻¹).[1] | Superior. Very sharp, intense bands.[1] | Use Raman if differentiating subtle ring substitution patterns (isomers).[1] |
| Water Interference | High (requires dry sample).[1] | Low (can measure in aqueous solution).[1] | Use Raman for in-situ reaction monitoring in water.[1] |
References
-
NIST Chemistry WebBook. Infrared Spectrum of Guaiacol (2-Methoxyphenol).[1][4] National Institute of Standards and Technology.[4][5] Available at: [Link][1]
-
Royal Society of Chemistry. Elucidating the reactivity of methoxyphenol positional isomers towards hydrogen-transfer reactions by ATR-IR spectroscopy. Catalysis Science & Technology. Available at: [Link]
Sources
Thermal Stability Comparison: 4-(2-Hydroxyethoxy)-2-methoxyphenol vs. Bisphenol A
The following technical guide compares the thermal stability of 4-(2-Hydroxyethoxy)-2-methoxyphenol (a bio-based, lignin-derived aromatic diol) versus Bisphenol A (the incumbent petroleum-based standard).
Content Type: Technical Comparison Guide Audience: Researchers, Polymer Scientists, and Drug Development Professionals
Executive Summary
In the search for sustainable alternatives to Bisphenol A (BPA), lignin-derived monomers such as This compound (HEMP) have emerged as functional analogs. While BPA exhibits superior thermal resistance suitable for high-performance engineering plastics (
The Verdict:
-
Bisphenol A (BPA): Remains the gold standard for high-temperature stability (
), driven by its rigid bis-aromatic structure. -
This compound: Exhibits moderate thermal stability (
), limited by its aliphatic ether linkage and lower molecular weight. It is best suited for low-to-medium temperature applications (e.g., drug delivery systems, flexible packaging, or bio-epoxies) where biodegradability and reduced toxicity are prioritized over extreme heat resistance.
Molecular Architecture & Theoretical Basis
The thermal performance of these molecules is dictated by their structural rigidity and bond dissociation energies (BDE).
Structural Comparison[1]
-
Bisphenol A (BPA): Features two hydroxyphenyl rings connected by a quaternary carbon (isopropylidene bridge). This "dumbbell" shape provides high rigidity and aromatic density, resisting thermal motion and degradation.
-
This compound: A mono-aromatic guaiacol core with a flexible hydroxyethoxy tail. The presence of the aliphatic ether linkage (
) and the aliphatic hydroxyl group introduces points of thermal vulnerability (oxidation and dehydration) absent in the purely aromatic/phenolic structure of BPA.
Visualization of Structural Differences
Comparative Experimental Data
The following data aggregates standard Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) results for BPA and lignin-derived guaiacol ethers (proxies for HEMP).
Table 1: Thermal Properties Profile
| Property | This compound (Bio-Analog) | Bisphenol A (Standard) | Performance Delta |
| Physical State (25°C) | Viscous Liquid or Low-Melting Solid | Crystalline Solid | BPA is easier to handle as a solid. |
| Melting Point ( | ~30–50 °C (Estimated/Analog)* | 158 °C | BPA has higher crystallinity. |
| Degradation Onset ( | ~220 °C | ~405 °C | BPA is ~185°C more stable. |
| Max Degradation ( | ~350 °C | ~435 °C | BPA resists peak breakdown longer. |
| Char Yield (at 600°C) | < 10% | ~20–24% | BPA forms more stable char (aromaticity). |
| Glass Transition ( | N/A (Monomer); Polymer | N/A (Monomer); Polymer | HEMP yields flexible polymers. |
*Note: Data for HEMP is extrapolated from homologous hydroxyethylated lignin monomers (e.g., Homovanillyl alcohol derivatives).
Degradation Kinetics & Mechanisms
Understanding how these molecules fail is critical for determining their application limits.
Bisphenol A (BPA) Pathway
BPA degradation is a high-energy process involving the scission of the isopropylidene bridge.
-
Mechanism: Radical-initiated cleavage of the methyl groups followed by scission of the central carbon-carbon bonds.
-
Products: Phenol, Isopropenyl phenol, and char.
-
Implication: Requires significant energy input, making it stable during high-temp sterilization (autoclaving).
This compound Pathway
The degradation of the bio-based alternative occurs in two stages and at lower energies.
-
Stage 1 (~200°C): Dehydration of the aliphatic hydroxyl group and cleavage of the weak ether linkage (
). This releases small volatile fragments (ethylene glycol derivatives). -
Stage 2 (~350°C): Fragmentation of the guaiacol ring (demethylation of the methoxy group).
-
Implication: Processing temperatures must be kept below 200°C to prevent monomer degradation and discoloration.
Degradation Workflow Visualization
Experimental Protocol for Validation
To verify these properties in your specific formulation, follow this standardized protocol.
Thermogravimetric Analysis (TGA)[2][3][4][5][6]
-
Instrument: TA Instruments Q500 or equivalent.
-
Sample Mass: 5–10 mg (ensure dry sample to avoid moisture artifacts).
-
Atmosphere: Nitrogen (
) flow at 40-60 mL/min (inert environment) AND Air (oxidative stability check). -
Ramp Rate: 10 °C/min from 25 °C to 700 °C.
-
Key Metric: Record
(temperature at 5% weight loss) as the practical stability limit.
Differential Scanning Calorimetry (DSC)
-
Purpose: To determine melting point (
) and purity. -
Cycle: Heat-Cool-Heat (-50 °C to 200 °C).
-
Note: For HEMP, observe the first heating scan for endothermic melting peaks; if liquid at RT, look for
(glass transition) of the monomer glass.
Application Implications
For Drug Development & Packaging:
-
BPA: Suitable for rigid containers requiring autoclaving. Risk: Leaching of endocrine-disrupting monomers at high temps.
-
HEMP: Ideal for single-use bioplastics or drug delivery carriers processed at moderate temperatures. Its "antioxidant-like" guaiacol core may offer stabilizing benefits to sensitive APIs, unlike the inert BPA.
For Polymer Synthesis (Epoxies/Polyesters):
-
Substitution Strategy: HEMP cannot be a drop-in replacement for BPA in high-Tg applications (like polycarbonate). It acts as a reactive diluent or chain extender that increases flexibility and biodegradability but lowers the service temperature of the final material.
References
-
Thermal Degradation of Polycarbonates: Polymer Degradation and Stability, "Thermal degradation of bisphenol A polycarbonate," .
-
Lignin Monomer Properties: ACS Sustainable Chemistry & Engineering, "Thermal properties of lignin-derived monomers and their applications," .
-
BPA Toxicity & Alternatives: National Institutes of Health (PMC), "Toxicological Evaluation of Bisphenol A and Its Analogues," .
-
Synthetic Antioxidant Stability: Journal of the American Oil Chemists' Society, "Thermal stability of synthetic antioxidants," .
-
Guaiacol Derivatives in Polymers: RSC Advances, "Sustainable polymers from lignin-derived monomers," .
Validating the Purity of Bio-Based Monomers from Lignin Streams: A Comparative Analytical Guide
As a Senior Application Scientist, I approach lignin valorization not merely as a separation challenge, but as a strict stoichiometric imperative. When synthesizing advanced bio-based polymers—such as polyurethanes, polyesters, or epoxy resins—from separated lignin streams , a monomer purity of >99% is non-negotiable.
Unlike petrochemical feedstocks, lignin depolymerization yields a highly heterogeneous mixture of oxygenated aromatic compounds, primarily consisting of guaiacyl (G), syringyl (S), and hydroxyphenyl (H) units . Even fractional percentages of reactive dimers or condensed linkages (e.g., 5-5 or β-5 bonds) can prematurely terminate polymer chains or induce unwanted cross-linking during drug development or material synthesis . Therefore, validating the purity of these bio-based monomers requires an orthogonal, self-validating analytical system.
Methodological Comparison: The Causality of Analytical Choices
To guarantee scientific integrity, we must move beyond single-instrument analysis. Below is an objective comparison of the leading analytical platforms, explaining the causality behind why specific techniques must be combined to validate monomer purity.
A. Gas Chromatography: GC-FID vs. GC-QCD/MS
Traditional Gas Chromatography with Flame Ionization Detection (GC-FID) is the historical workhorse for analyzing volatile lignin monomers. However, it suffers from a critical mechanistic flaw: the highly oxygenated nature of lignin derivatives causes highly variable detector response factors. Because authentic chemical standards for every unique lignin monomer do not exist, GC-FID inherently underreports heteroatom-rich species .
The Scientific Choice: . Causality: By routing the GC effluent through a methanizer (Polyarc reactor), all organic molecules are catalytically reduced to methane prior to FID detection. This establishes an equimolar carbon response, enabling the absolute quantification of unknown monomers without calibration standards, while the parallel MS provides simultaneous molecular identification .
B. Liquid Chromatography: UHPLC-HRMS (QTOF)
While GC-QCD/MS excels at volatile monomer quantification, it is fundamentally blind to non-volatile oligomers that frequently contaminate lignin isolates.
The Scientific Choice: . Causality: Utilizing Quadrupole Time-of-Flight (QTOF) and Energy-Resolved Mass Spectrometry (ERMS) with soft Electrospray Ionization (ESI) preserves the intact molecular ions of larger species . This allows us to detect trace amounts of un-cleaved β-O-4 dimers or repolymerized oligomers in low-molecular-weight fractions that would otherwise ruin downstream polymerization stoichiometry .
C. Structural Validation: 2D HSQC NMR
Chromatography provides compositional mass data, but it cannot definitively prove structural purity or linkage absence.
The Scientific Choice: . Causality: 2D-NMR provides volume-integral quantification of S:G:H ratios . More importantly, it verifies the complete absence of aliphatic oxygenated signals (δC/δH 50–90/3.0–5.5 ppm) corresponding to residual inter-unit linkages, structurally confirming that the isolate is strictly monomeric .
Comparative Performance Data
The following table summarizes the quantitative performance metrics of each platform, illustrating why an orthogonal approach is required.
| Analytical Platform | Target Analyte Profile | Limit of Detection (LOD) | Quantitation w/o Standards? | Primary Validation Role |
| GC-FID/MS | Volatile monomers | ~1-5 µg/mL | No (Variable Response) | Routine qualitative screening |
| GC-QCD/MS | Volatile monomers | ~0.5-2 µg/mL | Yes (Equimolar Carbon) | Absolute mass/carbon balance |
| UHPLC-HRMS | Dimers, Trimers, Polar | ~0.1-1 ng/mL | No | Trace oligomer detection |
| 2D HSQC NMR | Intact polymer/monomer | ~1-5 mg | Yes (Volume Integrals) | Structural & linkage purity |
Self-Validating Experimental Protocol
Why this is a self-validating system: This protocol relies on orthogonal cross-verification. If the absolute carbon yield determined by GC-QCD/MS mathematically aligns with the structural purity integrals from 2D-NMR, and UHPLC-HRMS confirms the absence of high-molecular-weight trace impurities, the purity metric is internally verified without relying on external assumptions.
Step 1: Depolymerization & Fractionation
-
Subject the raw lignin stream to Reductive Catalytic Fractionation (RCF) or base-catalyzed depolymerization to systematically cleave ether linkages .
-
Isolate the low-molecular-weight (LMW) fraction using solvent fractionation (e.g., methanol/ethyl acetate blends) followed by membrane ultrafiltration (1 kDa cutoff) to remove bulk polymers .
Step 2: Absolute Quantification via GC-QCD/MS
-
Dissolve 5 mg of the fractionated monomer isolate in 1 mL of analytical-grade acetone.
-
Spike the sample with an internal standard (e.g., o-xylene) to monitor injection volume consistency [[1]]([Link]).
-
Inject 1 µL into the GC-QCD/MS. Route the effluent through a micro-flow splitter: 50% to the MS for structural ID, and 50% to the Polyarc reactor/FID for quantitative carbon detection .
-
Validation Check: Calculate absolute purity by comparing the total carbon moles of the target monomer peak against the total carbon moles of all detected peaks.
Step 3: Oligomer Screening via UHPLC-HRMS
-
Dilute the sample to 100 µg/mL in a 50:50 methanol/water matrix.
-
Analyze using UHPLC-ESI-QTOF in negative ion mode.
-
Scan for m/z values corresponding to known lignin dimers (e.g., m/z 300-450). Use Energy-Resolved Mass Spectrometry (ERMS) to induce collision-induced dissociation (CID) to structurally confirm any trace impurities .
Step 4: Structural Validation via 2D HSQC NMR
-
Dissolve 40 mg of the purified monomer in 0.5 mL of DMSO-d6.
-
Acquire 2D 13C-1H HSQC spectra using standard pulse sequences.
-
Validation Check: Integrate the cross-peaks in the aromatic region (δC/δH 100–135/6.0–8.0 ppm) to confirm the specific monomer structure. Verify the absence of signals in the oxygenated aliphatic region (δC/δH 50–90/3.0–5.5 ppm) to prove no residual β-O-4 linkages remain [[1]]([Link]).
Workflow Visualization
Orthogonal validation workflow for lignin monomer purity using GC-QCD, LC-HRMS, and 2D-NMR.
References
-
Title: Energy-Resolved Mass Spectrometry as a Tool for Identification of Lignin Depolymerization Products. Source: ChemSusChem URL: [Link]
-
Title: Lignin Monomer Quantification Without Standards: Using Gas Chromatography with Dual Quantitative Carbon Detection and Mass Spectrometry. Source: Analytical Chemistry (ACS Publications) URL: [Link]
-
Title: Investigating Lignin-Derived Monomers and Oligomers in Low-Molecular-Weight Fractions Separated from Depolymerized Black Liquor Retentate by Membrane Filtration. Source: PMC (NIH) URL: [Link]
-
Title: Bio–based polymers from lignin. Source: The Innovation URL: [Link]
-
Title: Guidelines for performing lignin-first biorefining. Source: Energy & Environmental Science (RSC Publishing) URL: [Link]
Sources
Crystallization vs. column chromatography for 4-(2-Hydroxyethoxy)-2-methoxyphenol isolation
Crystallization vs. Column Chromatography: A Technical Comparison
Executive Summary
For the isolation of 4-(2-Hydroxyethoxy)-2-methoxyphenol (a key hydroxyethylated guaiacol derivative), Crystallization is the superior method for process-scale (>100g) manufacturing due to its ability to efficiently reject bis-alkylated impurities and starting materials at 1/10th the cost of chromatography. However, Column Chromatography remains indispensable for early-stage R&D, specifically for separating regioisomers (e.g., 1-substituted vs. 4-substituted) and isolating analytical reference standards where yield is secondary to absolute purity (>99.8%).
The Purification Challenge
This compound is typically synthesized via the hydroxyethylation of 2-methoxyhydroquinone (or related catechol/guaiacol precursors) using ethylene carbonate or ethylene oxide. This reaction creates a "statistical soup" of impurities that defines the isolation strategy:
-
Target Molecule: this compound (Polar, H-bond donor/acceptor).
-
Impurity A (Starting Material): 2-Methoxyhydroquinone (Susceptible to oxidation, distinct solubility).
-
Impurity B (Over-reaction): 1,4-Bis(2-hydroxyethoxy)-2-methoxybenzene (Less acidic, different polarity).
-
Impurity C (Regioisomer): 1-(2-Hydroxyethoxy)-2-methoxy-4-hydroxybenzene (Structurally very similar, difficult to crystallize away).
Method A: Column Chromatography (The R&D Standard)
Chromatography is the "brute force" solution. It relies on polarity differences rather than lattice energy, making it robust against the variations in crude profile common in early synthesis.
Mechanism of Action
Separation is driven by the differential adsorption of the phenolic hydroxyl group (acidic) vs. the aliphatic hydroxyl group (neutral) vs. the ether linkages on the silica surface.
-
Stationary Phase: Silica Gel 60 (40-63 µm).
-
Mobile Phase: Gradient elution is required due to the molecule's polarity.
-
Starting: Dichloromethane (DCM) : Methanol (98:2).
-
Ending: Dichloromethane (DCM) : Methanol (90:10).
-
Alternative: Ethyl Acetate : Hexanes (Gradient 30%
80% EtOAc).
-
Pros & Cons
| Feature | Advantage | Disadvantage |
| Selectivity | Excellent for removing regioisomers (Impurity C) that co-crystallize. | Poor scalability; silica cost scales linearly with mass. |
| Speed | Rapid method development (TLC-based). | Slow throughput (grams/hour). |
| Purity | Can achieve >99.8% in a single pass.[1] | High solvent consumption (waste disposal costs). |
Method B: Crystallization (The Process Solution)
Crystallization is the "engineering" solution. It exploits the specific lattice energy of the target molecule. Hydroxyethylated phenols often exhibit steep solubility curves in toluene/alcohol mixtures, allowing for high recovery.
Mechanism of Action
Controlled cooling drives the target molecule out of solution while impurities remain dissolved (or "oiled out").
-
Solvent System: Toluene (antisolvent for polar impurities) + Ethyl Acetate or Isopropanol (solubilizer).
-
Critical Parameter: The "Metastable Zone Width" (MSZW). Cooling too fast traps impurities; cooling too slow reduces throughput.
Pros & Cons
| Feature | Advantage | Disadvantage |
| Scalability | Cost per kg drops significantly at scale. | Requires extensive solvent screening (DoE). |
| Impurity Rejection | Excellent for removing Bis-alkylated (Impurity B) and Starting Material. | Poor at removing structurally identical regioisomers. |
| Throughput | High ( kg/hour in batch reactors). | Lower first-pass yield (typically 70-85%). |
Comparative Analysis: Data & Economics
The following data simulates a typical purification campaign for 1.0 kg of Crude Reaction Mixture (80% Target, 10% Bis-impurity, 5% Starting Material, 5% Regioisomer).
Performance Metrics
| Metric | Column Chromatography | Crystallization (Recrystallization) |
| Final Purity (HPLC) | 99.5%+ | 98.5% - 99.2% |
| Recovery Yield | 90% | 75% - 82% |
| Solvent Usage | ~150 L (DCM/MeOH) | ~10 L (Toluene/IPA) |
| Consumables Cost | High (Silica cartridges) | Low (Filter paper/cloth) |
| Time to Isolate | 48 Hours (Multiple runs) | 12 Hours (Single batch) |
| Bis-Impurity Removal | Complete | Complete |
| Regioisomer Removal | Complete | Partial (May require 2nd crop) |
Decision Matrix
Figure 1: Decision tree for selecting the isolation method based on scale and impurity profile.
Detailed Experimental Protocols
Protocol A: Flash Column Chromatography
Best for: Isolation of analytical standards (1-5g scale).
-
Sample Prep: Dissolve 1.0 g of crude oil in minimum DCM (approx. 2 mL). If insoluble, add few drops of Methanol.
-
Column Setup: Pack a 25g silica cartridge (or glass column with 40g silica).
-
Equilibration: Flush column with 100% DCM (3 column volumes).
-
Loading: Load sample carefully onto the silica bed.
-
Elution Gradient:
-
0-5 mins: 100% DCM (Elutes non-polar impurities/bis-products).
-
5-20 mins: 0%
5% MeOH in DCM (Target compound elutes). -
20-30 mins: 5%
10% MeOH (Elutes polar starting material/tars).
-
-
Collection: Collect fractions. The target this compound typically elutes at Rf ~0.3-0.4 (in 5% MeOH/DCM).
-
Workup: Evaporate solvent under reduced pressure at 40°C.
Protocol B: Reactive Crystallization (Anti-Solvent Method)
Best for: Scalable purification (>50g).
-
Dissolution: Charge 50 g of crude solid into a reactor. Add 150 mL Ethyl Acetate (3 vol). Heat to 60°C until fully dissolved.
-
Clarification: If the solution is dark/hazy, treat with activated carbon (5% w/w) for 30 mins, then hot filter.
-
Anti-Solvent Addition: While maintaining 60°C, slowly add Heptane or Toluene (approx. 150-200 mL) until the solution turns slightly turbid (cloud point).
-
Seeding: Add pure seed crystals (0.1% w/w) of this compound. Stir for 30 mins at 55°C to establish crystal bed.
-
Cooling:
-
Cool to 20°C over 4 hours (Linear ramp: 10°C/hour).
-
Hold at 20°C for 2 hours.
-
Cool to 0-5°C over 1 hour.
-
-
Isolation: Filter the slurry under vacuum.
-
Washing: Wash the cake with cold (0°C) Toluene/EtOAc (2:1 mix).
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Process Flow Diagram
Figure 2: Workflow for the crystallization process, highlighting the critical carbon treatment step often needed for phenolic ethers.
References
-
Separation of Catechol/4-Methoxyphenol Mixtures. ResearchGate. Discusses "Stripping Crystallization" and solubility behavior of phenolic ethers. Link
-
Purification of Organic Compounds: Crystallization vs Chromatography. University of Rochester, Dept. of Chemistry. General guide on method selection. Link
-
Synthesis and Purification of Hydroquinone Derivatives. Org. Synth. 1977, 57, 78. Provides context on the solubility of hydroquinone ethers. Link
-
2-Methoxyhydroquinone Product Information. Cayman Chemical. Physical properties (Solubility in EtOH, DMSO) used to infer solvent systems. Link
Sources
Biological Toxicity Assessment of 4-(2-Hydroxyethoxy)-2-methoxyphenol
The following guide provides an in-depth biological toxicity assessment of 4-(2-Hydroxyethoxy)-2-methoxyphenol , positioning it as a structural analog to established phenolic agents like Hydroquinone and Guaiacol.
A Comparative Guide for Drug Development & Cosmetic Safety Profiling
Executive Summary & Compound Identity
This compound (CAS: 3556-03-4) represents a class of "soft" phenolic agents designed to retain the antioxidant and enzymatic inhibitory properties of simple phenols while mitigating their cytotoxic profiles. Structurally, it is a derivative of Guaiacol (2-methoxyphenol) with a hydroxyethyl ether extension at the para position.
In pharmaceutical and cosmetic applications, this compound is evaluated primarily as a Tyrosinase Inhibitor (skin lightening) and an Antioxidant . Its core value proposition lies in its structural inability to rapidly form toxic p-benzoquinone intermediates—the primary mechanism of toxicity for Hydroquinone.
Chemical Structure & Logic
-
Core: Phenol (C1-OH) provides antioxidant/radical scavenging capability.
-
Modulation: Methoxy group (C2-OMe) stabilizes the phenoxy radical.
-
Safety Lock: The 2-hydroxyethoxy group (C4-O-CH₂CH₂OH) blocks the para position. Unlike Hydroquinone (1,4-OH), which easily oxidizes to p-benzoquinone, this compound requires metabolic O-dealkylation to become quinogenic, significantly widening its therapeutic window.
Comparative Toxicity Analysis
This section objectively compares this compound against industry benchmarks: Hydroquinone (High Efficacy/High Toxicity) and Mequinol (Moderate Efficacy/Moderate Toxicity).
Table 1: Comparative Toxicological Profile
| Feature | This compound | Hydroquinone | Mequinol (4-Methoxyphenol) |
| CAS Number | 3556-03-4 | 123-31-9 | 150-76-5 |
| Primary Mechanism | Tyrosinase Inhibition (Competitive) | Tyrosinase Substrate/Cytotoxicity | Tyrosinase Substrate/Melanocytotoxicity |
| Quinone Formation | Low (Requires Dealkylation) | High (Direct Oxidation) | Moderate (Requires Demethylation) |
| Cytotoxicity (EC₅₀) | > 500 µM (Estimated/Fibroblasts) | ~ 20-50 µM | ~ 100-200 µM |
| Skin Sensitization | Moderate (Class 1B) | High (Class 1A/1B) | High (Class 1B) |
| Mutagenicity (Ames) | Negative (Predicted) | Positive (Strain TA102) | Equivocal |
| Regulatory Status | Emerging / Research | Restricted/Banned in Cosmetics (EU) | Prescription Only (US) |
Mechanism of Differential Toxicity
The diagram below illustrates why the target compound exhibits lower toxicity. Hydroquinone undergoes direct 2-electron oxidation to p-benzoquinone, a potent electrophile that alkylates DNA and proteins. This compound is "metabolically blocked" by the bulky ether chain.
Figure 1: Comparative Metabolic Fate. The target compound avoids direct conversion to toxic quinones, unlike Hydroquinone.
Experimental Protocols for Validation
To validate the safety profile of this compound, researchers must utilize a tiered testing strategy focusing on Cytotoxicity , Genotoxicity , and Sensitization .
Protocol A: Differential Cytotoxicity Assay (MTT/CCK-8)
Objective: Determine the therapeutic index by comparing IC₅₀ values in Melanocytes (target) vs. Fibroblasts (bystander).
-
Cell Seeding:
-
Seed Human Dermal Fibroblasts (HDFa) and Normal Human Epidermal Melanocytes (NHEM) at
cells/well in 96-well plates. -
Incubate for 24h at 37°C, 5% CO₂.
-
-
Compound Exposure:
-
Prepare stock solution (100 mM) in DMSO.
-
Dilute to final concentrations (10, 50, 100, 250, 500, 1000 µM) in serum-free medium.
-
Control: Include Hydroquinone (positive control) and Vehicle (0.1% DMSO).
-
Expose cells for 24h, 48h, and 72h.
-
-
Viability Quantification:
-
Add 10 µL CCK-8 reagent per well. Incubate for 2h.
-
Measure Absorbance at 450 nm.
-
-
Data Analysis:
-
Calculate % Viability =
. -
Success Criterion: IC₅₀ (Fibroblasts) > 500 µM; Selectivity Index (Fibroblast IC₅₀ / Melanocyte IC₅₀) > 5.
-
Protocol B: In Chemico Skin Sensitization (DPRA)
Objective: Assess the potential to cause allergic contact dermatitis (ACD) by measuring peptide reactivity (OECD TG 442C).
-
Reagent Preparation:
-
Synthesize model peptides containing Cysteine (C-peptide) and Lysine (K-peptide).
-
Dissolve this compound in Acetonitrile (100 mM).
-
-
Incubation:
-
Mix compound with peptide solutions at 1:10 (C-peptide) and 1:50 (K-peptide) molar ratios.
-
Incubate in the dark at 25°C for 24h.
-
-
HPLC Analysis:
-
Analyze samples using Reverse-Phase HPLC (C18 column) with a linear gradient of Water/Acetonitrile (+0.1% TFA).
-
Measure the depletion of the unreacted peptide peak area compared to controls.
-
-
Classification:
-
Non-Sensitizer: < 6.38% average depletion.
-
Sensitizer: > 6.38% average depletion.
-
Note: Phenols often oxidize to quinones which react with Cysteine; this test is critical for this class of compounds.
-
Self-Validating Safety Workflow
The following workflow ensures that any toxicity findings are verified through multiple biological endpoints, preventing false positives common with phenolic compounds (e.g., color interference in assays).
Figure 2: Tiered Safety Assessment Workflow. A "Fail-Fast" approach prioritizes sensitization and selectivity early.
References
-
U.S. Environmental Protection Agency (EPA). (2025).[1] CompTox Chemicals Dashboard: this compound (CAS 3556-03-4). [Link]
-
OECD. (2015). Test No. 442C: In Chemico Skin Sensitisation: Direct Peptide Reactivity Assay (DPRA). OECD Guidelines for the Testing of Chemicals. [Link]
-
Westerhof, W., & Kooyers, T. J. (2005). Hydroquinone and its analogues in dermatology - a potential health risk.[2] Journal of Cosmetic Dermatology. [Link]
-
Scientific Committee on Consumer Safety (SCCS). (2015). Opinion on the safety of the use of beta-arbutin in cosmetic products. European Commission. [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(2-Hydroxyethoxy)-2-methoxyphenol for Laboratory Professionals
Navigating the complexities of chemical waste management is a critical responsibility for all laboratory personnel. This guide provides an in-depth, procedural framework for the proper disposal of 4-(2-Hydroxyethoxy)-2-methoxyphenol (CAS No: 93-14-1), a compound also widely known as Guaifenesin or Guaiacol glyceryl ether.[1][2][3] Adherence to these protocols is essential not only for regulatory compliance but also for ensuring the safety of personnel and the protection of our environment. This document is structured to provide a clear, logical workflow, from initial hazard assessment to final waste disposal, grounded in the principles of chemical safety and regulatory diligence.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any handling or disposal, a thorough understanding of the substance's intrinsic hazards is paramount. This compound is a non-controlled substance under the Drug Enforcement Administration (DEA) schedules, meaning it does not have a high potential for abuse.[4][5][6][7][8] However, its chemical properties necessitate careful handling.
1.1. Health Hazards
The primary health risks associated with this compound are moderate but significant in a laboratory context. It is classified as:
-
Harmful if swallowed (Acute Toxicity, Oral - Category 4).[9][10][11][12]
-
May be harmful if inhaled, causing respiratory tract irritation.[2]
These classifications are the driving force behind the specific Personal Protective Equipment (PPE) requirements. The potential for irritation dictates the need for a barrier between the chemical and the user, while the oral toxicity underscores the importance of stringent hygiene practices and the prohibition of eating or drinking in the handling area.[1][10]
1.2. Environmental Hazards
Discharge of this compound into the environment must be strictly avoided.[1] While not always carrying a formal classification for chronic aquatic toxicity, safety data sheets indicate it can be harmful to aquatic life.[9][13][14] Its introduction into waterways can disrupt aquatic ecosystems. Therefore, disposal down the drain or in regular trash is unacceptable as municipal water treatment facilities are not typically equipped to remove such chemicals.[15]
Table 1: Chemical Identification and Hazard Summary
| Identifier | Information | Source |
| Chemical Name | This compound | N/A |
| Synonyms | Guaifenesin, Guaiacol glyceryl ether, Glyceryl Guaiacolate | [1][2][3] |
| CAS Number | 93-14-1 | [2][3] |
| Molecular Formula | C10H14O4 | N/A |
| GHS Hazard Statements | H302: Harmful if swallowed | [10] |
| H315: Causes skin irritation | [12][16] | |
| H319: Causes serious eye irritation | [12][16] |
Regulatory Framework: The Principle of "Cradle-to-Grave" Management
The disposal of all laboratory chemicals in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[15][17][18] RCRA establishes a "cradle-to-grave" system, meaning that the generator of the waste is responsible for its safe management from the moment it is created until its final, environmentally sound disposal.[15]
This compound is not typically a "listed" hazardous waste. However, it must be evaluated as a "characteristic" hazardous waste.[19] Based on available data, its primary concern is toxicity to aquatic life.[20] Therefore, it must be managed as a hazardous waste to ensure it does not enter the environment. All chemical waste, until proven otherwise, should be handled as hazardous.[20]
Pre-Disposal Procedures: Segregation and Containment
Proper disposal begins long before the waste leaves the laboratory. It starts with meticulous segregation and containment at the point of generation.
3.1. Personal Protective Equipment (PPE)
Before handling the chemical in pure form or as waste, the following PPE is mandatory. The selection is directly correlated with the hazards identified in Section 1.
Table 2: Required Personal Protective Equipment (PPE)
| Equipment | Specification | Justification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact and irritation.[2] |
| Eye Protection | Safety glasses with side shields or goggles | To prevent eye contact and serious irritation.[1][9] |
| Skin/Body Protection | Laboratory coat | To protect skin and clothing from spills.[21][22] |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be needed if dust is generated. | To prevent inhalation of dust or aerosols, which can cause respiratory tract irritation.[9][21] |
3.2. Waste Collection and Labeling
-
Designate a Waste Container: Use a chemically compatible, sealable, and clearly labeled container for the collection of solid this compound waste. For liquid waste (e.g., solutions), use a compatible, leak-proof container.[23] Do not use metal containers for acidic or basic solutions.[23]
-
Segregate Waste Streams: It is crucial to segregate this waste from other chemical waste streams. Do not mix it with halogenated solvents, strong acids, or strong oxidizing agents.[22][24] Mixing incompatible chemicals can lead to dangerous reactions.[12][24]
-
Proper Labeling: The waste container must be labeled with the words "Hazardous Waste" and a complete description of its contents, including the full chemical name: "this compound".[20][23] The label must also include the date when waste was first added to the container.
Step-by-Step Disposal Protocol
The following workflow outlines the approved disposal pathway for this compound.
4.1. For Unused or Expired Pure Chemical (Solid)
-
Ensure all required PPE is worn.
-
If the material is in its original container, ensure the container is securely sealed and in good condition.
-
Place the sealed container in a designated hazardous waste accumulation area within the lab. This area should be under the direct supervision of lab personnel.[23]
-
Log the container for pickup by your institution's licensed hazardous waste disposal contractor.
4.2. For Contaminated Labware and Debris (e.g., gloves, weigh boats)
-
Collect all solid materials contaminated with this compound.
-
Place these materials into a designated, properly labeled hazardous waste container for solid chemical waste.[1][21]
-
Do not overfill the container; ensure it can be securely sealed.[23]
-
Store the container in the designated hazardous waste accumulation area for pickup.
4.3. For Solutions Containing this compound
-
Collect all aqueous or solvent-based solutions in a dedicated, labeled hazardous waste container for liquid waste.[23]
-
Ensure the container material is compatible with the solvent used.
-
Keep the container sealed when not actively adding waste.
-
Store the container within secondary containment to prevent spills.[23]
The recommended final disposal method is through a licensed chemical destruction facility, typically involving controlled incineration equipped with afterburners and flue gas scrubbers to neutralize harmful emissions.[1][2][21]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental release.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated.[1][21]
-
Don PPE: Wear the appropriate PPE as detailed in Table 2, including respiratory protection if the material is a fine powder.
-
Contain the Spill: Prevent the spill from spreading or entering drains.[1]
-
Collect Spilled Material: For solid spills, carefully sweep or scoop the material into a suitable, labeled container for disposal, avoiding dust formation.[2] For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
Clean the Area: Once the bulk of the material is collected, decontaminate the spill area with soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste.
By adhering to this comprehensive guide, laboratory professionals can manage and dispose of this compound waste in a manner that is safe, compliant, and environmentally responsible, upholding the highest standards of laboratory practice.
References
Sources
- 1. store.sangon.com [store.sangon.com]
- 2. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 3. Guaiacol Glycerol Ether | 93-14-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. dea.gov [dea.gov]
- 5. psychedelicalpha.com [psychedelicalpha.com]
- 6. 50-32-229. Specific dangerous drugs included in Schedule IV, MCA [archive.legmt.gov]
- 7. List of Schedule II controlled substances (U.S.) - Wikipedia [en.wikipedia.org]
- 8. drugs.com [drugs.com]
- 9. pccarx.com [pccarx.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.fi [fishersci.fi]
- 12. lgcstandards.com [lgcstandards.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. spectrumchemical.com [spectrumchemical.com]
- 15. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
- 16. lgcstandards.com [lgcstandards.com]
- 17. epa.gov [epa.gov]
- 18. Hazardous waste in the United States - Wikipedia [en.wikipedia.org]
- 19. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 20. uhcl.edu [uhcl.edu]
- 21. cloudfront.zoro.com [cloudfront.zoro.com]
- 22. ICSC 1097 - 4-METHOXYPHENOL [chemicalsafety.ilo.org]
- 23. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 24. fishersci.nl [fishersci.nl]
- 25. CompTox Chemicals Dashboard [comptox.epa.gov]
- 26. acs.org [acs.org]
- 27. sustainable-markets.com [sustainable-markets.com]
- 28. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 29. mcfenvironmental.com [mcfenvironmental.com]
- 30. assets.thermofisher.cn [assets.thermofisher.cn]
- 31. nj.gov [nj.gov]
- 32. fishersci.com [fishersci.com]
- 33. spectrumchemical.com [spectrumchemical.com]
- 34. tcichemicals.com [tcichemicals.com]
- 35. fishersci.com [fishersci.com]
- 36. cdnisotopes.com [cdnisotopes.com]
A Researcher's Guide to Personal Protective Equipment for Handling 4-(2-Hydroxyethoxy)-2-methoxyphenol
The Foundational Principle: A Proactive Stance on Safety
Phenolic compounds, as a class, present a range of potential health hazards. They can be corrosive, toxic, and readily absorbed through the skin.[1][2] Some derivatives may also cause skin and respiratory irritation.[3][4][5] Therefore, our safety posture must be proactive, treating 4-(2-Hydroxyethoxy)-2-methoxyphenol with a high degree of caution. The selection of Personal Protective Equipment (PPE) is not merely a checklist to be completed, but a critical component of a comprehensive risk assessment.
Core Personal Protective Equipment (PPE) Requirements
The following table outlines the essential PPE for handling this compound. The rationale behind each selection is to create a multi-layered barrier against potential exposure.
| Protection Type | Recommended Equipment | Critical Considerations and Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield | Phenolic compounds can cause severe and permanent eye damage.[1][2] Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory. A face shield should be worn over the goggles whenever there is a risk of splashes, such as when transferring liquids or working with larger volumes. |
| Hand Protection | Double-layered nitrile gloves (minimum 8mil total thickness) for incidental contact. For concentrated solutions or prolonged handling, use neoprene or butyl rubber gloves over nitrile gloves. | Phenol and its derivatives can be readily absorbed through the skin and can cause severe burns.[2][6] Standard, thin nitrile gloves offer minimal protection and can be quickly permeated. Double-gloving provides an additional layer of safety. For more intensive work, chemically resistant gloves such as neoprene or butyl rubber are essential.[1][6] Always inspect gloves for any signs of degradation or damage before use and change them immediately if contaminated. |
| Body Protection | A fully buttoned lab coat. For situations with a higher risk of splashing, a butyl rubber or neoprene apron over the lab coat is required. | A lab coat protects the skin and personal clothing from minor spills and contamination.[6] For tasks with a higher splash potential, a chemically resistant apron made of butyl rubber or neoprene is necessary to prevent the soaking of the lab coat and subsequent skin contact.[2][6] Long pants and closed-toe shoes are a baseline requirement in any laboratory setting.[6] |
| Respiratory Protection | All handling of this compound that may generate dust or aerosols should be conducted in a certified chemical fume hood. | Inhalation of phenolic vapors or aerosols can lead to respiratory irritation and systemic toxicity.[1] A properly functioning chemical fume hood is the primary engineering control to mitigate this risk.[6][7] If a fume hood is not available, a comprehensive risk assessment must be conducted, and a full-face respirator with appropriate organic vapor cartridges may be required. |
Procedural Discipline: Donning and Doffing of PPE
The effectiveness of PPE is contingent upon its correct use. The following step-by-step protocols for putting on (donning) and taking off (doffing) PPE are designed to prevent cross-contamination.
Donning PPE Workflow
-
Attire Check: Confirm that you are wearing long pants and closed-toe shoes.
-
Lab Coat: Put on your lab coat and ensure it is fully buttoned.
-
Inner Gloves: Don your first pair of nitrile gloves.
-
Outer Gloves: If required by your risk assessment, put on the outer layer of neoprene or butyl rubber gloves.
-
Goggles and Face Shield: Put on your chemical splash goggles, followed by a face shield if necessary.
Doffing PPE Workflow (to be performed in a designated area)
-
Outer Gloves: Remove the outer, more contaminated gloves first. Peel them off from the cuff, turning them inside out as you remove them. Dispose of them in the designated chemical waste container.
-
Face Shield and Goggles: Remove the face shield, followed by the goggles, handling them by the straps. Place them in a designated area for decontamination.
-
Lab Coat: Unbutton your lab coat and remove it by rolling it down your arms, ensuring the contaminated outer surface is folded inward. Place it in the designated container for lab coat laundering.
-
Inner Gloves: Remove the inner pair of nitrile gloves using the same inside-out technique as the outer pair. Dispose of them in the appropriate waste container.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.
Visualizing the PPE Selection Process
The following diagram illustrates the logical workflow for selecting the appropriate level of PPE based on the experimental context.
Caption: A flowchart illustrating the decision-making process for selecting appropriate PPE.
Spill Management and Waste Disposal
All materials contaminated with this compound, including gloves, absorbent pads, and disposable labware, must be treated as hazardous chemical waste.[6] These items should be collected in a clearly labeled, sealed container for disposal according to your institution's environmental health and safety guidelines. In the event of a spill, evacuate the area if necessary and follow your laboratory's established spill cleanup procedure, ensuring you are wearing the appropriate enhanced PPE.[1][7]
Emergency Procedures: A Critical Readiness
In the case of accidental exposure, immediate and decisive action is crucial.
-
Skin Contact: Promptly remove all contaminated clothing. If available, wipe the affected area with polyethylene glycol (PEG-300 or PEG-400), as this is often recommended for phenol exposures.[2] If PEG is not available, flush the skin with copious amounts of water for at least 15-20 minutes.[8] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water at an eyewash station for a minimum of 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]
Always have a copy of the relevant safety information to provide to emergency medical personnel.[7]
References
-
Phenol Standard Operating Procedure. (2022). Yale Environmental Health & Safety. [Link]
-
Working Safely with Phenol Guideline. The University of Queensland. [Link]
-
Phenol. University of Michigan-Dearborn. [Link]
-
This compound Hazard Data. U.S. Environmental Protection Agency. [Link]
-
SAFETY DATA SHEET for 4-Methoxyphenol. Kanto Chemical Co., Inc. [Link]
Sources
- 1. umdearborn.edu [umdearborn.edu]
- 2. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 3. fishersci.com [fishersci.com]
- 4. lgcstandards.com [lgcstandards.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. policies.uq.edu.au [policies.uq.edu.au]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. lgcstandards.com [lgcstandards.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
